Product packaging for Thiocillin I(Cat. No.:CAS No. 59979-01-0)

Thiocillin I

Cat. No.: B021164
CAS No.: 59979-01-0
M. Wt: 1160.4 g/mol
InChI Key: FEORQDDAQBRWPT-NBBXXHIDSA-N
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Description

Thiocillin I is a potent ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the thiopeptide class. It is characterized by a central pyridine ring scaffold decorated with multiple thiazole units and a macrocyclic structure. This compound is highly effective against a broad spectrum of Gram-positive bacteria, including drug-resistant pathogens, by specifically inhibiting protein synthesis. Its primary mechanism of action involves binding to the 50S ribosomal subunit, thereby disrupting the interaction between the 23S rRNA and ribosomal protein L11 and blocking translation. In research settings, this compound serves as a valuable tool for studying bacterial ribosome function and resistance mechanisms. Beyond its canonical activity, recent studies highlight its role in microbial ecology, where it contributes to the ecological fitness of producer strains like Bacillus cereus during interspecies competition, for instance, by protecting against predation by Myxococcus xanthus . Notably, while historically considered inactive against Gram-negative bacteria, evidence now shows that this compound can exploit siderophore receptors (e.g., FoxA for ferrioxamine uptake) for entry into Pseudomonas aeruginosa , revealing a potential for broader activity under specific conditions . The compound's complex architecture has also made it a compelling target for total synthesis, enabling full structural elucidation and exploration of structure-activity relationships . This product is provided for research purposes only, facilitating studies in microbiology, antibiotic mechanism of action, and the development of novel anti-infectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H49N13O10S6 B021164 Thiocillin I CAS No. 59979-01-0

Properties

IUPAC Name

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORQDDAQBRWPT-NBBXXHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59979-01-0
Record name Thiocillin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Thiocillin I Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I, a potent thiopeptide antibiotic, represents a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant antibacterial activity. Its complex macrocyclic structure, rich in thiazole rings and a central pyridine core, arises from an intricate biosynthetic pathway orchestrated by a dedicated set of genes. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster (tcl), offering a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and synthetic biology.

The this compound Biosynthetic Gene Cluster (tcl)

The biosynthesis of this compound is encoded by the tcl gene cluster, first identified in Bacillus cereus ATCC 14579.[1][2] This cluster spans approximately 22 kb and contains 24 genes responsible for the production of the antibiotic.[3] A key feature of this cluster is the presence of four identical genes (tclE-H) encoding the 52-residue precursor peptide.[4][5] This precursor peptide consists of a 38-amino-acid N-terminal leader peptide and a 14-amino-acid C-terminal core peptide that undergoes extensive post-translational modifications to become the mature this compound.[1][3][6]

Quantitative Data of the tcl Gene Cluster

The following table summarizes the genes within the tcl cluster and their putative functions based on bioinformatic analysis and experimental evidence.

GeneNCBI Locus Tag (B. cereus ATCC 14579)Predicted Protein ProductPutative Function
tclEBC_5071Precursor Peptide (TclE)Source of the core peptide for this compound biosynthesis.
tclFBC_5072Precursor Peptide (TclF)Identical to TclE.
tclGBC_5073Precursor Peptide (TclG)Identical to TclE.
tclHBC_5074Precursor Peptide (TclH)Identical to TclE.
tclIBC_5075Scaffolding ProteinRecognizes the leader peptide and presents the precursor to modifying enzymes.[7]
tclJBC_5076CyclodehydrataseCatalyzes the formation of thiazoline rings from cysteine residues.[1][3][7]
tclKBC_5077DehydrataseCatalyzes the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb).[3]
tclLBC_5078UnknownFunction not yet determined.
tclMBC_5079Dehydrogenase/CyclaseCatalyzes the [4+2] cycloaddition to form the pyridine ring and subsequent leader peptide removal.[5][7][8]
tclNBC_5080DehydrogenaseOxidizes thiazoline rings to thiazole rings.[1][3]
tclOBC_5081MethyltransferaseInvolved in modifications of the thiocillin scaffold.
tclPBC_5082ABC TransporterLikely involved in the export of this compound.
tclQBC_5083Ribosomal Protein L11 variantImplicated in self-resistance to this compound.[3]
tclRBC_5084Transcriptional RegulatorMay regulate the expression of the tcl gene cluster.
tclSBC_5085UnknownFunction not yet determined.
tclTBC_5086Ribosomal Protein L11 variantImplicated in self-resistance to this compound.[3]
tclUBC_5087UnknownFunction not yet determined.
tclVBC_5088UnknownFunction not yet determined.
tclWBC_5089UnknownFunction not yet determined.
tclXBC_5090UnknownFunction not yet determined.
tclYBC_5091UnknownFunction not yet determined.
tclZBC_5092UnknownFunction not yet determined.

The Biosynthetic Pathway: A Cascade of Modifications

The biosynthesis of this compound is a remarkable example of nature's chemical ingenuity, involving a series of highly orchestrated post-translational modifications. The process transforms a simple linear peptide into a complex, biologically active molecule.[5]

Thiocillin_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Final Product Precursor_Peptide 52-residue Precursor Peptide (TclE-H) Dehydration Dehydration (TclK) Ser/Thr -> Dha/Dhb Precursor_Peptide->Dehydration Cyclodehydration Cyclodehydration (TclJ) Cys -> Thiazoline Dehydration->Cyclodehydration Oxidation Oxidation (TclN) Thiazoline -> Thiazole Cyclodehydration->Oxidation Cycloaddition [4+2] Cycloaddition & Leader Peptide Cleavage (TclM) Oxidation->Cycloaddition Tailoring Tailoring Reactions (e.g., TclO) Cycloaddition->Tailoring Thiocillin_I Mature this compound Tailoring->Thiocillin_I

Fig. 1: Proposed biosynthetic pathway of this compound.

The key steps in the biosynthesis are:

  • Ribosomal Synthesis of Precursor Peptide: The pathway begins with the ribosomal synthesis of the 52-amino acid precursor peptide (TclE-H).[1]

  • Dehydration: The enzyme TclK, a lantibiotic-like dehydratase, converts serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3]

  • Cyclodehydration: TclJ, a cyclodehydratase, catalyzes the formation of thiazoline rings from the cysteine residues and the peptide backbone.[1][3]

  • Oxidation: The dehydrogenase TclN then oxidizes the newly formed thiazoline rings into stable thiazole rings.[1][3]

  • Pyridine Ring Formation and Leader Peptide Cleavage: The final core modification is catalyzed by TclM, which is proposed to facilitate a [4+2] cycloaddition between two Dha residues to form the central pyridine ring.[5] This step is also coupled with the cleavage of the leader peptide.

  • Tailoring Reactions: Additional tailoring enzymes, such as the putative methyltransferase TclO, may further modify the thiocillin scaffold to produce different congeners.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Inactivation via Insertional Mutagenesis

This protocol is used to confirm the involvement of a specific gene or gene cluster in the production of a natural product.

Gene_Inactivation_Workflow Start Start: Identify Target Gene (e.g., tclJ) Plasmid_Construction Construct Integration Plasmid - Internal fragment of target gene - Antibiotic resistance marker Start->Plasmid_Construction Transformation Transform Producer Strain (e.g., Bacillus cereus) with the integration plasmid Plasmid_Construction->Transformation Selection Select for Transformants on antibiotic-containing medium Transformation->Selection Confirmation Confirm Integration via PCR - Use primers flanking the integration site Selection->Confirmation Fermentation Ferment Wild-Type and Mutant Strains Confirmation->Fermentation Extraction Extract Secondary Metabolites from culture supernatants Fermentation->Extraction Analysis Analyze Extracts by HPLC and MS Extraction->Analysis Result Compare Production Profiles - Absence of this compound in mutant confirms gene function Analysis->Result

Fig. 2: Workflow for gene inactivation by insertional mutagenesis.

Methodology:

  • Plasmid Construction: An internal fragment of the target gene (e.g., tclJ) is amplified by PCR and cloned into a temperature-sensitive integration vector containing an antibiotic resistance marker.

  • Transformation: The resulting plasmid is introduced into the wild-type Bacillus cereus strain via electroporation or natural transformation.

  • Selection and Integration: Transformants are selected on agar plates containing the appropriate antibiotic at a non-permissive temperature for plasmid replication. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination.

  • Confirmation of Integration: Genomic DNA is isolated from putative mutants, and PCR is performed using primers that flank the site of integration to confirm the disruption of the target gene.

  • Phenotypic Analysis: The wild-type and mutant strains are cultured under conditions known to induce this compound production. The culture broths are then extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolic profiles. A loss of this compound production in the mutant strain confirms the gene's role in its biosynthesis.[3]

Heterologous Expression of the Biosynthetic Gene Cluster

This technique involves transferring the entire biosynthetic gene cluster into a genetically tractable host to study its function and potentially improve product yields.

Methodology:

  • Cosmid Library Construction: A cosmid library of genomic DNA from the producer strain (B. cereus) is created.

  • Library Screening: The library is screened using a labeled DNA probe designed from a known gene within the cluster (e.g., tclE).

  • Cosmid Identification and Sequencing: Positive cosmid clones are isolated, and the DNA inserts are sequenced to confirm they contain the entire tcl gene cluster.

  • Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor or a non-producing strain of Bacillus subtilis, is chosen.

  • Transformation and Expression: The identified cosmid is introduced into the chosen host strain.

  • Analysis of Production: The transformed host is fermented, and the culture extracts are analyzed by HPLC and MS for the production of this compound. While attempts at heterologous expression of a similar thiopeptide, TP-1161, in S. coelicolor were unsuccessful, this remains a valuable strategy for studying biosynthetic gene clusters.[9]

Conclusion and Future Directions

The analysis of the this compound biosynthetic gene cluster has provided profound insights into the intricate enzymatic machinery responsible for the creation of this complex antibiotic. The convergence of biosynthetic strategies from different RiPP families, such as lantibiotics and cyanobactins, highlights the modularity and evolutionary adaptability of natural product biosynthesis.[1] For drug development professionals, understanding this pathway opens up avenues for generating novel thiocillin analogs through genetic engineering and synthetic biology approaches. Future research will likely focus on the detailed biochemical characterization of the individual tcl enzymes, the elucidation of the precise order of post-translational modifications, and the exploration of the regulatory networks governing the expression of the tcl cluster. These endeavors will not only deepen our fundamental understanding of thiopeptide biosynthesis but also pave the way for the development of new and improved antibiotics.

References

Thiocillin I: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the ribosome. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. We present a comprehensive overview of its binding site, the functional consequences of its binding, and detailed protocols for key experimental assays used to study its activity. Quantitative data on its inhibitory effects are summarized, and its mechanism is visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of ribosome-targeting antibiotics and the development of new antimicrobial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue of research. This compound, a member of this family, exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its primary cellular target is the bacterial ribosome, the essential molecular machine responsible for protein synthesis. Understanding the precise mechanism by which this compound disrupts ribosomal function is crucial for its potential development as a therapeutic agent and for the design of new, more effective antibiotics.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by binding to the large (50S) subunit of the bacterial ribosome and inhibiting protein synthesis.[1][2] Its mechanism of action can be dissected into two key aspects: its specific binding site on the ribosome and the functional consequences of this interaction on the translation process.

The this compound Binding Site

This compound, along with other related thiopeptides like thiostrepton and micrococcin, binds to a highly conserved and functionally critical region of the 50S ribosomal subunit known as the GTPase Associated Center (GAC).[3] This binding pocket is a cleft formed by the interaction of ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA), primarily involving helices 43 and 44.[3]

The interaction is a cooperative one, with both the L11 protein and the 23S rRNA contributing to the high-affinity binding of the antibiotic.[4] Key nucleotide residues within the 23S rRNA have been identified as being crucial for this interaction.

Functional Consequences of this compound Binding

The binding of this compound to the GAC has profound consequences for ribosomal function, primarily by interfering with the action of translational GTPases, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).[5]

  • Inhibition of EF-G Function: EF-G is essential for the translocation step of elongation, where the ribosome moves one codon down the mRNA. This compound binding sterically hinders the stable binding of EF-G to the ribosome.[6] This prevents the GTP hydrolysis by EF-G that is necessary to power translocation, effectively stalling the ribosome and halting protein synthesis.[6][7]

  • Inhibition of EF-Tu Function: EF-Tu is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome. This compound can also interfere with the function of EF-Tu, preventing the proper accommodation of the aminoacyl-tRNA in the A-site and thus inhibiting peptide bond formation.[5]

The overall effect is a potent inhibition of the elongation phase of protein synthesis, leading to bacterial cell death.

Quantitative Data

The inhibitory activity of this compound and related thiopeptides has been quantified using various in vitro assays. The following tables summarize key quantitative data.

AntibioticAssayTarget Organism/SystemIC50 / MICReference
This compoundMinimum Inhibitory Conc.S. aureus ATCC 292134 µg/mL[8]
This compoundMinimum Inhibitory Conc.B. subtilis ATCC 66334 µg/mL[8]
ThiostreptonGTP Hydrolysis InhibitionE. coli 70S Ribosomes0.15 µM (IC50)[6]
SaalfelduracinMinimum Inhibitory Conc.S. aureus USA3000.25 µg/mL[9]
SaalfelduracinMinimum Inhibitory Conc.E. faecium U5030.12 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay

This assay is used to determine the binding affinity of this compound to the bacterial ribosome. A common method is nitrocellulose filter binding, which relies on the principle that ribosomes and ribosome-ligand complexes are retained by the filter, while unbound ligands pass through.

Materials:

  • 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)

  • Radiolabeled this compound (e.g., [³⁵S]this compound) or a fluorescently labeled derivative

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of 70S ribosomes (e.g., 50 nM) and varying concentrations of labeled this compound in binding buffer.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum.

  • Wash the filters twice with ice-cold binding buffer to remove unbound ligand.

  • Dry the filters and quantify the amount of retained radioactivity or fluorescence using a scintillation counter or fluorescence detector.

  • Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[10][11][12]

Materials:

  • E. coli S30 extract or a purified PURE system for in vitro transcription-translation

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound stock solution

  • Luciferase assay reagent or fluorescence plate reader

Procedure:

  • Set up in vitro translation reactions according to the manufacturer's instructions, including the DNA template, S30 extract or PURE system components, amino acids, and energy source.

  • Add varying concentrations of this compound to the reactions. Include a no-antibiotic control and a control with a known translation inhibitor (e.g., chloramphenicol).

  • Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Quantify the amount of synthesized reporter protein. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence.

  • Plot the reporter signal as a function of this compound concentration and determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

EF-G Dependent GTP Hydrolysis Assay

This assay assesses the effect of this compound on the GTPase activity of EF-G in the presence of ribosomes.[13][14]

Materials:

  • Purified 70S ribosomes

  • Purified EF-G

  • [γ-³²P]GTP

  • Reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH₄Cl, 20 mM Mg(OAc)₂)

  • This compound

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Pre-incubate 70S ribosomes (e.g., 0.2 µM) with or without this compound (e.g., 10 µM) in reaction buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding EF-G (e.g., 0.5 µM) and [γ-³²P]GTP (e.g., 10 µM).

  • At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of 1 M formic acid.

  • Spot the quenched reaction aliquots onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system to separate [γ-³²P]GTP from the released ³²P-inorganic phosphate (³²Pi).

  • Dry the TLC plate and visualize the separated radioactive species using a phosphorimager.

  • Quantify the amount of ³²Pi produced at each time point to determine the rate of GTP hydrolysis. Compare the rates in the presence and absence of this compound.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Thiocillin I Complex

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with this compound at near-atomic resolution.[15][16][17]

Materials:

  • Highly purified 70S ribosomes

  • This compound

  • Vitrification apparatus (e.g., Vitrobot)

  • EM grids

  • Cryo-transmission electron microscope (Cryo-TEM)

  • Image processing software (e.g., RELION, CryoSPARC)

Procedure:

  • Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to an EM grid.

  • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification apparatus. This traps the complexes in a thin layer of vitreous ice.

  • Transfer the frozen grid to a cryo-TEM and collect a large dataset of images of the frozen-hydrated particles.

  • Process the images using specialized software. This involves particle picking, two-dimensional and three-dimensional classification to sort different conformational states, and three-dimensional reconstruction to generate a high-resolution map of the ribosome-Thiocillin I complex.

  • Build an atomic model into the cryo-EM density map to visualize the precise interactions between this compound and the ribosome.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action.

Thiocillin_Binding_Site This compound Binding Site on the 50S Ribosomal Subunit cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Helices 43 & 44) L11 Ribosomal Protein L11 GAC GTPase Associated Center (GAC) Thiocillin_I This compound Thiocillin_I->GAC Binds to

Caption: this compound binds to the GTPase Associated Center on the 50S ribosomal subunit.

Translation_Elongation_Inhibition Inhibition of Translation Elongation by this compound cluster_normal Normal Translation Elongation cluster_inhibited Inhibition by this compound EF-Tu_delivers_tRNA EF-Tu delivers aminoacyl-tRNA to A-site Peptide_bond_formation Peptide bond formation EF-Tu_delivers_tRNA->Peptide_bond_formation EF-G_binds EF-G binds to ribosome Peptide_bond_formation->EF-G_binds GTP_hydrolysis GTP hydrolysis by EF-G EF-G_binds->GTP_hydrolysis Translocation Ribosome translocates GTP_hydrolysis->Translocation Protein_synthesis Protein synthesis proceeds Translocation->Protein_synthesis Thiocillin_I_binds This compound binds to GAC EF-Tu_blocked EF-Tu function blocked Thiocillin_I_binds->EF-Tu_blocked EF-G_binding_inhibited Stable EF-G binding inhibited Thiocillin_I_binds->EF-G_binding_inhibited No_translocation Translocation is blocked EF-G_binding_inhibited->No_translocation Protein_synthesis_arrested Protein synthesis arrested No_translocation->Protein_synthesis_arrested

Caption: this compound inhibits translation elongation by blocking EF-Tu and EF-G function.

Experimental_Workflow_CryoEM Experimental Workflow for Cryo-EM Analysis Start Start: Purified Ribosomes & this compound Incubation Incubate to form Ribosome-Thiocillin I complex Start->Incubation Vitrification Plunge-freezing (Vitrification) Incubation->Vitrification Data_Collection Cryo-TEM Data Collection Vitrification->Data_Collection Image_Processing Image Processing (Particle Picking, Classification) Data_Collection->Image_Processing 3D_Reconstruction 3D Reconstruction Image_Processing->3D_Reconstruction Model_Building Atomic Model Building & Analysis 3D_Reconstruction->Model_Building End End: High-Resolution Structure of Ribosome-Thiocillin I Complex Model_Building->End

Caption: Workflow for determining the structure of the Ribosome-Thiocillin I complex using cryo-EM.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. By targeting a crucial functional center on the large ribosomal subunit, it effectively blocks the elongation phase of translation. The detailed understanding of its interaction with the ribosome, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the development of novel thiopeptide-based antibiotics. Further research, leveraging these methodologies, can aid in the design of next-generation antimicrobials that can combat the growing challenge of antibiotic resistance.

References

The Definitive Blueprint of Thiocillin I: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Thiocillin I, a potent thiopeptide antibiotic. This compound, originally isolated from Bacillus cereus, represents a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant antibacterial activity. Its complex, macrocyclic structure, rich in thiazole rings and dehydroamino acids, presented a formidable challenge that was ultimately resolved through a combination of spectroscopic analysis and, definitively, by total chemical synthesis. This document details the key experimental methodologies, presents critical quantitative data, and visualizes the logical and experimental workflows that culminated in the unequivocal assignment of its structure.

Spectroscopic and Physicochemical Characterization

Initial characterization of this compound provided foundational data for its structural hypothesis. High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy offered insights into the connectivity and stereochemistry of the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₄₈H₄₉N₁₃O₁₀S₆[1]
Molecular Weight 1160.4 g/mol [1]
Monoisotopic Mass 1159.20496185 Da[1]
Appearance Yellow residue[2]
Solubility Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility[3]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound

The definitive confirmation of the structure of this compound came from the total synthesis by Aulakh and Ciufolini in 2011.[4][5][6] The comparison of the NMR spectra of the synthetic and natural samples was paramount. The stacked plots of the ¹H NMR spectra of natural and synthetic this compound revealed that all chemical shifts of nonexchangeable protons matched to within ±0.01 ppm, and coupling constants were identical, leaving no doubt about the structural identity.[4][7] While the full detailed table of individual assignments is extensive and found in the supporting information of the primary literature, a summary of key chemical shift regions is presented below.

Functional Group/Residue Type¹H Chemical Shift Range (ppm)¹³C Chemical Shift Range (ppm)
Thiazole Protons7.5 - 8.5115 - 175
Pyridine Protons7.0 - 8.5120 - 155
Dehydroamino Acid Protons6.0 - 7.5100 - 135
α-Protons of Amino Acids4.0 - 5.550 - 65
Methyl Protons1.0 - 2.515 - 30

Note: The detailed, assigned NMR data can be found in the supplementary information of the primary publication by Aulakh and Ciufolini (2011).[4]

Experimental Protocols

The structure elucidation of this compound was a multi-faceted process involving isolation from its natural source, and ultimately, a multi-step total synthesis that confirmed its proposed structure.

Isolation and Purification of this compound from Bacillus cereus

This compound is naturally produced by the bacterium Bacillus cereus.[8] The following is a generalized protocol for its isolation and purification based on described methods.[2][3]

Protocol 1: Isolation and Purification of this compound

  • Culturing: Bacillus cereus is cultured in a suitable broth medium (e.g., Luria-Bertani) with shaking at 28 °C for an extended period (e.g., 68 hours) to allow for the production of the antibiotic.[2]

  • Cell Harvesting: The culture is centrifuged to separate the bacterial cells from the culture medium.[2]

  • Extraction: The cell pellet is extracted with methanol. The suspension is then dried with sodium sulfate, filtered, and concentrated to yield a yellow residue.[2]

  • Chromatographic Purification: The crude extract is subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound and its congeners.[2] A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water.

  • Analysis: Fractions are analyzed by analytical HPLC and mass spectrometry to identify those containing this compound.[2]

Total Synthesis of this compound

The total synthesis of this compound was a landmark achievement that unequivocally confirmed its structure.[4][5][6] The synthesis is a complex, multi-step process. A condensed overview of the key synthetic strategies is provided below.

Key Synthetic Strategies:

  • Fragment Assembly: The synthesis involved the preparation of key fragments, often referred to as the "western" and "eastern" segments of the molecule, which were later coupled.[4]

  • Heterocycle Formation: The synthesis required the construction of the numerous thiazole rings and the central pyridine core. The Bagley variant of the Bohlmann-Rahtz reaction was a key transformation for the pyridine synthesis.[4] Thiazoles were often formed from the corresponding amino acids or their derivatives.[4]

  • Peptide Couplings: Standard peptide coupling reagents were used to assemble the amino acid and heterocyclic building blocks.[4]

  • Macrocyclization: A crucial step was the final macrolactamization to form the large ring structure of this compound.[4]

Visualizing the Path to Structure Elucidation

The following diagrams, rendered using the DOT language, illustrate the key workflows and logical connections in the structure elucidation of this compound.

Logical Flow of Structure Elucidation

This diagram outlines the intellectual process of determining the structure of a complex natural product like this compound.

structure_elucidation_flow A Isolation & Purification from Bacillus cereus B Spectroscopic Analysis (MS, NMR, UV) A->B G Spectroscopic Comparison (Synthetic vs. Natural) A->G Natural Sample C Initial Structural Hypothesis (Connectivity) B->C E Total Synthesis Planning (Retrosynthetic Analysis) C->E D Chemical Degradation Studies (Historical Context) D->C Supportive F Execution of Total Synthesis E->F F->G H Unequivocal Structure Assignment (Constitution & Configuration) G->H

Logical workflow for the structure elucidation of this compound.
Experimental Workflow: Isolation and Purification

This diagram depicts the typical experimental steps for obtaining pure this compound from its natural source.

isolation_workflow cluster_culture Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification culture Bacillus cereus Culture centrifuge Centrifugation culture->centrifuge extract Methanol Extraction of Cell Pellet centrifuge->extract concentrate Concentration to Crude Extract extract->concentrate prep_hplc Preparative RP-HPLC concentrate->prep_hplc pure_thiocillin Pure this compound prep_hplc->pure_thiocillin

Generalized experimental workflow for the isolation of this compound.
High-Level Overview of the Total Synthesis Strategy

This diagram provides a simplified representation of the convergent total synthesis approach for this compound.

Convergent strategy for the total synthesis of this compound.

Conclusion

The structure elucidation of this compound stands as a testament to the power of modern synthetic chemistry in confirming and characterizing complex natural products. While spectroscopic methods provided the initial framework, the unequivocal proof of its intricate architecture was delivered through its total synthesis. The detailed experimental protocols and the wealth of spectroscopic data now available provide a solid foundation for future research, including the development of novel analogs with potentially enhanced therapeutic properties. This guide serves as a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development who are engaged in the study of thiopeptide antibiotics.

References

The intricate biosynthetic pathway of Thiocillin I, a potent thiazolyl peptide antibiotic, involves a remarkable series of ribosomal synthesis and post-translational modifications. This technical guide provides an in-depth exploration of this process, tailored for researchers, scientists, and drug development professionals. We delve into the genetic blueprint, the enzymatic machinery, and the complex chemical transformations that give rise to this heavily modified natural product.

Author: BenchChem Technical Support Team. Date: November 2025

Ribosomal Synthesis: A Precursor Peptide Origin

Contrary to many complex peptide antibiotics synthesized by non-ribosomal peptide synthetases (NRPS), Thiocillin I originates from a ribosomally produced precursor peptide. In the producing organism, Bacillus cereus ATCC 14579, a 22-kb gene cluster, designated tcl, orchestrates the biosynthesis.[1] This cluster contains four identical structural genes, tclE, tclF, tclG, and tclH, each encoding a 52-residue precursor peptide.[1][2] This precursor is bipartite, comprising a 38-amino acid N-terminal leader peptide and a 14-amino acid C-terminal core peptide, which undergoes extensive modifications to become the mature antibiotic.[1][2] The leader peptide is believed to serve as a recognition sequence for the modifying enzymes, guiding the intricate tailoring process before it is cleaved off during maturation.

The this compound Gene Cluster (tcl)

The tcl gene cluster is a hub of enzymatic machinery responsible for the multifaceted post-translational modifications. It is a remarkable example of convergent evolution, containing homologs to genes found in the biosynthetic pathways of other ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lantibiotics and cyanobactins.[1] Below is a summary of the key genes within the tcl cluster and their putative functions.

GenePutative FunctionHomology/Notes
Structural Genes
tclE, tclF, tclG, tclHEncode the 52-residue precursor peptideFour identical, contiguous open reading frames.[1][2]
Modification Enzymes
tclJThiazole/Oxazole formation (Cyclodehydratase)Homologous to cyanobactin biosynthetic enzymes.[1]
tclK, tclLDehydratasesHomologous to lantibiotic dehydratases; likely involved in the dehydration of Ser and Thr residues.[1]
tclMPyridine ring formationCatalyzes a formal [4+2] cycloaddition between two dehydroalanines.[3]
tclNThiazole/Oxazole formation (Dehydrogenase)Homologous to microcin B17 biosynthetic enzymes.[1]
Other Functions
tclQ, tclTResistanceEncode variant copies of ribosomal protein L11, the target of thiocillins, likely conferring self-resistance to the producing organism.[1]

A Cascade of Post-Translational Modifications

The 14 C-terminal amino acid residues of the precursor peptide undergo an astonishing 13 post-translational modifications, making this compound one of the most heavily modified peptides known.[4][5] These modifications are crucial for its rigid structure and potent biological activity, which involves the inhibition of bacterial protein synthesis.[1] The modifications include the formation of six thiazole rings from cysteine residues, the dehydration of two threonine residues to dehydrobutyrine, and the remarkable formation of a central pyridine ring from two serine residues.

Residue Position (in core peptide)Original Amino AcidModified Residue/StructureType of Modification
1SerinePart of Pyridine RingDehydration, Cyclization
2CysteineThiazoleHeterocyclization
3ThreonineThreonineUnmodified
4ThreonineDehydrobutyrineDehydration
5CysteineThiazoleHeterocyclization
6ValineC-hydroxylated Valine (in some variants)Hydroxylation
7CysteineThiazoleHeterocyclization
8ThreonineO-methylated Threonine (in some variants)Methylation
9CysteineThiazoleHeterocyclization
10SerinePart of Pyridine RingDehydration, Cyclization
11CysteineThiazoleHeterocyclization
12CysteineThiazoleHeterocyclization
13ThreonineDehydrobutyrineDehydration
14ThreonineAminoisopropanolDecarboxylation, Reduction

Visualizing the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the complex processes involved in this compound synthesis and analysis, the following diagrams illustrate the key pathways and workflows.

Thiocillin_I_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications cluster_final Maturation Precursor 52-aa Precursor Peptide (tclE-H) Dehydration Dehydration (TclK, TclL) Precursor->Dehydration Ser/Thr Thiazole_Formation Thiazole Formation (TclJ, TclN) Dehydration->Thiazole_Formation Pyridine_Formation Pyridine Formation (TclM) Thiazole_Formation->Pyridine_Formation Cys Other_Mods Other Modifications (Hydroxylation, Methylation, Decarboxylation) Pyridine_Formation->Other_Mods Ser Modified_Precursor Modified Precursor Peptide Other_Mods->Modified_Precursor Cleavage Leader Peptide Cleavage Modified_Precursor->Cleavage Thiocillin_I Mature this compound Cleavage->Thiocillin_I

Biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Bacterial Culture & Extraction cluster_purification Purification cluster_analysis Structural Analysis & Characterization cluster_genetics Genetic Analysis Culture Culture of B. cereus Extraction Methanol Extraction of Cell Pellet Culture->Extraction Gene_Knockout Gene Knockout (e.g., tclE-H) Culture->Gene_Knockout HPLC Preparative RP-HPLC Extraction->HPLC LCMS LC-MS Analysis HPLC->LCMS NMR NMR Spectroscopy (1H, COSY, etc.) HPLC->NMR HRMS High-Resolution MS LCMS->HRMS Structure Structure Elucidation HRMS->Structure NMR->Structure Mutant_Analysis Analysis of Mutant Strain (Loss of Production) Gene_Knockout->Mutant_Analysis Mutant_Analysis->HPLC

Experimental workflow for this compound analysis.

Experimental Protocols

Gene Knockout in Bacillus cereus (Homologous Recombination)

A common method for gene knockout in B. cereus involves homologous recombination. Below is a generalized protocol, which should be optimized for specific genes and strains.

  • Construct the Knockout Plasmid:

    • Amplify via PCR the upstream and downstream flanking regions (typically 500-1000 bp) of the target gene (e.g., tclE-H) from B. cereus genomic DNA.

    • Clone the upstream and downstream fragments into a suicide or temperature-sensitive shuttle vector, flanking an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance).

    • The vector should be one that can replicate in a cloning host like E. coli but not in B. cereus at a non-permissive temperature.

  • Transformation of Bacillus cereus :

    • Prepare electrocompetent B. cereus cells. This typically involves growing the cells to mid-log phase, washing them repeatedly with ice-cold electroporation buffer (e.g., containing glycerol and sorbitol), and concentrating them.

    • Electroporate the constructed knockout plasmid into the competent B. cereus cells.

  • Selection of Single-Crossover Integrants:

    • Plate the transformed cells on agar plates containing the appropriate antibiotic for the resistance cassette on the plasmid at a permissive temperature for plasmid replication (if using a temperature-sensitive vector).

    • Colonies that grow have integrated the plasmid into the chromosome via a single homologous recombination event at either the upstream or downstream flanking region.

  • Selection of Double-Crossover Mutants:

    • Culture the single-crossover integrants in non-selective liquid medium to allow for a second recombination event to occur, which will excise the plasmid backbone.

    • Plate the culture onto agar containing a counter-selectable marker (if available on the plasmid) or use replica plating to identify colonies that have lost the plasmid-associated antibiotic resistance but retained the resistance from the integrated cassette.

    • Alternatively, for temperature-sensitive plasmids, incubate at a non-permissive temperature to select for cells that have lost the plasmid.

  • Verification of Gene Knockout:

    • Confirm the gene deletion in the putative double-crossover mutants by PCR using primers that flank the target gene region. The PCR product from the mutant should be smaller than that from the wild-type.

    • Further confirmation can be done by Southern blotting or sequencing of the PCR product.

Extraction and HPLC Purification of this compound

The following protocol is adapted from the methods used for the characterization of thiocillins from B. cereus.[1]

  • Bacterial Culture and Harvest:

    • Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with B. cereus ATCC 14579.

    • Incubate with shaking at 28-30°C for 48-72 hours.

    • Harvest the cells by centrifugation.

  • Extraction:

    • To the cell pellet, add methanol and vortex thoroughly to extract the secondary metabolites.

    • Dry the methanolic extract using a drying agent like sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100 Å, 250 x 10 mm) is suitable for preparative purification.[1]

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Solvent B concentration is used for elution. A typical gradient might be from 30% to 60% Solvent B over 60 minutes, but this should be optimized based on the separation of the thiocillin variants.

    • Detection: Monitor the elution profile at 220 nm and 350 nm.[1]

    • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analytical HPLC:

    • Analyze the collected fractions for purity using analytical RP-HPLC with a similar mobile phase system and a shallower gradient to achieve better resolution.

Mass Spectrometry and NMR Spectroscopy for Structural Elucidation
  • Mass Spectrometry (MS):

    • LC-MS Analysis: Couple analytical HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the purified compounds. Electrospray ionization (ESI) is a common ionization source for this type of analysis.

    • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain the accurate mass of the molecular ions. This allows for the determination of the elemental composition and confirmation of the molecular formula of the thiocillin variants.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified and dried thiocillin sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire a suite of NMR spectra to elucidate the structure. This typically includes:

      • ¹H NMR: To identify the proton environments in the molecule.

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

    • Data Analysis: The detailed analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the definitive elucidation of the complex macrocyclic structure of this compound.

This guide provides a comprehensive overview of the ribosomal synthesis and post-translational modification of this compound, from the genetic basis to the final intricate structure. The detailed methodologies and visualizations serve as a valuable resource for researchers aiming to understand, engineer, or harness the potential of this potent antibiotic.

References

Thiocillin I: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Thiocillin I, a thiopeptide antibiotic, against a range of Gram-positive bacteria. This compound, first isolated from Bacillus badius, has demonstrated potent antibacterial properties and is a subject of interest in the development of new anti-infective agents.[1] This document collates quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

The antibacterial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis ATCC 66334[2]
Bacillus subtilis PCI 2191.56[2]
Vancomycin-resistant Enterococcus faecalisMore potent than comparator antibiotics[2]
Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported[3][4]
Staphylococcus aureusPotent activity reported[5]
Staphylococcus equorumHigh antimicrobial activity[5]

Note: The potency of this compound can show a 2- to 4-fold difference in MIC values across various bacterial isolates.[2][5]

Experimental Protocols for Determining Antibacterial Activity

The evaluation of the antibacterial spectrum of this compound involves standardized microbiological assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plates.

  • Inoculum Preparation: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.[6][7]

Agar Well Diffusion Assay

This assay is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Plate Preparation: A sterile cotton swab is dipped into the standardized bacterial inoculum and streaked evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: A sterile cork borer or pipette tip is used to create uniform wells in the agar.

  • Application of Antibiotic: A fixed volume of the this compound solution is added to each well.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.

Visualizing Experimental and Mechanistic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Agar Well Diffusion bacterial_culture Bacterial Culture (Gram-positive strains) inoculation Inoculation with Standardized Bacteria bacterial_culture->inoculation bacterial_lawn Prepare Bacterial Lawn on MHA plate bacterial_culture->bacterial_lawn thiocillin_stock This compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well plate thiocillin_stock->serial_dilution add_thiocillin Add this compound to Wells thiocillin_stock->add_thiocillin serial_dilution->inoculation incubation_mic Incubation (16-20h, 37°C) inoculation->incubation_mic read_mic Read MIC Value (Lowest concentration with no growth) incubation_mic->read_mic create_wells Create Wells in Agar bacterial_lawn->create_wells create_wells->add_thiocillin incubation_diffusion Incubation (18-24h, 37°C) add_thiocillin->incubation_diffusion measure_zone Measure Zone of Inhibition incubation_diffusion->measure_zone Mechanism_of_Action Thiocillin_I This compound Ribosome Bacterial 50S Ribosomal Subunit Thiocillin_I->Ribosome Binds to L11_rRNA Interface of Ribosomal Protein L11 and 23S rRNA Thiocillin_I->L11_rRNA Specifically targets Inhibition Inhibition Thiocillin_I->Inhibition EF_G Elongation Factor G (EF-G) L11_rRNA->EF_G Binding site for Protein_Synthesis Protein Synthesis EF_G->Protein_Synthesis Required for translocation Inhibition->EF_G Prevents binding of Inhibition->Protein_Synthesis Halts elongation

References

Thiocillin I: A Technical Guide on its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel antimicrobial agents. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates due to their potent activity against a range of Gram-positive pathogens, including MRSA.[1][2] This technical guide provides an in-depth analysis of Thiocillin I, a representative member of the thiopeptide family. It details its mechanism of action, summarizes its antimicrobial potency through quantitative data, outlines key experimental protocols for its evaluation, and explores its potential in synergistic combinations.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial viability.[3][4] The mechanism is targeted and specific, focusing on the bacterial ribosome.

  • Target: The primary target of this compound is the 50S ribosomal subunit.[4][5]

  • Binding Site: It binds to a critical cleft formed at the interface of the 23S rRNA (specifically helices 43 and 44) and the ribosomal protein L11.[1][4] This region is known as the GTPase-Associated Center (GAC).

  • Inhibitory Effect: By binding to the GAC, this compound obstructs the productive interaction of essential elongation factors, such as Elongation Factor G (EF-G), with the ribosome.[4][5] This blockage effectively halts the translocation of tRNA and mRNA, thereby arresting peptide chain elongation and leading to the cessation of protein synthesis.[4]

cluster_0 Bacterial Cell thiocillin This compound binding Binding to GTPase Associated Center thiocillin->binding Enters Cell ribosome 50S Ribosomal Subunit (23S rRNA + L11 Protein) ribosome->binding efg Elongation Factor G (EF-G) binding->efg Blocks Interaction inhibition Protein Synthesis Inhibition binding->inhibition death Bacterial Cell Death inhibition->death

Caption: Mechanism of Action for this compound.

Quantitative Antimicrobial Activity

This compound demonstrates potent in vitro activity against a variety of Gram-positive bacteria, including clinically relevant MRSA strains. Its efficacy is comparable to the structurally similar thiopeptide, Micrococcin P1.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA and other Gram-Positive Bacteria
Bacterial StrainStrain DetailsMIC (µg/mL)Reference
S. aureusMRSA COL< 0.03 - 0.1[5]
S. aureusMRSA MW2< 0.03 - 0.1[5]
S. aureusMRSA USA 3000.13[3]
S. aureus19741492[7]
E. faecalisVancomycin-Resistant0.5[6][7]
B. subtilisATCC 66334[6][7]
S. pyogenes17442640.5[7]
Synergistic Activity

While direct synergistic studies on this compound are not extensively detailed in the provided literature, research on the closely related Micrococcin P1 (MP1) reveals significant potential for combination therapy. A study demonstrated strong synergy between MP1 and rifampicin against MRSA.[1][2] When combined, the MIC values for MP1 and rifampicin were reduced 25-fold and 60-fold, respectively.[1][2] This strategy was effective in a murine skin infection model, where the combination eradicated the MRSA infection and prevented recurrence.[1][2] Given the structural and functional similarities, this suggests a promising avenue for investigating this compound in combination therapies.

cluster_0 cluster_1 drugA Thiopeptide (High MIC) combo Thiopeptide + Partner (Low MICs) drugA->combo drugB Partner Antibiotic (High MIC) drugB->combo result Synergistic Effect: Enhanced Bacterial Killing & Reduced Resistance combo->result

Caption: Logical relationship of synergistic antibiotic action.

Experimental Protocols

The evaluation of this compound's anti-MRSA activity involves standard microbiological and preclinical assays.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.

  • Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO.[8]

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculum Preparation: An overnight culture of the MRSA test strain is diluted to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Synergy Testing: Checkerboard Assay

This method is used to assess the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic (e.g., rifampicin) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation & Incubation: Each well is inoculated with a standardized MRSA suspension, as described for MIC testing, and incubated.

  • Data Analysis: The MIC of each drug in the combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

start Start dilute_A Prepare Serial Dilutions of this compound start->dilute_A dilute_B Prepare Serial Dilutions of Partner Drug start->dilute_B plate Combine Drugs in 96-Well Plate Matrix dilute_A->plate dilute_B->plate inoculate Inoculate with Standardized MRSA plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plate for Visible Growth incubate->read calculate Calculate FICI read->calculate end Determine Interaction calculate->end

Caption: Experimental workflow for a checkerboard synergy assay.
Time-Kill Kinetics Assay

This assay determines whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Culture Preparation: MRSA is grown to the logarithmic phase and then diluted in fresh broth to a starting density of ~10⁶ CFU/mL.

  • Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 4x, 10x MIC). A growth control with no antibiotic is included.[9]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture.[10]

  • Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.[9]

In Vivo Murine Infection Model

Animal models are crucial for evaluating the therapeutic potential of an antibiotic. A murine skin infection model is relevant for MRSA, a common cause of skin and soft tissue infections.[2]

  • Animal Preparation: Mice are anesthetized, and a full-thickness wound is created on the dorsal side.

  • Infection: The wound is inoculated with a defined CFU count of a bioluminescent MRSA strain (e.g., Xen31) to allow for non-invasive monitoring of the infection.[2]

  • Treatment: At a specified time post-infection, a topical formulation of this compound (alone or in combination) is applied to the wound. Control groups receive a placebo or a standard-of-care antibiotic.

  • Monitoring: The bacterial burden is monitored daily using an in vivo imaging system (IVIS) to measure bioluminescence. Animal health and wound healing are also assessed.

  • Endpoint Analysis: At the end of the study, wound tissue may be excised, homogenized, and plated to determine the final bacterial load (CFU/gram of tissue).

Limitations and Future Directions

Despite their potent in vitro activity, thiopeptides like this compound have faced challenges in clinical development, primarily due to poor aqueous solubility and unfavorable pharmacokinetic properties, which have limited their systemic use.[3][5] However, the potent activity against MRSA, including multidrug-resistant strains, underscores their value.[9]

Future research should focus on:

  • Formulation Development: Creating novel formulations to improve solubility and bioavailability, potentially for topical or localized delivery to treat skin and soft tissue infections.

  • Medicinal Chemistry: Generating synthetic analogs of this compound to improve pharmacokinetic properties while retaining potent antimicrobial activity.[5]

  • Combination Therapies: Systematically investigating synergistic combinations with other classes of antibiotics to enhance efficacy and combat the development of resistance.[2]

References

Biological activity of Thiocillin I congeners and variants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Thiocillin I Congeners and Variants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), characterized by a core macrocyclic structure rich in thiazole rings and a central nitrogen heterocycle.[1] Exhibiting potent antimicrobial activity, particularly against Gram-positive bacteria, this compound and its congeners function by inhibiting bacterial protein synthesis.[2] Their unique mechanism of action and complex structure have made them compelling scaffolds for antibiotic development, especially in the face of rising antimicrobial resistance. This guide provides a comprehensive overview of the biological activity of this compound, its natural congeners, and rationally designed variants. It details their mechanism of action, summarizes quantitative activity data, outlines key experimental protocols, and explores structure-activity relationships through mutasynthesis and genetic engineering.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial activity of this compound stems from its ability to halt protein synthesis.[3] Like other thiopeptides with 26-membered macrocycles (e.g., thiostrepton, micrococcin), this compound targets the large (50S) ribosomal subunit.[3]

Binding Site: The compound binds to a highly conserved pocket at the interface of ribosomal protein L11 and specific loops of the 23S rRNA (helices 43 and 44).[3][4] This region, known as the GTPase Associated Center (GAC), is critical for the function of translational GTPase factors.

Inhibitory Effect: By binding to the GAC, this compound physically obstructs the binding of elongation factor G (EF-G). This action effectively stalls the ribosome, preventing the EF-G-mediated translocation of tRNA and mRNA, a crucial step in the elongation phase of protein synthesis.[2][4] This mechanism differs from many clinically used antibiotics, offering potential to overcome existing resistance pathways.[3]

Thiocillin_MoA cluster_bacterium Bacterial Cell Thiocillin This compound Ribosome 50S Ribosomal Subunit Thiocillin->Ribosome Binds to L11_rRNA L11 Protein / 23S rRNA (GTPase Associated Center) Thiocillin->L11_rRNA Occupies site EFG Elongation Factor G (EF-G) L11_rRNA->EFG Blocks binding Protein_Synth Protein Synthesis (Elongation) L11_rRNA->Protein_Synth Enables EFG->L11_rRNA Attempts to bind Inhibition Inhibition Protein_Synth->Inhibition

Caption: Mechanism of action of this compound.

Quantitative Biological Activity Data

The antimicrobial potency of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. The data below has been compiled from various studies involving site-directed mutagenesis and total synthesis.

Compound/VariantModification DescriptionB. subtilis MIC (µg/mL)S. aureus (MRSA COL) MIC (µg/mL)S. aureus (MRSA MW2) MIC (µg/mL)Other Strains MIC (µg/mL)Reference
This compound (WT) Wild Type0.5, 40.060.13E. faecalis: 0.5, S. pyogenes: 0.5[4][5][6]
Micrococcin P1 Natural Congener>162-E. faecalis: 1[5]
V6A Variant Valine at position 6 to Alanine0.130.030.13-[4]
T8A Variant Threonine at position 8 to Alanine1.00.130.25-[4]
T13A Variant Threonine at position 13 to Alanine0.250.030.13-[4]
T8C Variant Threonine at position 8 to Cysteine0.50.130.13-[2][4]
T3A Variant Threonine at position 3 to Alanine>8 (Inactive)---[4]
T4V Variant Threonine at position 4 to Valine>8 (Inactive)---[4]
T3D Variant Threonine at position 3 to Aspartic AcidInactive---[2][4]
T3K Variant Threonine at position 3 to Lysine>8 (Inactive)---[4]
T3 ncAA Variants Non-canonical amino acids at T31 - 4---[7]
T8 ncAA Variants Non-canonical amino acids at T80.5 - 2---[7]
T13 ncAA Variants Non-canonical amino acids at T13>4 (Inactive)---[7]

Note: MIC values can vary between studies due to differences in bacterial strains and assay conditions.

Structure-Activity Relationships (SAR)

Genetic manipulation of the tclE prepeptide gene in Bacillus cereus has enabled the creation of numerous Thiocillin variants, providing critical insights into its structure-activity relationship.[4][8]

  • Core and Macrocycle Rigidity: The trithiazolylpyridine core and the conformational rigidity of the 26-membered macrocyclic loop are essential for activity. Substitutions that disrupt this rigidity, such as replacing a cysteine (thiazole precursor) with serine, lead to a significant loss of potency.[8]

  • Tolerated Modifications (Positions 6, 8, 13): Conservative substitutions at positions V6, T8, and T13 are well-tolerated. Variants like V6A and T13A even showed a 2-4 fold improvement in activity against B. subtilis and MRSA strain COL.[4] The T8C variant retained almost full efficacy.[2]

  • Critical Residues (Positions 3, 4): Positions T3 and T4 are highly sensitive to change. Conservative mutations like T3A and T4V, as well as charge-introducing mutations like T3D and T3K, resulted in a complete loss of antibiotic activity, suggesting these residues are critical for binding to the ribosomal target.[4]

Thiocillin_SAR Thiocillin Thiocillin Scaffold Trithiazolylpyridine Core 26-Membered Macrocycle T3 T4 V6 T8 T13 Indispensable Indispensable for Activity Indispensable->Thiocillin:core Indispensable->Thiocillin:macro Tolerated Modifications Tolerated (Activity Retained/Improved) Tolerated->Thiocillin:p6 Tolerated->Thiocillin:p8 Tolerated->Thiocillin:p13 Sensitive Sensitive to Modification (Activity Lost) Sensitive->Thiocillin:p3 Sensitive->Thiocillin:p4

Caption: Structure-activity relationship summary for Thiocillin.

Activity Against Gram-Negative Bacteria

Historically, thiopeptides were considered inactive against Gram-negative bacteria due to the impermeability of the outer membrane.[9] However, recent studies have shown that under iron-limiting conditions, this compound and its congener Micrococcin P1 can inhibit the growth of Pseudomonas aeruginosa.[3][9]

This activity is achieved by hijacking the bacterium's own iron uptake machinery. This compound exploits the ferrioxamine siderophore receptor, FoxA, to cross the outer membrane. This transport is an active process that requires the TonB-ExbBD energy-transducing system.[3][9] Once in the periplasm, it can access the ribosome and inhibit protein synthesis through its canonical mechanism.

Gram_Negative_Uptake Thiocillin Uptake in P. aeruginosa cluster_membrane Cell Envelope Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Thiocillin This compound FoxA FoxA Receptor Thiocillin->FoxA Binds FoxA->Periplasm Transports TonB TonB-ExbBD System TonB->FoxA Energizes Transport MIC_Workflow start Start prep_compound Prepare Stock Solution of Thiocillin Variant start->prep_compound serial_dilute Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18h) inoculate->incubate read_results Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end_process End determine_mic->end_process

References

Thiocillin I as a member of the thiazolylpeptide antibiotic family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a member of the thiazolylpeptide antibiotic family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Isolated from Bacillus cereus, this compound and its congeners are characterized by a complex macrocyclic structure containing multiple thiazole rings, dehydroamino acids, and a central pyridine core.[3][4] This intricate architecture is responsible for its specific mechanism of action, which involves the inhibition of bacterial protein synthesis.[5][6][7] The unique biosynthetic pathway and potent antibacterial activity of this compound make it a subject of significant interest for the development of novel anti-infective agents.[3][4] This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antibacterial spectrum, and detailed experimental protocols for its characterization.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of ribosomal peptide synthesis followed by extensive post-translational modifications. The process is orchestrated by a dedicated gene cluster, designated tcl, found in Bacillus cereus ATCC 14579.[5][6]

The journey from a simple peptide to a complex antibiotic begins with the ribosomal synthesis of a precursor peptide. The tcl gene cluster contains four identical genes (tclE-H) that each encode a 52-residue precursor peptide.[8] This peptide consists of a 38-amino acid N-terminal leader peptide and a 14-amino acid C-terminal core peptide which is the substrate for the subsequent modifications.[6][9]

A cascade of enzymatic modifications transforms the linear core peptide into the mature, biologically active this compound. These modifications include:

  • Dehydration: Serine and threonine residues within the core peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[10]

  • Cyclization: Cysteine residues react with the newly formed dehydroamino acids to form thiazoline rings, which are subsequently oxidized to thiazoles.[5]

  • Pyridine Formation: The characteristic trisubstituted pyridine core is formed through a complex cyclization reaction involving serine residues.[11]

  • Leader Peptide Cleavage: Finally, the leader peptide is cleaved off to release the mature this compound antibiotic.

The biosynthetic pathway is a highly coordinated process involving a suite of specialized enzymes encoded by the tcl gene cluster, including dehydratases, cyclodehydratases, and dehydrogenases.[4]

Thiocillin_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Final Product Precursor_Peptide 52-residue Precursor Peptide (Leader + Core) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration tcl genes Cyclization_Oxidation Thiazole Formation (Cys + Dha -> Thiazole) Dehydration->Cyclization_Oxidation tcl genes Pyridine_Formation Pyridine Core Formation Cyclization_Oxidation->Pyridine_Formation tcl genes Leader_Cleavage Leader Peptide Cleavage Pyridine_Formation->Leader_Cleavage tcl genes Thiocillin_I This compound Leader_Cleavage->Thiocillin_I

A simplified workflow of this compound biosynthesis.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It belongs to a subclass of thiazolylpeptides that bind to the 50S ribosomal subunit.[7][11] Specifically, this compound targets a region on the 50S subunit that involves both the 23S rRNA and the ribosomal protein L11.[7][12] This binding site is located at the interface of the guanosine triphosphatase (GTPase)-associated center (GAC).[7][12]

The binding of this compound to the ribosome interferes with the function of elongation factor G (EF-G), a key protein involved in the translocation step of protein synthesis. By disrupting the activity of EF-G, this compound effectively stalls the ribosome, leading to a cessation of protein production and ultimately bacterial cell death.[8] This mechanism is distinct from that of many clinically used antibiotics, which contributes to its activity against resistant strains.[7]

Thiocillin_MoA Thiocillin_I This compound Binding_Site 23S rRNA & L11 Protein (GTPase Associated Center) Thiocillin_I->Binding_Site Binds to Inhibition Inhibition Thiocillin_I->Inhibition Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Mediates Binding_Site->Ribosome_50S Part of EFG Elongation Factor G (EF-G) Translocation tRNA Translocation EFG->Translocation Required for Translocation->Protein_Synthesis Part of Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Inhibition->EFG Blocks interaction with ribosome Inhibition->Protein_Synthesis Halts

Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria. Its efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), has been reported. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292132 - 4
Vancomycin-Resistant Enterococcus faecalisPotent activity reported
Bacillus subtilis ATCC 66334
Bacillus subtilis PCI 2191.56

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Interestingly, while generally considered inactive against Gram-negative bacteria due to the impermeability of their outer membrane, recent studies have shown that this compound can exhibit activity against Pseudomonas aeruginosa under iron-limiting conditions by utilizing siderophore receptors for uptake.[7]

Experimental Protocols

Purification of this compound from Bacillus cereus

This protocol is based on the methods described for the isolation of thiocillins from B. cereus ATCC 14579.[6]

1.1. Cultivation and Harvest:

  • Inoculate Luria-Bertani (LB) medium with a glycerol stock of B. cereus ATCC 14579.

  • Incubate with shaking at 28 °C for 68 hours.

  • Combine the cultures and centrifuge to pellet the cells.

1.2. Extraction:

  • To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins.

  • Dry the methanol suspension using solid sodium sulfate (Na₂SO₄).

  • Filter the suspension and concentrate the filtrate to obtain a yellow residue.

1.3. HPLC Purification:

  • Suspend the residue in a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile (Solvent B).

  • Add an equal volume of 0.1% TFA in water (Solvent A).

  • Filter the mixture through a syringe filter.

  • Purify the extract using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column.

  • Employ a gradient of 30–60% Solvent B in Solvent A over 60 minutes.

  • Monitor the elution at 220 nm and 350 nm.

  • Collect fractions corresponding to the this compound peak and confirm its identity using mass spectrometry and NMR.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.

2.1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.

2.2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Inoculate each well (except for the sterility control well) with 10 µL of the prepared bacterial inoculum.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plate at 37°C for 18-24 hours.

2.3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Assay_Workflow Start Start Prepare_Materials Prepare Materials: - this compound Stock - Bacterial Inoculum - 96-Well Plate Start->Prepare_Materials Serial_Dilution Perform Serial Dilution of this compound in Plate Prepare_Materials->Serial_Dilution Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Lowest Concentration with No Growth) Incubation->Read_Results End End Read_Results->End

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics. Its ribosomal biosynthetic origin opens up possibilities for genetic engineering to create novel analogs with improved properties. A thorough understanding of its biosynthesis, mechanism of action, and methods for its characterization are crucial for advancing research and development in this area. This technical guide provides a foundational resource for scientists and researchers working with this compound and other thiazolylpeptide antibiotics.

References

Methodological & Application

Total Synthesis of Thiocillin I: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic with a complex molecular architecture characterized by a nitrogen-rich heterocyclic core, multiple thiazole rings, and a macrocyclic structure. Its unique mode of action, involving the inhibition of bacterial protein synthesis, makes it a compelling target for synthetic chemists and drug development professionals. This document provides a detailed overview and protocol for the total synthesis of this compound, drawing from the seminal works of Ciufolini and Walczak. Two distinct and effective strategies for the construction of the key pyridine-thiazole core are presented: a modified Bohlmann-Rahtz pyridine synthesis and a modern approach utilizing C-H activation and molybdenum-catalyzed thiazole formation. This guide is intended to serve as a comprehensive resource, offering detailed experimental procedures, tabulated quantitative data for key reactions, and visual representations of the synthetic workflows to aid in the successful replication and potential derivatization of this important natural product.

Introduction

Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have garnered significant attention due to their potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound, isolated from Bacillus cereus, is a prominent member of this family.[1] The intricate structure of this compound has presented a formidable challenge to synthetic chemists, stimulating the development of innovative synthetic methodologies. This document outlines two successful total syntheses, highlighting the different strategies employed for the construction of the central pyridine bis-thiazole core and the subsequent elaboration to the final macrocyclic product.

Synthetic Strategies

Two primary strategies for the total synthesis of this compound are detailed herein, each with its own set of advantages.

1. Ciufolini's Approach: Modified Bohlmann-Rahtz Pyridine Synthesis

This approach relies on a convergent assembly of two key fragments: a "Western" fragment containing a thiazole and a dehydroalanine precursor, and an "Eastern" fragment which includes the central pyridine core. The pyridine core itself is constructed via a modified Bohlmann-Rahtz reaction, a powerful tool for the synthesis of substituted pyridines.[2][3]

2. Walczak's Approach: C-H Activation and Molybdenum-Catalyzed Thiazole Formation

A more recent strategy employs modern synthetic methods, including a palladium-catalyzed C-H activation to construct the trisubstituted pyridine core.[4][5] This synthesis is further distinguished by the use of a novel Mo(VI)-oxide/picolinic acid catalyst for the efficient cyclodehydration of cysteine-containing peptides to form thiazoline heterocycles, which are subsequently oxidized to thiazoles.[4][5]

Experimental Protocols

The following are detailed protocols for key steps in the total synthesis of this compound, adapted from the supporting information of the original publications.

Protocol 1: Synthesis of the Pyridine Core via Modified Bohlmann-Rahtz Reaction (Ciufolini)

This protocol describes the one-pot, three-component condensation to form the central pyridine bis-thiazole core.[3]

Reaction Scheme:

G Ynone Ynone Fragment PyridineCore Pyridine Bis-thiazole Core Ynone->PyridineCore Enone Enone Fragment Enone->PyridineCore NH4OAc NH4OAc NH4OAc->PyridineCore AcOH, reflux G Dipeptide Cysteine-containing Dipeptide Thiazoline Thiazoline Product Dipeptide->Thiazoline Catalyst MoO2(acac)2, Picolinic Acid Catalyst->Thiazoline Toluene, 110 °C G Seco_acid Linear Seco-acid Precursor Thiocillin_I This compound Seco_acid->Thiocillin_I DPPA DPPA, Et3N DPPA->Thiocillin_I DMF, high dilution

References

Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bohlmann-Rahtz pyridine synthesis is a powerful method for the construction of substituted pyridines. This reaction traditionally involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine ring.[1][2][3] This methodology has proven particularly valuable in the total synthesis of complex natural products, such as the thiopeptide antibiotic Thiocillin I.[4][5]

This compound is a potent antibiotic agent whose complex architecture features a central pyridine-thiazole cluster.[4][5] The de novo construction of this core is a significant challenge in its total synthesis. A modified, one-step, three-component Bohlmann-Rahtz reaction has been successfully employed to assemble the highly functionalized pyridine core of this compound, demonstrating the reaction's utility in modern synthetic organic chemistry.[4][5] This approach circumvents the need to pre-form and isolate the enamine, thereby improving the overall efficiency of the synthesis.[4][5]

These application notes provide a detailed overview and experimental protocol for the Bohlmann-Rahtz reaction as applied to the synthesis of the pyridine core of this compound.

Reaction Principle and Modifications

The classical Bohlmann-Rahtz synthesis proceeds in two distinct steps: the Michael addition of an enamine to an ynone, followed by a high-temperature cyclodehydration of the resulting aminodiene intermediate.[1][2] However, significant modifications by Bagley and others have led to more efficient one-pot procedures.[1][4][5] These modifications often utilize acid catalysis (both Brønsted and Lewis acids) to promote both the initial conjugate addition and the subsequent cyclodehydration at lower temperatures.[1]

In the context of the this compound synthesis, a one-step, three-component condensation was devised. This variant involves the reaction of an enolizable ketone, an ynone, and ammonium acetate in a suitable solvent system.[4][5] The enamine is presumably formed in situ, which then directly participates in the Bohlmann-Rahtz pathway.[4][5] It was found that conducting the reaction in refluxing acetic acid provided the optimal conditions for the formation of the desired pyridine products.[4][5]

Quantitative Data Summary

The following table summarizes the yields obtained for the synthesis of key pyridine intermediates (22 and 23) in the total synthesis of this compound via the modified Bohlmann-Rahtz reaction.[4][5]

EntryEnolizable KetoneYnoneProductSolventYield (%)
11321Pyridine 22Acetic Acid63
21521Pyridine 23Acetic Acid52

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot, three-component Bohlmann-Rahtz synthesis of the this compound pyridine core.

Bohlmann_Rahtz_Thiocillin start Start reactants Combine: - Enolizable Ketone (13 or 15) - Ynone (21) - Ammonium Acetate start->reactants solvent Add Acetic Acid (Solvent) reactants->solvent reflux Reflux Reaction Mixture solvent->reflux workup Aqueous Workup and Extraction reflux->workup purification Chromatographic Purification workup->purification product Isolated Pyridine Product (22 or 23) purification->product end End product->end

Caption: Workflow for the synthesis of the this compound pyridine core.

Detailed Experimental Protocol

This protocol is adapted from the total synthesis of this compound as reported by Ciufolini and coworkers.[4][5]

Materials:

  • Enolizable ketone (e.g., compound 13 or 15 from the this compound synthesis)

  • Ynone (e.g., compound 21 from the this compound synthesis)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for the time specified in the literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyridine product.[4][5]

Signaling Pathways and Logical Relationships

The Bohlmann-Rahtz reaction proceeds through a cascade of reactions. The following diagram illustrates the logical progression from starting materials to the final pyridine product in the modified, one-pot synthesis.

Bohlmann_Rahtz_Mechanism ketone Enolizable Ketone enamine In situ Enamine Formation ketone->enamine nh4oac Ammonium Acetate nh4oac->enamine michael Michael Addition enamine->michael ynone Ynone ynone->michael aminodiene Aminodiene Intermediate michael->aminodiene isomerization E/Z Isomerization aminodiene->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration pyridine Substituted Pyridine cyclodehydration->pyridine

Caption: Logical flow of the one-pot Bohlmann-Rahtz reaction.

Conclusion

The modified Bohlmann-Rahtz reaction is a highly effective and convergent strategy for the synthesis of the complex pyridine core of this compound.[4][5] Its one-pot, three-component nature offers significant advantages in terms of operational simplicity and atom economy. The detailed protocol and workflow provided herein should serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in applying this powerful reaction.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Thiocillin I Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the solid-phase peptide synthesis (SPPS) of fragments of the thiopeptide antibiotic, Thiocillin I. The protocols outlined below are based on established Fluorenylmethyloxycarbonyl (Fmoc) chemistry and are intended to serve as a guide for the synthesis, purification, and characterization of these complex peptide fragments.

Introduction

This compound is a potent thiopeptide antibiotic characterized by a highly modified macrocyclic structure, which includes multiple thiazole rings and dehydroamino acids.[1][2][3] These structural features are crucial for its biological activity but also present significant challenges for chemical synthesis. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach to assemble peptide fragments of this compound, which can be used as building blocks for the total synthesis of the natural product or for the generation of novel analogs with improved therapeutic properties. This document details the protocols for the Fmoc-based SPPS of this compound fragments, with a focus on the incorporation of cysteine and thiazole-containing amino acids.

Materials and Equipment

Resins
  • Fmoc-Rink Amide MBHA resin (0.3-0.8 mmol/g substitution)

  • 2-Chlorotrityl chloride resin for protected fragment synthesis

Protected Amino Acids
  • Standard Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Val-OH, etc.)

  • Fmoc-Cys(Trt)-OH (Trityl-protected Cysteine)[4]

  • Fmoc-Thr(tBu)-OH (tert-Butyl-protected Threonine)

  • Custom-synthesized Fmoc-protected thiazole-containing amino acids (synthesis protocols are available in the literature, often based on Hantzsch thiazole synthesis).[1][5][6]

Reagents
  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Diethyl ether, anhydrous

  • Cleavage Cocktail (Reagent K): [7]

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Purification:

    • Trifluoroacetic acid (TFA) for mobile phase

    • Water, HPLC grade

    • Acetonitrile (ACN), HPLC grade

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels for manual synthesis

  • Shaker/vortexer

  • Vacuum filtration apparatus

  • Lyophilizer (freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc Strategy)

The synthesis is based on the iterative deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Note on Cysteine Incorporation: Use Fmoc-Cys(Trt)-OH for incorporating cysteine residues. The trityl protecting group is stable to the piperidine treatment but is cleaved by TFA during the final cleavage step.

Note on Thiazole Incorporation: It is recommended to use pre-synthesized Fmoc-protected thiazole-containing amino acids. These can be synthesized via methods such as the Hantzsch thiazole synthesis from the corresponding amino acid-derived thioamides.[1][6]

On-Resin Cyclization (for Macrocyclic Fragments)

For fragments requiring a macrocyclic structure, an on-resin cyclization can be performed. This example describes a disulfide bridge formation.

  • Selective Deprotection: If orthogonal cysteine protecting groups are used (e.g., Acm and Trt), selectively deprotect the desired cysteine residues. For a simple disulfide bridge between two Trt-protected cysteines, proceed to oxidation after linear assembly.

  • Oxidation:

    • After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF and then with DCM.

    • Swell the resin in a solution of DMF/water (9:1).

    • Add a mild oxidizing agent, such as 0.1 M iodine in DMF, dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours.

    • Quench the excess iodine by washing with a 1 M solution of sodium thiosulfate, followed by water and DMF.

Cleavage and Deprotection
  • Resin Preparation: After completion of the synthesis (and cyclization, if applicable), wash the peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail (Reagent K) and cool it on an ice bath.

    • Add the cold cleavage cocktail to the dried resin (10 mL per 100 mg of resin).

    • Stir the mixture at room temperature for 2-4 hours. The trityl cation released from Cys(Trt) will impart a yellow-orange color to the solution.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen and then under high vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them for the presence of the desired product.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS) to determine the molecular weight.

    • Assess the purity of the final product by analytical RP-HPLC.

    • For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Data Presentation

The following tables present representative data for the solid-phase synthesis of a hypothetical 10-amino acid this compound fragment. Actual yields and purities will vary depending on the specific sequence and synthesis conditions.

Parameter Value Notes
Resin Rink Amide MBHA0.5 mmol/g substitution
Scale 0.1 mmol
Average Coupling Efficiency >99%Determined by Kaiser test
Crude Peptide Yield 75 mg~65% (based on a hypothetical MW of ~1150 Da)
Purity (Crude) 60-70%Determined by analytical RP-HPLC
Purity (After HPLC) >95%Determined by analytical RP-HPLC
Final Yield (Purified) 35 mg~30% overall yield

Table 1: Representative Synthesis Data for a this compound Fragment.

Analysis Method Expected Result Observed Result
ESI-MS [M+H]⁺ at m/z = 1150.4[M+H]⁺ at m/z = 1150.5
Analytical RP-HPLC Single major peakSingle major peak at the expected retention time

Table 2: Characterization Data for the Purified this compound Fragment.

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection (Reagent K) Repeat->Cleavage Final cycle Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Product Purified Fragment Characterization->Final_Product

Caption: Workflow for the Solid-Phase Peptide Synthesis of a this compound Fragment.

Logical_Relationships cluster_SPPS On-Resin Synthesis cluster_Post_SPPS Post-Synthesis Processing Linear_Assembly Linear Peptide Assembly (Fmoc-SPPS) On_Resin_Cyclization On-Resin Cyclization (e.g., Disulfide Bond) Linear_Assembly->On_Resin_Cyclization Cleavage_Deprotection Cleavage from Resin & Global Deprotection On_Resin_Cyclization->Cleavage_Deprotection Purification RP-HPLC Purification Cleavage_Deprotection->Purification Final_Characterization Characterization (MS, HPLC, NMR) Purification->Final_Characterization Final Product

Caption: Logical Steps in the Synthesis and Purification of this compound Fragments.

References

Application Notes and Protocols for the Genetic Manipulation of Thiocillin I Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic with significant activity against various drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. It is produced by the bacterium Bacillus cereus, notably strain ATCC 14579[2][3]. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), with its biosynthesis directed by the tcl gene cluster[1][4]. Genetic manipulation of the producing organism is a powerful strategy for elucidating the biosynthetic pathway, generating novel thiocillin analogs with improved therapeutic properties, and enhancing production yields[2][5].

These application notes provide detailed methodologies for the genetic manipulation of Bacillus cereus, the primary producer of this compound. The protocols described herein cover transformation techniques, targeted gene knockout using homologous recombination and CRISPR/Cas9, and methods for the generation of thiocillin variants.

Data Presentation: Transformation Efficiencies in Bacillus cereus

Successful genetic manipulation is contingent on the efficient introduction of foreign DNA into the host organism. The following table summarizes reported transformation efficiencies for Bacillus cereus ATCC 14579 using various plasmids and electroporation conditions.

PlasmidReplication MechanismSize (kb)Selection MarkerElectroporation ConditionsTransformation Efficiency (cfu/µg DNA)Reference
pC194Rolling circle2.9Chloramphenicol20 kV/cm, 200 Ω, 25 µF5 x 10⁸[6]
pUB110Rolling circle4.5KanamycinNot specified10⁶[6]
pLS1Not specifiedNot specifiedNot specified20 kV/cm, 200 Ω, 25 µF9 x 10⁵[6]

Experimental Protocols

Protocol 1: Preparation of Electrocompetent Bacillus cereus and Transformation

This protocol is adapted from established methods for Bacillus cereus and is crucial for introducing plasmids for gene expression, knockout, or CRISPR-based editing[6][7].

Materials:

  • Bacillus cereus ATCC 14579

  • Brain Heart Infusion (BHI) broth

  • Glycine

  • Sucrose

  • Electroporation buffer (e.g., 0.5 M sucrose, 10% glycerol)

  • Plasmid DNA

  • Electroporator and cuvettes (0.2 cm gap)

  • Recovery medium (e.g., BHI with 0.5 M sucrose)

  • Selective agar plates

Procedure:

  • Inoculate 100 mL of BHI broth with an overnight culture of B. cereus to an initial OD₆₀₀ of ~0.05.

  • Incubate at 37°C with shaking until the culture reaches an early-to-mid logarithmic growth phase (OD₆₀₀ of 0.2-0.5)[6].

  • Add glycine to a final concentration of 5% and continue incubation for 1 hour to weaken the cell wall[6].

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold electroporation buffer.

  • Resuspend the final pellet in a small volume (e.g., 1/100th of the original culture volume) of electroporation buffer.

  • Mix 50-100 µL of the competent cell suspension with 100-500 ng of plasmid DNA.

  • Transfer the mixture to a pre-chilled electroporation cuvette.

  • Apply an electrical pulse (e.g., 1.2 kV, 400 Ω, 25 µF or 20 kV/cm, 200 Ω)[6][7].

  • Immediately add 1 mL of recovery medium and incubate at 30°C for 2-3 hours.

  • Plate appropriate dilutions of the cell suspension on selective agar plates.

  • Incubate at 30°C until colonies appear.

Protocol 2: Gene Knockout in Bacillus cereus via Homologous Recombination

This protocol describes the generation of a markerless gene deletion mutant, a technique successfully used to knock out the tclE-H prepeptide genes in the thiocillin gene cluster[1].

Materials:

  • Bacillus cereus strain

  • Suicide or temperature-sensitive shuttle vector (e.g., pMAD)

  • Primers for amplifying upstream and downstream homologous regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Antibiotics for selection

  • Media for counter-selection (if applicable, e.g., containing sucrose for sacB-based vectors)

Procedure:

  • Construct the knockout plasmid:

    • Amplify by PCR the upstream and downstream regions (typically ~1 kb each) flanking the gene of interest from B. cereus genomic DNA.

    • Clone these two fragments into a suicide or temperature-sensitive shuttle vector, flanking a selectable marker if desired for initial integration. For markerless deletion, the two fragments are ligated together, creating an in-frame deletion.

  • Transform B. cereus:

    • Introduce the knockout plasmid into B. cereus using the electroporation protocol described above.

  • Select for single-crossover integration:

    • Plate the transformation mixture on agar containing the appropriate antibiotic at a temperature that is permissive for plasmid replication if a temperature-sensitive vector is used. For suicide vectors, any transformant will have the plasmid integrated.

    • If using a temperature-sensitive vector, subsequently grow the transformants at a non-permissive temperature to select for chromosomal integration.

  • Select for double-crossover resolution:

    • Culture the single-crossover mutants in non-selective medium to allow for the second recombination event (excision of the plasmid).

    • Plate the culture on a counter-selective medium. For example, if using a vector with the sacB gene, plate on media containing sucrose. Cells that have lost the plasmid will survive.

  • Screen for the desired knockout:

    • Screen the resulting colonies by PCR using primers that flank the target gene region to identify clones that have undergone the desired deletion. The PCR product from the knockout mutant will be smaller than that from the wild-type.

    • Confirm the deletion by DNA sequencing.

Protocol 3: CRISPR/Cas9-Mediated Gene Editing in Bacillus cereus

The CRISPR/Cas9 system has been successfully adapted for efficient genome editing in B. cereus, allowing for precise gene knockouts or the introduction of point mutations[8][9].

Materials:

  • Bacillus cereus strain

  • A shuttle vector carrying the Cas9 nuclease and the sgRNA expression cassette (e.g., pJOE8999-based systems adapted for Bacillus).

  • A repair template DNA fragment (can be a plasmid or a linear DNA fragment) containing the desired edit and homologous arms flanking the target site.

  • Primers for constructing the sgRNA and the repair template.

Procedure:

  • Design the sgRNA:

    • Identify a 20-nucleotide target sequence in the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically NGG for Streptococcus pyogenes Cas9.

  • Construct the CRISPR/Cas9 plasmid:

    • Clone the designed 20-nt guide sequence into the sgRNA expression cassette of the CRISPR/Cas9 vector.

  • Construct the repair template:

    • Generate a DNA fragment (e.g., by PCR) that contains the desired mutation (e.g., a deletion or point mutation) flanked by homologous regions (500-1000 bp) upstream and downstream of the Cas9 cleavage site.

  • Transform B. cereus:

    • Co-transform B. cereus with the CRISPR/Cas9 plasmid and the repair template DNA using the electroporation protocol.

  • Select for transformants and induce Cas9 expression:

    • Plate the cells on media containing the appropriate antibiotic to select for the CRISPR/Cas9 plasmid.

    • Induce the expression of Cas9 (e.g., with xylose if under an inducible promoter) to generate double-strand breaks at the target site. The cell will use the provided repair template for homologous recombination-mediated repair.

  • Screen for edited clones:

    • Screen colonies by PCR and DNA sequencing to identify those with the desired genomic modification. The efficiency of editing can be high, often reaching over 90%[9].

  • Cure the CRISPR/Cas9 plasmid:

    • Grow the edited clones in non-selective medium to facilitate the loss of the CRISPR/Cas9 plasmid, resulting in a markerless, edited strain.

Visualizations

This compound Biosynthesis and Genetic Manipulation Workflow

The following diagram illustrates the workflow for generating novel thiocillin variants through genetic manipulation of the precursor peptide gene.

Thiocillin_Manipulation_Workflow cluster_0 Wild-Type B. cereus cluster_1 Genetic Manipulation cluster_2 Engineered B. cereus wt_tcl tcl Gene Cluster (contains tclE-H) wt_pathway Thiocillin Biosynthesis wt_tcl->wt_pathway knockout Generate tclE-H Knockout Strain (tclΔE-H) via Homologous Recombination wt_tcl->knockout wt_thiocillin This compound Production wt_pathway->wt_thiocillin no_thiocillin No Thiocillin Production knockout->no_thiocillin plasmid Introduce Plasmid with Variant tclE Gene knockout->plasmid eng_strain tclΔE-H + pVariant-tclE eng_pathway Thiocillin Biosynthesis (Modified Precursor) eng_strain->eng_pathway new_variant Novel Thiocillin Variant eng_pathway->new_variant

Caption: Workflow for generating thiocillin variants.

CRISPR/Cas9 Gene Editing Workflow in B. cereus

This diagram outlines the key steps involved in using the CRISPR/Cas9 system for targeted gene editing in Bacillus cereus.

CRISPR_Workflow start Design sgRNA & Repair Template construct Construct CRISPR Plasmid (Cas9 + sgRNA) start->construct transform Co-transform B. cereus with CRISPR Plasmid & Repair Template start->transform construct->transform select Select Transformants & Induce Cas9 Expression transform->select recombination Homologous Recombination at Target Locus select->recombination screen Screen for Edited Clones (PCR & Sequencing) recombination->screen cure Cure CRISPR Plasmid screen->cure finish Markerless, Edited Strain cure->finish

Caption: CRISPR/Cas9 gene editing workflow in B. cereus.

References

Application Notes and Protocols for Thiocillin I in Bacterial Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic that selectively targets and inhibits bacterial protein synthesis. As a member of the thiazolyl peptide family, its intricate structure allows for high-affinity binding to the bacterial ribosome, making it a subject of significant interest for antimicrobial research and development. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in bacterial protein synthesis inhibition assays.

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, specifically at the interface of the L11 protein and a conserved region of the 23S rRNA known as the GTPase-Associated Center (GAC).[1] This interaction sterically hinders the binding of essential elongation factors, such as EF-G and EF-Tu, to the ribosome, thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death.[1][2]

Data Presentation

The inhibitory activity of this compound against various bacterial strains and in in vitro protein synthesis assays is summarized below. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis0.2 - 4.0[3][4]
Bacillus anthracis0.2[3]
Staphylococcus aureus0.2 - 2.0[3][4]
Streptococcus pyogenes3.13[3]
Streptococcus pneumoniae3.13[3]
Vancomycin-resistant Enterococcus faecalis0.5 - 1.0[4]

Table 2: In Vitro Protein Synthesis Inhibition Data for Thiopeptide Antibiotics

CompoundAssay SystemReporterIC50
This compound (Hypothetical)E. coli S30 ExtractLuciferase~5 µM
RK57nBE (Actinomycete Extract)Bacterial Cell-freeNot Specified5.789 µg/mL[5]
T6102 (Novel Compound)Bacterial LysateLuciferase453.7 ± 39.3 µM[6]
LinezolidBacterial Cell-freeNot Specified4.694 µg/mL[5]

Note: A specific IC50 value for this compound in a cell-free protein synthesis assay was not available in the searched literature. The value provided is a hypothetical, yet representative, figure based on the potency of similar compounds.

Experimental Protocols

Preparation of this compound Stock Solution

This compound has poor solubility in water.[7] Therefore, it is recommended to prepare stock solutions in organic solvents.

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[7]

  • Concentration: Prepare a stock solution of 10 mg/mL.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen solvent.

    • To aid dissolution, the tube can be gently warmed to 37°C and sonicated for a short period.[3]

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

In Vitro Bacterial Protein Synthesis Inhibition Assay using a Cell-Free System

This protocol describes a coupled transcription-translation assay using an E. coli S30 cell extract and a luciferase reporter to quantify the inhibition of protein synthesis.

Materials:

  • E. coli S30 extract system (commercially available or prepared in-house[3][7][8][9])

  • Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter (e.g., T7 promoter)

  • This compound stock solution

  • Control antibiotics (e.g., chloramphenicol, tetracycline)

  • Amino acid mix

  • Energy source mix (ATP, GTP, creatine phosphate, creatine kinase)

  • Reaction buffer (containing Tris-HCl, potassium glutamate, magnesium acetate, etc.)

  • Luciferase assay reagent

  • Nuclease-free water

  • 96-well microplates (opaque, suitable for luminescence measurements)

  • Luminometer

Protocol:

  • Reaction Setup:

    • On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mix, and energy source mix according to the manufacturer's instructions.

    • Add the luciferase reporter plasmid DNA to the master mix at a final concentration of approximately 10-15 nM.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the this compound stock solution in the reaction buffer. The final concentrations in the assay should typically range from 0.1 µM to 100 µM.

    • Prepare similar dilutions for the control antibiotics.

    • Include a no-inhibitor control (vehicle control, e.g., DMSO at the same final concentration as in the this compound samples).

  • Assay Plate Preparation:

    • Add 2 µL of each this compound dilution, control antibiotic dilution, or vehicle control to the wells of a 96-well plate.

    • Add 18 µL of the master mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no DNA template).

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).[10]

Visualizations

Thiocillin_I_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S_subunit 50S Subunit 30S_subunit 30S Subunit L11_protein L11 Protein Elongation_Factors Elongation Factors (EF-G, EF-Tu) L11_protein->Elongation_Factors Binding site for 23S_rRNA 23S rRNA (GAC) 23S_rRNA->Elongation_Factors Thiocillin_I This compound Thiocillin_I->L11_protein Binds to Thiocillin_I->23S_rRNA Inhibition Inhibition Thiocillin_I->Inhibition Protein_Synthesis Protein Synthesis Elongation_Factors->Protein_Synthesis Essential for Inhibition->Elongation_Factors Blocks Binding Inhibition->Protein_Synthesis Halts

Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Plate_Setup Add Dilutions and Master Mix to 96-well Plate Serial_Dilution->Plate_Setup Master_Mix Prepare Master Mix (S30 Extract, Buffer, DNA, etc.) Master_Mix->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Luciferase_Reagent Add Luciferase Reagent Incubation->Luciferase_Reagent Measure_Luminescence Measure Luminescence Luciferase_Reagent->Measure_Luminescence Data_Analysis Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis

Workflow for In Vitro Protein Synthesis Inhibition Assay.

References

Application Notes and Protocols for HPLC Purification of Thiocillin I and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a member of the thiopeptide family of antibiotics, a class of highly modified ribosomal peptides with potent activity against various bacterial pathogens. These molecules are characterized by a core macrocyclic structure containing multiple thiazole rings and dehydroamino acids. Due to their complex and often similar structures, purification of this compound and its analogs from natural sources or synthetic preparations requires robust and high-resolution chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the isolation and purification of these compounds.[1][2]

This document provides detailed protocols for the analytical and preparative RP-HPLC purification of this compound and its naturally occurring analogs, primarily based on methods developed for their isolation from Bacillus cereus.[3] Additionally, it offers guidance on method development and optimization for novel synthetic analogs.

Experimental Protocols

Protocol 1: Extraction of Thiocillins from Bacillus cereus

This protocol details the extraction of a family of eight thiocillin compounds from the cell material of B. cereus ATCC 14579.[3]

Materials:

  • Bacillus cereus culture

  • Luria-Bertani (LB) broth

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄), solid

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Centrifuge and tubes

  • Vortex mixer

  • Filtration apparatus

  • Rotary evaporator or centrifugal vacuum concentrator

Procedure:

  • Cell Culture and Harvest:

    • Inoculate 3 mL of LB broth with B. cereus ATCC 14579.

    • Incubate with shaking at 28 °C for 68 hours.[3]

    • Combine cultures and centrifuge to pellet the cell material.[3]

  • Methanolic Extraction:

    • To the cell pellet, add 20 mL of methanol.

    • Vortex vigorously to create a suspension.[3]

    • Dry the suspension by adding solid Na₂SO₄.[3]

    • Filter the suspension to remove cell debris and Na₂SO₄.[3]

    • Concentrate the filtrate to dryness to obtain a yellow residue.[3]

  • Sample Preparation for HPLC:

    • Resuspend the yellow residue in 4 mL of Solvent B (0.1% TFA in ACN).[3]

    • Add an additional 4 mL of Solvent A (0.1% TFA in H₂O).[3]

    • Filter the resulting mixture through a syringe filter (e.g., 0.22 µm) prior to HPLC injection.[3]

Protocol 2: HPLC Purification of this compound and Analogs

This section provides the conditions for both analytical and preparative scale purification using RP-HPLC.

Analytical RP-HPLC:

This method is suitable for assessing the production of thiocillins in crude extracts and for purity analysis of fractions.

  • Instrumentation: A standard analytical HPLC system with UV detection.

  • Sample Preparation (for analytical assay):

    • Extract cell material from a 3 mL culture with 1 mL of methanol.

    • Dry the suspension with Na₂SO₄, filter, and concentrate to a residue.[3]

    • Suspend the residue in 100 µL of Solvent B, then add 100 µL of Solvent A.[3]

  • HPLC Conditions: See Table 1 for detailed parameters.

Preparative RP-HPLC:

This method is used for the purification of larger quantities of thiocillins for structural elucidation and biological assays.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Sample Preparation: Follow the procedure in Protocol 1 for large-scale extraction.

  • HPLC Conditions: See Table 1 for detailed parameters. Fractions containing the target compounds are collected based on the UV chromatogram and can be pooled for subsequent analysis or lyophilization.

Data Presentation

The following table summarizes the quantitative parameters for the HPLC purification of this compound and its analogs isolated from B. cereus.

Table 1: HPLC Purification Parameters for this compound and Analogs [3]

ParameterAnalytical HPLCPreparative HPLC
System Beckman System GoldBeckman System Gold
Column Phenomenex Luna 5-μm C18(2) 100-Å, 100 × 4.6-mmPhenomenex Luna 5-μm C18(2) 100-Å, 250 × 10-mm
Mobile Phase A 0.1% TFA in H₂O0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (CH₃CN)0.1% TFA in Acetonitrile (CH₃CN)
Gradient 30–55% Solvent B in Solvent A over 20 min30–60% Solvent B in Solvent A over 60 min
Flow Rate 1.0 mL/min3.5 mL/min
Detection Wavelengths 220 nm and 350 nm220 nm and 350 nm

Method Development and Optimization for Analogs

The purification of novel synthetic or natural analogs of this compound may require optimization of the standard protocol. The inherent hydrophobicity of thiopeptides makes RP-HPLC the method of choice.[1] Key parameters to consider for method development include:

  • Stationary Phase: C18 columns are standard for peptide purification. For highly hydrophobic or similar analogs, testing different bonded phases (e.g., C8, Phenyl-Hexyl) may improve selectivity.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape for peptides.[4] For applications where TFA is undesirable (e.g., LC-MS due to ion suppression), 0.1% formic acid can be used as an alternative.[1]

  • Gradient Elution: The gradient slope is a critical parameter. A shallower gradient provides higher resolution between closely eluting peaks but increases run time. For a complex mixture of analogs, a shallow gradient is recommended. A steeper gradient can be used for initial screening or for purifying a target compound that is well-separated from impurities.

  • Column Temperature: Operating the column at an elevated temperature (e.g., 40-60 °C) can improve peak shape and reduce viscosity, leading to sharper peaks and lower backpressure. Temperature can also alter selectivity.

  • Pore Size: For large peptides and proteins, wide-pore (e.g., 300 Å) stationary phases are often used to ensure the molecule can access the bonded phase within the pores. For molecules the size of this compound and its analogs, a pore size of 100-160 Å is generally sufficient.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the cultivation of Bacillus cereus to the final purification of this compound and its analogs via preparative HPLC.

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification Culture B. cereus Culture (LB Broth, 28°C, 68h) Harvest Cell Harvest (Centrifugation) Culture->Harvest Extract Methanolic Extraction (MeOH, Vortex) Harvest->Extract Dry Drying & Filtration (Na2SO4) Extract->Dry Concentrate Concentration (Evaporation) Dry->Concentrate Resuspend Resuspension & Filtration (Solvents A & B, 0.22µm filter) Concentrate->Resuspend HPLC Preparative RP-HPLC Resuspend->HPLC Inject Fractions Fraction Collection (UV Detection at 220/350 nm) HPLC->Fractions Analysis Purity Check (Analytical HPLC / LC-MS) Fractions->Analysis Pure_Compound Purified Thiocillins Analysis->Pure_Compound

Caption: Workflow for this compound purification.

References

Application Note: Mass Spectrometry Analysis of Thiocillin I Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). These natural products are characterized by a unique macrocyclic structure containing multiple thiazole rings and dehydroamino acids, which are crucial for their antibacterial activity. Understanding the structure and fragmentation behavior of this compound is paramount for its characterization, analog development, and quality control in drug discovery and development pipelines. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for elucidating the complex structure of thiopeptides like this compound. This application note provides a detailed protocol for the mass spectrometry analysis of this compound and an overview of its characteristic fragmentation patterns observed in collision-induced dissociation (CID).

Experimental Protocols

This section details the methodologies for the extraction, purification, and mass spectrometric analysis of this compound.

Extraction and Purification of this compound

A robust method for obtaining pure this compound is essential for accurate mass spectrometry analysis.

  • Bacterial Culture: Bacillus cereus strains known to produce thiocillins are cultured in a suitable broth medium (e.g., Luria-Bertani broth) with shaking at 28 °C.

  • Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then extracted with methanol, followed by drying with sodium sulfate, filtration, and concentration to yield a crude extract.

  • Purification by HPLC: The crude extract is subjected to preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1]

    • Column: A C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100-Å) is typically used.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common mobile phase system.

    • Detection: Elution is monitored by UV absorbance at 220 nm and 350 nm.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected and lyophilized.

High-Resolution Mass Spectrometry (HR-MS) Analysis

HR-MS is employed to determine the accurate mass and confirm the elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or an Orbitrap mass spectrometer, is used.

  • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing thiopeptides.

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a relevant m/z range.

Tandem Mass Spectrometry (MS/MS) Analysis

MS/MS analysis is performed to induce fragmentation of the this compound precursor ion and obtain structural information.

  • Instrumentation: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF), triple quadrupole, or ion trap instrument, is used.

  • Precursor Ion Selection: The protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer (MS1).

  • Fragmentation: Collision-induced dissociation (CID) is the most common method for fragmenting peptide ions. The selected precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy is optimized to achieve a rich fragmentation spectrum.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer (MS2) to generate the MS/MS spectrum.

Data Presentation: this compound Fragmentation Patterns

Tandem mass spectrometry of this compound and its variants reveals characteristic fragmentation pathways. Two common fragmentation sites have been identified, which are crucial for structural elucidation.[2] These cleavages occur at the C-terminus and within the macrocyclic ring, specifically between threonine residues.

The following table summarizes the major fragment ions observed in the MS/MS spectra of thiopeptides with a similar core structure to this compound. The m/z values are representative and may vary slightly depending on the specific Thiocillin variant and the charge state of the precursor ion.

Precursor Ion (m/z)Fragment Ion TypeProposed Cleavage SiteObserved Fragment (m/z)Putative Neutral Loss
[M+H]⁺b-type ionC-terminal cleavageVariesVaries
[M+H]⁺y-type ionC-terminal cleavageVariesVaries
[M+H]⁺Internal FragmentBetween Thr3 and Thr4VariesVaries

Note: The exact m/z values for the fragment ions of this compound are dependent on its specific elemental composition (C₄₈H₄₉N₁₃O₁₀S₆). The table indicates the types of fragments and cleavage sites commonly observed for this class of compounds.

Visualization of Fragmentation Pathways

The fragmentation of this compound can be visualized to better understand the structural information obtained from MS/MS data. The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways.

Thiocillin_Fragmentation_Workflow cluster_workflow Mass Spectrometry Workflow for this compound Analysis Thiocillin_Sample Purified this compound ESI_MS Electrospray Ionization (Positive Mode) Thiocillin_Sample->ESI_MS Precursor_Ion Precursor Ion Selection ([M+H]⁺) ESI_MS->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID MSMS_Analysis Tandem MS Analysis (Fragment Ion Detection) CID->MSMS_Analysis Data_Analysis Data Analysis and Structure Elucidation MSMS_Analysis->Data_Analysis

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Thiocillin_Fragmentation_Pathways cluster_fragments Major Fragmentation Pathways Thiocillin This compound Precursor Ion [M+H]⁺ Fragment_A Fragment A C-terminal Cleavage Thiocillin->Fragment_A CID Fragment_B Fragment B Macrocycle Cleavage (between Thr3 and Thr4) Thiocillin->Fragment_B CID

References

Application Notes and Protocols for Studying Thiocillin I Siderophore Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a thiopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] Historically, thiopeptides were considered ineffective against Gram-negative bacteria due to the impermeability of their outer membrane.[1][3] However, recent studies have revealed that under iron-limiting conditions, certain thiopeptides, including this compound, can exploit bacterial iron uptake systems to enter the cell.[1][2]

This document provides detailed application notes and experimental protocols for investigating the uptake of this compound through siderophore transport pathways, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. Evidence suggests that this compound acts as a "Trojan horse," mimicking siderophores to gain entry into bacterial cells via specific outer membrane receptors.[2] Specifically, this compound has been shown to utilize the ferrioxamine receptor, FoxA, for its uptake, a process that is dependent on the TonB-ExbBD energy-transducing system.[1][3][4] Understanding this uptake mechanism is crucial for the development of novel antibiotics that can overcome Gram-negative resistance.

The following protocols and diagrams outline the key experimental setups for elucidating and characterizing the siderophore-mediated uptake of this compound.

Key Experimental Data Summary

The following table summarizes quantitative data relevant to the antibacterial activity of this compound, which can be used as a reference for designing and interpreting uptake studies.

Organism Compound Metric Value (µg/mL) Notes
Bacillus subtilis ATCC 6633This compoundMIC4Micrococcin P1 was inactive at 16 µg/mL against this strain.[5]
Bacillus subtilis PCI 219This compoundMIC1.56Published report cited in a comparative study.[5]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) under Iron-Limiting Conditions

Objective: To determine the antibacterial potency of this compound against a target bacterium (e.g., P. aeruginosa) in iron-depleted media to simulate the conditions under which siderophore uptake systems are upregulated.

Materials:

  • This compound

  • Target bacterial strain (e.g., P. aeruginosa PA14)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron chelator (e.g., Deferasirox)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Culture the target bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Prepare Iron-Limiting Medium: Supplement CAMHB with the iron chelator Deferasirox to a final concentration that induces iron-limited growth but is not toxic to the bacteria on its own. The optimal concentration should be determined empirically.

  • Prepare this compound Dilutions: Create a two-fold serial dilution of this compound in the iron-limited CAMHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Checkerboard Assay for Synergy with Iron Chelators

Objective: To assess the synergistic effect of this compound with an iron chelator, which provides evidence for the involvement of iron uptake pathways.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the iron chelator (e.g., Deferasirox) along the y-axis.

  • Inoculation: Inoculate the plate with the target bacterium at a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Measure the OD600 of each well. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. An FICI of ≤ 0.5 is indicative of synergy.

Protocol 3: Susceptibility Testing with Siderophore Receptor Mutants

Objective: To identify the specific siderophore receptor responsible for this compound uptake by comparing the susceptibility of wild-type bacteria to that of mutants lacking specific siderophore receptors.

Materials:

  • This compound

  • Wild-type bacterial strain (e.g., P. aeruginosa PA14)

  • Isogenic siderophore receptor mutant strains (e.g., ΔfoxA, ΔfpvA)

  • Iron-limiting growth medium (as in Protocol 1)

  • 96-well microtiter plates

Procedure:

  • Perform MIC Assay: Following the procedure in Protocol 1, determine the MIC of this compound for the wild-type strain and each of the siderophore receptor mutant strains in parallel.

  • Data Analysis: Compare the MIC values. A significant increase in the MIC for a specific mutant (e.g., ΔfoxA) compared to the wild-type indicates that the deleted receptor is involved in the uptake of this compound.

Visualizations

This compound Uptake Pathway

Thiocillin_I_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound FoxA Receptor FoxA Receptor This compound->FoxA Receptor Binds to receptor (Siderophore Mimicry) Ferrioxamine Ferrioxamine Ferrioxamine->FoxA Receptor Natural Substrate Thiocillin I_peri This compound FoxA Receptor->Thiocillin I_peri Transport TonB-ExbBD TonB-ExbBD System TonB-ExbBD->FoxA Receptor Energizes Transport Ribosome Ribosome Thiocillin I_peri->Ribosome Target Engagement Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_validation Mechanism Validation cluster_conclusion Conclusion A Bacterial Culture (e.g., P. aeruginosa) C MIC Assay (Protocol 1) A->C D Checkerboard Synergy Assay (Protocol 2) A->D B Iron-Limiting Medium B->C B->D E Wild-Type Strain C->E D->E G Comparative MIC Assay (Protocol 3) E->G F Siderophore Receptor Mutant (e.g., ΔfoxA) F->G H Confirmation of Siderophore-Mediated Uptake G->H

References

Application Note: Cell-based Assays for Measuring Thiocillin I Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiocillin I is a member of the thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides known for their potent activity against a range of bacteria.[1][2][3] Originally isolated from Bacillus badius, this compound is characterized by a complex macrocyclic structure containing multiple thiazole rings and a central pyridine core.[4] Thiopeptides, including this compound, are of significant interest due to their efficacy against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] This document provides detailed protocols for essential cell-based assays to quantify the antibacterial efficacy of this compound and to assess its selectivity for bacterial cells over mammalian cells.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[2][3] It binds to the bacterial ribosome, specifically to a cleft formed between the L11 ribosomal protein and the 23S rRNA, a region known as the GTPase-associated center.[3] This binding event obstructs the function of elongation factors, such as Elongation Factor Tu (EF-Tu), thereby halting the elongation phase of protein translation and leading to bacterial growth inhibition.[2][3] While historically considered ineffective against Gram-negative bacteria due to the outer membrane barrier, recent studies have shown that this compound can be taken up by Pseudomonas aeruginosa by hijacking the ferrioxamine siderophore receptor (FoxA), demonstrating a potential broader spectrum of activity under specific conditions.[5]

cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium (e.g., P. aeruginosa) Thiocillin_I_GP This compound Ribosome 70S Ribosome (L11/23S rRNA) Thiocillin_I_GP->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death_GP Bacteriostasis/ Bactericidal Effect Protein_Synthesis->Cell_Death_GP Leads to Thiocillin_I_GN This compound FoxA FoxA Receptor (Siderophore Uptake) Thiocillin_I_GN->FoxA Hijacks Outer_Membrane Outer Membrane Periplasm Periplasm FoxA->Periplasm Transport Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Ribosome_GN 70S Ribosome Inner_Membrane->Ribosome_GN Cell_Death_GN Inhibition of Growth Ribosome_GN->Cell_Death_GN Inhibits Protein Synthesis

Caption: Mechanism of Action of this compound.

Data Presentation: Antibacterial Activity

The primary method for quantifying the antibacterial potency of an antibiotic is by determining its Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for this compound against a panel of Gram-positive bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292132[6]
Staphylococcus aureus 19741492[6]
Staphylococcus aureus 19741482[6]
Enterococcus faecalis 1674621 (VRE)0.5[6]
Bacillus subtilis ATCC 66334[6]
Bacillus subtilis PCI 2191.56[6]

VRE: Vancomycin-Resistant Enterococcus

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of this compound, which is the lowest concentration that inhibits visible bacterial growth.[7][8]

cluster_workflow MIC Assay Workflow A Prepare this compound Stock Solution (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate Plate (37°C for 16-24h) D->E F Read Results: Observe for Turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Broth Microdilution MIC Assay Workflow.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, B. subtilis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL. This compound has poor water solubility, so a solvent like DMSO is required.[4]

  • Serial Dilutions: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as a positive control (broth + inoculum) and well 12 as a negative control (broth only). b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 150 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The drug concentrations are also adjusted accordingly.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Protocol 2: Time-Kill Kinetics Assay

This assay determines the rate at which an antibiotic kills a bacterial population and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9][10]

cluster_workflow Time-Kill Assay Workflow A Prepare Bacterial Culture to log phase (~5 x 10^5 CFU/mL) B Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate Cultures at 37°C with shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates (37°C for 24h) E->F G Count Colonies (CFU) and Plot log10 CFU/mL vs. Time F->G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Mammalian Cells in 96-well plate (e.g., HeLa, HepG2) B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 24-48h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Solubilize Formazan Crystals (add DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability and determine IC50 H->I

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or primary hepatocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

References

Troubleshooting & Optimization

Overcoming challenges in the total synthesis of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Thiocillin I. The content is designed to address specific experimental challenges, offering insights into reaction mechanisms, optimization strategies, and solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The total synthesis of this compound presents several formidable challenges inherent to complex natural product synthesis. These include:

  • Construction of the Pyridine-Thiazole Core: Assembling the highly substituted pyridine ring bearing multiple thiazole substituents is a significant hurdle.[1][2] Strategies like the Bohlmann-Rahtz pyridine synthesis are employed, but require careful optimization to manage regioselectivity and achieve good yields.[1][2]

  • Thiazole and Thiazoline Ring Formation: The synthesis of thiazole rings, often from cysteine precursors, and their subsequent oxidation from thiazolines can be problematic. The choice of oxidizing agent is critical to avoid side reactions and achieve high conversion.[1][3]

  • Macrocyclization: The final ring-closing step to form the macrocyclic peptide is often low-yielding due to competing intermolecular oligomerization and the entropic penalty of forming a large ring.[1] High-dilution techniques and efficient coupling reagents are essential.

  • Stereocontrol: Maintaining the correct stereochemistry throughout the multi-step synthesis is crucial, particularly at the sensitive α-carbons of amino acid residues, which can be prone to epimerization.[3]

  • Protecting Group Strategy: The synthesis involves numerous functional groups that require a robust and orthogonal protecting group strategy to avoid unwanted side reactions and to ensure selective deprotection at various stages.[1][2]

Q2: Why is the choice of manganese dioxide (MnO₂) critical for the oxidation of thiazolines to thiazoles in the synthesis?

In the synthesis of this compound, particularly in the Aulakh and Ciufolini approach, it is explicitly stated that only "chemical" MnO₂ is effective for the aromatization of the thiazoline intermediate to the thiazole.[1] Commercially available MnO₂ can vary in its activity depending on its method of preparation. "Activated" or "chemical" MnO₂ is typically prepared by the reaction of a manganese(II) salt with potassium permanganate under specific pH conditions. This results in a highly active form of MnO₂ with a large surface area, which is crucial for efficient oxidation of the thiazoline. Using less active forms of MnO₂ may lead to incomplete reaction, sluggish conversion rates, or the formation of side products.

Q3: What is the "minor dilemma" concerning the acetate protecting group mentioned in the Aulakh and Ciufolini synthesis?

During the construction of the pyridine core via a modified Bohlmann-Rahtz reaction, an acetate ester was formed on a hydroxyl group of a key intermediate.[1][2] This presented a strategic problem for the later stages of the synthesis. The planned protecting group strategy for the final macrocyclization precursor required orthogonally protected hydroxyl groups.[1][2] Carrying the acetate group through to the late-stage intermediates would have necessitated a revision of this protecting group scheme or a re-optimization of the final synthetic sequence. To avoid these complications and save time, the researchers opted to convert the acetate back to a group compatible with their established route.[1][2] This highlights the critical importance of long-range planning in protecting group strategies for complex syntheses.

Q4: What are common side reactions during the macrocyclization step, and how can they be minimized?

The macrocyclization of the linear peptide precursor is a critical and often low-yielding step. Common side reactions include:

  • Intermolecular Oligomerization: Linear peptide chains can react with each other to form dimers, trimers, and higher-order oligomers instead of cyclizing. This is a major competing reaction.

  • Epimerization: The chiral centers of the amino acids, particularly the C-terminal residue being activated for cyclization, can be susceptible to racemization under the reaction conditions.

To minimize these side reactions, the following strategies are employed:

  • High-Dilution Conditions: The reaction is typically carried out at very low concentrations (e.g., 0.001 M) to favor the intramolecular cyclization over intermolecular reactions.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial. Reagents like DPPA (diphenylphosphoryl azide), HATU, or PyAOP are often used as they can promote efficient amide bond formation with a reduced risk of epimerization.[1][3]

  • Conformational Control: Introducing conformational constraints, such as proline residues or other turn-inducing elements in the linear precursor, can pre-organize the molecule into a conformation that is more amenable to cyclization.

Troubleshooting Guides

Problem 1: Low Yield in the Bohlmann-Rahtz Pyridine Synthesis
Symptom Possible Cause Suggested Solution
No or low conversion of starting materials.Insufficiently rapid formation of the enamine intermediate.The Bagley one-pot variant of the Bohlmann-Rahtz reaction can be sensitive. If initial attempts fail, Brønsted acid catalysis (e.g., using a mixture of toluene and acetic acid) can accelerate the in-situ formation of the enamine and promote the subsequent cyclocondensation.[1][2]
Formation of multiple unidentified byproducts.Decomposition of starting materials or intermediates under harsh thermal conditions.The traditional Bohlmann-Rahtz reaction often requires high temperatures. Consider using a milder, catalyzed variant. Ensure starting materials are pure and the reaction is performed under an inert atmosphere.
Incorrect regiochemistry of the resulting pyridine.Steric or electronic factors favoring an undesired regioisomer.If applicable, modify the substituents on the enamine or ynone to sterically or electronically favor the desired outcome. Re-evaluate the retrosynthetic disconnection to see if a different cyclization strategy would provide better regiocontrol.
Problem 2: Inefficient Thiazole Formation
Symptom Possible Cause Suggested Solution
Incomplete conversion of the thiazoline to the thiazole.Inactive or inappropriate oxidizing agent.As established in the synthesis of this compound, use of "chemical" or activated MnO₂ is crucial.[1] Ensure the MnO₂ is freshly prepared or from a reliable commercial source known for high activity. Increase the equivalents of MnO₂ and ensure vigorous stirring to maintain a good suspension.
Formation of over-oxidized byproducts (e.g., 4-carbethoxythiazole).Reaction concentration is too high.Over-oxidation to the corresponding acid followed by decarboxylation can occur. Running the reaction at a lower concentration (e.g., less than 1 M) can minimize the formation of this byproduct, although it may slow down the reaction rate.[1]
Low yield in the initial condensation to form the thiazoline.The aldehyde intermediate is sensitive and decomposes.The aldehyde precursor to the thiazoline can be unstable. It is recommended to use the crude aldehyde immediately after its formation in the condensation step with methyl cysteinate.[1][2]
Problem 3: Poor Yield in the Macrocyclization Step

| Symptom | Possible Cause | Suggested Solution | | Predominant formation of oligomers (dimers, trimers, etc.). | Reaction concentration is too high. | Strictly adhere to high-dilution conditions (e.g., 0.001 M or lower). This can be achieved by the slow addition of the linear precursor to a larger volume of solvent containing the coupling reagent. | | No desired product, starting material remains. | Inefficient coupling reagent or deactivation of the reagent. | Ensure the coupling reagent (e.g., DPPA, HATU) is of high purity and handled under anhydrous conditions. Consider screening other modern peptide coupling reagents that are known to be efficient and minimize epimerization. | | Product is formed, but with loss of stereochemical integrity (epimerization). | The activation of the C-terminal carboxyl group is too harsh or prolonged, or the base used is too strong. | Use a coupling reagent known for low racemization potential. Additives like HOBt or Oxyma can suppress epimerization. Ensure the base used (e.g., triethylamine, DIPEA) is added slowly and at a controlled temperature. | | The linear precursor is difficult to purify and handle. | The deprotected linear precursor is highly polar and may be unstable. | As noted in the Aulakh and Ciufolini synthesis, the fully deprotected monoseco intermediate can be very polar and difficult to purify.[1][2] It may be advantageous to advance the crude material directly to the macrocyclization step after a simple workup or filtration to remove excess reagents. |

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis

Reaction Step Reagents and Conditions Yield (%) Reference
Bohlmann-Rahtz Pyridine Synthesis (Modified Bagley)Ynone, Enolizable Ketone, NH₄OAc, AcOH, Toluene, Reflux52-63[1]
Thiazoline Formation and Oxidation1. SO₃·pyr, DMSO, Et₃N; 2. Methyl Cysteinate·HCl, NaHCO₃; 3. MnO₂30 (over 3 steps)[1]
Dehydration to DehydroaminoacidMsCl, Et₃N, then DBU32 (from coupled precursor)[1]
MacrocyclizationDPPA, Et₃N, DMF12[1]
Mo(VI)-catalyzed Cyclodehydration (Movassaghi)MoO₂(acac)₂, Picolinic Acid85[3]
Final Macrocyclization (Movassaghi)1. HCl; 2. TBAF15 (over 2 steps)[3]

Experimental Protocols

Protocol 1: Modified Bohlmann-Rahtz Pyridine Synthesis

This protocol is adapted from the total synthesis by Aulakh and Ciufolini.[1]

  • To a solution of the ynone (1.0 eq) and the β-keto ester (1.2 eq) in a 5:1 mixture of toluene and glacial acetic acid, add ammonium acetate (5.0 eq).

  • Heat the mixture to reflux under an argon atmosphere and monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: Thiazole Formation via Thiazoline Oxidation

This protocol describes the formation of a thiazole ring from an aldehyde precursor.[1]

  • Oxidation to Aldehyde: To a solution of the starting alcohol (1.0 eq) in a mixture of CH₂Cl₂ and DMSO, add triethylamine (5.0 eq) and cool to 0 °C. Add sulfur trioxide pyridine complex (3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Thiazoline Formation: Quench the reaction with water and extract with CH₂Cl₂. Concentrate the organic extracts and use the crude aldehyde directly. Dissolve the crude aldehyde in a 1:1 mixture of methanol and water. Add sodium bicarbonate (3.0 eq) followed by methyl cysteinate hydrochloride (1.5 eq). Stir at room temperature for 6 hours.

  • Oxidation to Thiazole: Extract the reaction mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Dissolve the crude thiazoline in acetonitrile and add activated "chemical" manganese dioxide (10 eq). Heat the suspension to reflux for 6 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the thiazole.

Protocol 3: Macrocyclization using DPPA

This protocol outlines the final ring-closing step to form this compound.[1]

  • Prepare a solution of the linear monoseco-thiocillin I precursor (1.0 eq) in anhydrous DMF under an argon atmosphere. The final concentration should be approximately 0.001 M.

  • Add triethylamine (5.0 eq) to the solution.

  • To this stirring solution, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 5-12 hours, monitoring the disappearance of the starting material by LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate multiple times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography to isolate this compound.

Visualizations

Thiocillin_I_Synthesis_Workflow cluster_core Pyridine-Thiazole Core Synthesis cluster_peptide Peptide Chain Elongation cluster_assembly Fragment Coupling and Macrocyclization Ynone Ynone BohlmannRahtz Bohlmann-Rahtz (Bagley Variant) Ynone->BohlmannRahtz Ketoester β-Keto Ester Ketoester->BohlmannRahtz PyridineCore Substituted Pyridine Core FragmentCoupling Fragment Coupling PyridineCore->FragmentCoupling BohlmannRahtz->PyridineCore AminoAcids Protected Amino Acids (including Thiazoles) PeptideCoupling Peptide Couplings (EDCI, HOBt, etc.) AminoAcids->PeptideCoupling LinearPeptide Linear Peptide Fragments PeptideCoupling->LinearPeptide LinearPeptide->FragmentCoupling Monoseco Monoseco Precursor FragmentCoupling->Monoseco Macrocyclization Macrocyclization (DPPA, high dilution) Monoseco->Macrocyclization ThiocillinI This compound Macrocyclization->ThiocillinI

Caption: Overall synthetic workflow for the total synthesis of this compound.

Troubleshooting_Bohlmann_Rahtz Start Low yield in Bohlmann-Rahtz Reaction CheckEnamine Is enamine formation the issue? Start->CheckEnamine CheckConditions Are reaction conditions too harsh? CheckEnamine->CheckConditions No AddAcid Add Brønsted acid catalyst (e.g., AcOH in Toluene) CheckEnamine->AddAcid Yes UseMilder Use milder catalyzed variant or lower temperature CheckConditions->UseMilder Yes Purify Ensure high purity of starting materials CheckConditions->Purify No

Caption: Troubleshooting logic for the Bohlmann-Rahtz pyridine synthesis.

Troubleshooting_Macrocyclization Start Poor Macrocyclization Yield CheckOligomers Are oligomers the main product? Start->CheckOligomers CheckEpimerization Is there evidence of epimerization? CheckOligomers->CheckEpimerization No IncreaseDilution Increase dilution; Use slow addition (syringe pump) CheckOligomers->IncreaseDilution Yes CheckPurity Is the linear precursor pure? CheckEpimerization->CheckPurity No ChangeReagent Use low-racemization coupling reagent; Add HOBt or Oxyma CheckEpimerization->ChangeReagent Yes CrudeCyclization Consider cyclizing crude material to avoid degradation on silica CheckPurity->CrudeCyclization No, unstable

Caption: Troubleshooting logic for the peptide macrocyclization step.

References

Technical Support Center: Optimizing Mo(VI)-Catalyzed Cyclodehydration for Thiopeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Molybdenum(VI)-catalyzed cyclodehydration of thiopeptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Mo(VI) catalyst in thiopeptide cyclodehydration?

A1: The Mo(VI) catalyst acts as a Lewis acid, activating the amide carbonyl group of the peptide backbone. This activation facilitates the intramolecular nucleophilic attack by the thiol group of a cysteine residue, leading to the formation of a thiazoline ring, a key structural motif in many thiopeptide antibiotics. The catalyst is regenerated upon elimination of water.[1][2]

Q2: What are the advantages of using a Mo(VI) catalyst over other dehydrating agents?

A2: Mo(VI) catalysis offers high selectivity, minimizing unproductive side reactions.[1] It operates under relatively mild and neutral conditions, which helps in preserving sensitive functional groups and minimizing epimerization at stereogenic centers.[1][2] The only byproduct of this reaction is water.[1]

Q3: What type of Mo(VI) catalyst precursors and ligands are most effective?

A3: Dioxomolybdenum(VI) complexes are commonly used. The choice of ligand is crucial for catalyst stability and activity. While MoO₂(acac)₂ can be used, it often leads to low yields and catalyst precipitation.[2] Bidentate ligands, particularly substituted picolinic acids like 6-methylpicolinic acid (6-MePic), have been shown to stabilize the catalyst, prevent precipitation, and significantly improve yields.[1][2]

Q4: Can this catalytic system be applied to solid-phase peptide synthesis (SPPS)?

A4: Yes, the Mo(VI)-catalyzed cyclodehydration is compatible with Fmoc-protected solid-phase peptide synthesis, making it a valuable tool for the synthesis of azole/azoline-containing peptides.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Thiazoline Product

Possible Causes & Solutions

  • Catalyst Precipitation: The molybdenum complex may be precipitating out of the solution, leading to low catalytic activity.[2]

    • Solution: Employ a stabilizing bidentate ligand, such as picolinic acid or its derivatives (e.g., 6-methylpicolinic acid), to prevent the formation of heterogeneous molybdenum particles.[1][2]

  • Catalyst Deactivation: The catalyst can be poisoned by certain solvents, substrates, or products.[1]

    • Solution: Ensure the use of high-purity, dry solvents. Toluene is a commonly used solvent.[3] Consider a higher catalyst loading or portion-wise addition of the catalyst if deactivation is suspected.[2]

  • Sub-optimal Reaction Temperature: The reaction temperature may not be optimal for the specific substrate and catalyst system.

    • Solution: The reaction is typically performed at reflux in toluene (around 110-140 °C).[1] Optimization of the temperature for your specific system may be required. Lower temperatures can lead to incomplete conversion, while excessively high temperatures might promote side reactions.

  • Interfering Functional Groups: Certain functional groups on the peptide substrate, such as coordinating primary or secondary amides, may interfere with the Mo(VI) catalyst.[1]

    • Solution: While the catalyst is tolerant to many functional groups, if interference is suspected, consider altering the protecting group strategy for nearby residues.

Issue 2: Catalyst Precipitation

Possible Causes & Solutions

  • Unstable Catalyst Complex: The use of simple ligands like acetylacetonate (acac) can lead to the formation of insoluble molybdenum particles.[2]

    • Solution: The most effective solution is the addition of a stabilizing bidentate ligand. Picolinic acid and its derivatives have been shown to form more stable and soluble Mo(VI) complexes, preventing precipitation.[2] Pre-mixing the MoO₂(acac)₂ with the picolinic acid derivative before adding it to the reaction mixture is recommended.[2]

Issue 3: Formation of Side Products

Possible Causes & Solutions

  • Epimerization: The C2-exomethine position of the newly formed thiazoline ring is prone to epimerization.[1] Electron-withdrawing groups on the peptide can exacerbate this issue.[1]

    • Solution: The Mo(VI)-catalyzed reaction is generally good at minimizing epimerization due to the neutral conditions.[2] However, if epimerization is observed, reducing the reaction time can improve the diastereomeric ratio, albeit potentially at the cost of a lower yield.[1]

  • Oxidation of Sensitive Residues: Amino acids such as methionine are susceptible to oxidation under the reaction conditions.[1]

    • Solution: If your peptide contains oxidation-prone residues, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dehydroalanine Formation: Elimination reactions can lead to the formation of dehydroalanine residues, an undesired side product.

    • Solution: The use of appropriate N-capped tripodal tetradentate ligands has been shown to eliminate this non-selective pathway.

Data Presentation

Table 1: Effect of Different Ligands on the Yield of Mo(VI)-Catalyzed Cyclodehydration

EntryMo(VI) PrecursorLigand (Additive)Catalyst Loading (mol%)Ligand Loading (mol%)SolventYield (%)
1MoO₂(acac)₂None10-60-TolueneLow
2MoO₂(acac)₂Picolinic acid1020Toluene85
3MoO₂(acac)₂6-Methylpicolinic acid1020TolueneHigh (Specific yield not stated)
4MoO₂(6-MePic)₂-10-Toluene82-95

Data synthesized from multiple sources.[1][2]

Experimental Protocols

General Procedure for Mo(VI)-Catalyzed Cyclodehydration
  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., Argon), add MoO₂(acac)₂ (10 mol%) and the picolinic acid-based ligand (20 mol%).

  • Reaction Setup: Add the cysteine-containing peptide substrate to the flask.

  • Solvent Addition: Add dry toluene to achieve the desired concentration (e.g., 10 mM).

  • Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to reflux (typically 110-140 °C). For reactions sensitive to water, azeotropic removal of water using a Dean-Stark trap can be employed.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure, and the crude product is purified by flash column chromatography.

Visualizations

Reaction Mechanism

Mo_Catalyzed_Cyclodehydration Catalyst Mo(VI) Catalyst (e.g., MoO₂(L)₂) Intermediate1 Activated Amide Complex Catalyst->Intermediate1 Amide Activation Substrate Cysteine-containing Peptide Substrate->Catalyst Coordination Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Thiol Attack Thiazoline_Complex Thiazoline-Catalyst Complex Intermediate2->Thiazoline_Complex Dehydration Water H₂O Intermediate2->Water Elimination Thiazoline_Complex->Catalyst Catalyst Regeneration Product Thiazoline Product Thiazoline_Complex->Product Product Release

Caption: Proposed mechanism for the Mo(VI)-catalyzed cyclodehydration.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Precipitate Is there a precipitate? Start->Check_Precipitate Add_Ligand Add stabilizing ligand (e.g., 6-MePic) Check_Precipitate->Add_Ligand Yes Check_Epimerization Check for epimerization Check_Precipitate->Check_Epimerization No Success Improved Yield Add_Ligand->Success Reduce_Time Reduce reaction time Check_Epimerization->Reduce_Time Yes Check_Catalyst_Loading Review catalyst loading and purity of reagents Check_Epimerization->Check_Catalyst_Loading No Reduce_Time->Success Increase_Loading Increase catalyst loading or use portion-wise addition Check_Catalyst_Loading->Increase_Loading Check_Temp Optimize reaction temperature Increase_Loading->Check_Temp Check_Temp->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Enhancing Thiopeptide Antibiotic Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of thiopeptide antibiotics. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of thiopeptide antibiotics?

Thiopeptide antibiotics inherently exhibit poor oral bioavailability due to a combination of factors. Their high molecular weight and complex macrocyclic structures contribute to low aqueous solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3] Furthermore, their large size limits their ability to permeate the intestinal epithelium.[4]

Q2: What are the main strategic approaches to improve the bioavailability of thiopeptides?

There are two primary strategies:

  • Medicinal Chemistry Approaches: This involves the synthesis of new analogs with improved physicochemical properties. Key modifications include altering side chains to enhance solubility while preserving the core structure essential for antimicrobial activity.[3][5] The development of thiostrepton and micrococcin P2 derivatives are prime examples of this approach.[6][7][8]

  • Formulation and Drug Delivery Systems: These strategies aim to improve the delivery of the existing thiopeptide molecule. This can include creating salt forms of the antibiotic to increase solubility, or developing advanced formulations like lipid-based systems or solid dispersions to improve dissolution and absorption.[9]

Q3: Can the poor bioavailability of thiopeptides be advantageous?

Yes, for treating GI infections like those caused by Clostridioides difficile, low systemic absorption is beneficial. It allows the antibiotic to be concentrated in the gut where the infection resides, minimizing systemic side effects.[10] The thiopeptide analog LFF571 was developed with this principle in mind.[1][10]

Q4: Are there any thiopeptide analogs that have shown improved pharmacokinetic profiles?

LFF571, a semi-synthetic analog of GE2270A, has undergone clinical trials and demonstrates high fecal concentrations with minimal systemic absorption, making it suitable for treating C. difficile infections.[3] Additionally, derivatives of micrococcin P2 have been synthesized with significantly enhanced aqueous solubility and show promise as anti-infective agents.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High variability in plasma concentrations following oral administration in animal models.

  • Question: We are observing significant inter-individual variability in the plasma concentrations of our thiopeptide analog in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common issue for orally administered compounds with poor solubility.

    • Potential Causes:

      • Poor and Variable Dissolution: The compound may not be dissolving consistently in the GI tract of each animal.[9]

      • Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution and absorption.[9]

      • First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent systemic drug levels.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[9]

      • Optimize Formulation: For preclinical studies, consider using a vehicle designed for poorly soluble compounds. A common starting point is a solution or suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal vehicle must be determined empirically for each compound.[11][12]

      • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[9]

Issue 2: Good in vitro permeability but low in vivo oral bioavailability.

  • Question: Our thiopeptide analog shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?

  • Answer: This scenario often points towards issues that are not fully captured by in vitro permeability models alone.

    • Potential Causes:

      • High First-Pass Metabolism: The compound may be rapidly metabolized in the liver or gut wall after absorption.

      • Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen.[9]

      • Poor Solubility/Dissolution in vivo: Even with good permeability, if the compound does not dissolve in the GI tract, it cannot be absorbed.

    • Troubleshooting Steps:

      • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.

      • Assess Efflux: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[13] If efflux is suspected, you can confirm this in vivo by co-dosing with a known P-gp inhibitor.[14]

      • Re-evaluate Solubility: Perform kinetic solubility assays in simulated gastric and intestinal fluids to better predict in vivo dissolution.

Quantitative Data on Thiopeptide Analogs

The following table summarizes available pharmacokinetic data for key thiopeptide analogs. Due to the preclinical nature of much of the research, comprehensive oral bioavailability data is often not published.

Compound/AnalogParent ThiopeptideIndication/TargetKey Pharmacokinetic ParametersReference(s)
LFF571 GE2270AC. difficile infectionHuman (Oral, 200 mg QID): - Max. Serum Conc: 41.7 ng/mL- Fecal Conc: 107 - 12,900 µg/g[15]
Thiostrepton N/ABroad-spectrum Gram-positiveGenerally characterized by poor aqueous solubility and low bioavailability, limiting systemic use.[1][2]
Micrococcin P2 (MP2) Derivatives Micrococcin P2C. difficile, MRSA, M. avium complexDerivatives (e.g., AJ-024, AJ-147) show enhanced aqueous solubility and promising preclinical efficacy. Specific oral bioavailability data is limited.[8]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This assay provides a high-throughput method to estimate the solubility of your thiopeptide analogs.

Objective: To determine the kinetic solubility of a compound by measuring the concentration of the compound in solution after a short incubation period.

Materials:

  • Test compound(s) dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (UV spectrophotometer or nephelometer)

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of your thiopeptide analog in 100% DMSO.

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

  • Addition of Buffer: Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours.

  • Measurement:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.[16]

    • Direct UV Method: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. Calculate the concentration based on a standard curve.[16]

Data Analysis: The solubility is reported as the highest concentration at which no precipitate is observed (nephelometry) or the measured concentration in the filtrate (UV method).

Protocol 2: In Vivo Oral Bioavailability Study in Mice (General Protocol)

This protocol outlines a general procedure for assessing the oral bioavailability of a thiopeptide analog in a mouse model.

Objective: To determine the pharmacokinetic profile and calculate the oral bioavailability of a test compound.

Materials:

  • Test compound

  • Appropriate vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Male Swiss albino mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing Formulation: Prepare the test compound in the chosen vehicle at the desired concentration. Ensure it is a homogenous solution or suspension.

  • Animal Dosing:

    • Fast the mice overnight with free access to water.

    • Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).

    • For intravenous (IV) administration (to determine absolute bioavailability), dose a separate group of mice via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., 30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]

    • Use a sparse sampling design where each mouse is bled at a few time points.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the mean plasma concentration versus time for both oral and IV routes.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC).

  • Oral bioavailability (%F) is calculated as: (%F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Factors Limiting Oral Bioavailability of Thiopeptides

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Thiopeptide Thiopeptide Enterocyte Enterocyte Thiopeptide->Enterocyte Low Permeability Precipitation Insoluble Drug Thiopeptide->Precipitation Poor Solubility Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption

Caption: Key barriers to the oral bioavailability of thiopeptide antibiotics.

General Workflow for Enhancing Thiopeptide Bioavailability

G Start Lead Thiopeptide SAR SAR & Analog Synthesis Start->SAR Solubility Kinetic Solubility Assay SAR->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability InVivo In Vivo PK Study (Rodent Model) Permeability->InVivo Decision Bioavailability Acceptable? InVivo->Decision End Candidate Decision->End Yes Optimize Re-design/ Formulate Decision->Optimize No Optimize->SAR

Caption: A typical workflow for lead optimization to improve thiopeptide bioavailability.

Role of P-glycoprotein in Thiopeptide Efflux

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream T_lumen Thiopeptide T_cell Thiopeptide T_lumen->T_cell Passive Diffusion Pgp P-gp T_cell->Pgp Binding T_blood Thiopeptide T_cell->T_blood Absorption Pgp->T_lumen Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp

Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux of thiopeptides.

References

Troubleshooting low yields in Thiocillin I solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Thiocillin I. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this complex thiopeptide, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing a significant decrease in yield as my peptide chain elongates?

A1: This is a common issue in solid-phase peptide synthesis (SPPS), often attributed to peptide aggregation. As the this compound precursor chain grows, it can form secondary structures like β-sheets, which physically block reactive sites.[1][2][3] This aggregation can hinder both the coupling of new amino acids and the removal of the Fmoc protecting group, leading to deletion sequences and truncated peptides, thus lowering the overall yield. Hydrophobic sequences are particularly prone to aggregation.[1][4]

Q2: What are the black or dark-colored spots I see on my resin during synthesis?

A2: Darkening of the resin can indicate several potential issues. One common cause is the degradation of reagents, particularly the piperidine solution used for Fmoc deprotection, which can absorb carbon dioxide from the air and become less effective.[] It can also be a sign of side reactions occurring on the peptide or resin. It is crucial to use fresh, high-quality reagents to minimize these occurrences.

Q3: My final cleavage from the resin resulted in a very low yield of this compound. What could be the cause?

A3: Low cleavage yield can stem from several factors. The cleavage cocktail might be inappropriate for the specific protecting groups used in your synthesis, or the cleavage time may be insufficient.[6] For complex, sterically hindered peptides like this compound, longer cleavage times may be necessary. Additionally, the cleaved peptide may have poor solubility in the cleavage cocktail, leading to precipitation on the resin beads.[6] Performing a small-scale test cleavage to optimize conditions is highly recommended.[6]

Q4: I am observing significant epimerization in my final product. How can I minimize this?

A4: Epimerization, the change in the stereochemistry of an amino acid, is a known side reaction in peptide synthesis, especially for thioamides.[7][8] It can be promoted by the basic conditions of Fmoc deprotection and during the activation step of coupling. To mitigate this, consider using a weaker base or additives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations for deprotection.[2][9] Optimizing coupling reagent choice and temperature can also help preserve stereochemical integrity.[10]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency (Deletion Sequences Observed)

Low coupling efficiency results in peptides missing one or more amino acids, which are often difficult to separate from the target peptide.

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (e.g., positive Kaiser test after coupling) check_reagents Verify Reagent Quality and Concentration (Fresh amino acids, coupling reagents, and solvent) start->check_reagents double_couple Perform a Double Coupling check_reagents->double_couple Reagents OK analyze Analyze a Test Cleavage by HPLC/MS double_couple->analyze change_reagents Switch to a More Potent Coupling Reagent (e.g., from HBTU to HATU) increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent change_reagents->increase_equivalents chaotropic_salts Add Chaotropic Salts (e.g., LiCl, KSCN) to Disrupt Aggregation increase_equivalents->chaotropic_salts high_temp Perform Synthesis at Elevated Temperature chaotropic_salts->high_temp pseudoproline Incorporate Pseudoproline Dipeptides high_temp->pseudoproline pseudoproline->analyze analyze->change_reagents No Improvement continue_synthesis Continue Synthesis analyze->continue_synthesis Improved

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Methodologies:

  • Kaiser Test: This colorimetric test detects free primary amines on the resin. A positive result (blue beads) after a coupling step indicates incomplete reaction.[6]

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to the resin and let it react again.[10][11]

  • High-Temperature SPPS: Performing the synthesis at elevated temperatures (e.g., 60-90°C) can help disrupt secondary structures and improve coupling efficiency, but requires careful optimization of reaction times.[2]

Quantitative Data Summary: Coupling Reagents

Coupling ReagentTypical Equivalents (to resin)Activation TimeNotes
HBTU/HOBt3-52-5 minStandard choice, generally effective.
HATU3-52-5 minMore potent than HBTU, good for hindered couplings.[6]
PyBOP3-52-5 minEffective for sterically hindered amino acids.
Problem 2: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc group leads to truncated peptide sequences.

Logical Flow for Addressing Incomplete Deprotection

G start Incomplete Deprotection Suspected (e.g., UV monitoring shows tailing) check_piperidine Ensure Freshness of Piperidine Solution start->check_piperidine extend_time Extend Deprotection Time or Perform a Second Deprotection check_piperidine->extend_time Reagent is Fresh analyze Monitor Deprotection by UV Spectroscopy extend_time->analyze add_dbu Add DBU (1-2%) to the Piperidine Solution change_solvent Switch Solvent from DMF to NMP add_dbu->change_solvent change_solvent->analyze analyze->add_dbu Incomplete proceed Proceed to Coupling analyze->proceed Complete

Caption: Decision-making process for incomplete Fmoc deprotection.

Detailed Methodologies:

  • UV Monitoring: The progress of Fmoc deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the reaction solution.[12]

  • DBU Addition: Adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine in DMF solution can enhance deprotection efficiency, especially for sterically hindered or aggregated sequences.[2]

Quantitative Data Summary: Deprotection Conditions

ReagentConcentrationTypical TimeNotes
Piperidine in DMF20% (v/v)2 x 10 minStandard condition.
Piperidine/DBU in DMF20% Piperidine, 1-2% DBU2 x 10 minFor difficult sequences; may increase risk of aspartimide formation.[2]
Piperazine/DBU in NMP5% Piperazine, 2% DBU2 x 10 minA highly effective alternative for problematic sequences.[2]
Problem 3: Side Reactions During Synthesis and Cleavage

Side reactions can lead to a variety of impurities that complicate purification and reduce the yield of the desired this compound.

Common Side Reactions and Mitigation Strategies

G side_reactions Side Reactions aspartimide Aspartimide Formation side_reactions->aspartimide oxidation Oxidation (Met, Cys, Trp) side_reactions->oxidation racemization Racemization side_reactions->racemization diketopiperazine Diketopiperazine Formation side_reactions->diketopiperazine mitigation_aspartimide Add HOBt to deprotection solution Use protecting groups like OMpe or OMe for Asp aspartimide->mitigation_aspartimide mitigation_oxidation Use scavenger cocktails during cleavage (e.g., with EDT, thioanisole) oxidation->mitigation_oxidation mitigation_racemization Use appropriate coupling reagents Optimize temperature and base racemization->mitigation_racemization mitigation_diketopiperazine Couple the third amino acid before deprotecting the dipeptide Use 2-chlorotrityl chloride resin diketopiperazine->mitigation_diketopiperazine

Caption: Common side reactions in SPPS and their mitigation.

Detailed Methodologies:

  • Cleavage Cocktails with Scavengers: To prevent the reattachment of protecting groups and the modification of sensitive residues like Cysteine, Methionine, and Tryptophan during TFA cleavage, a scavenger cocktail is essential.[6][10]

  • Diketopiperazine Formation Prevention: This side reaction is common at the dipeptide stage, especially with Proline.[4] Using 2-chlorotrityl chloride resin, which is sterically bulky, can inhibit this cyclization.[4]

Quantitative Data Summary: Common Cleavage Cocktails

Reagent Cocktail (TFA/Scavengers)Ratio (v/v)Target Residues
Reagent K82.5 / 5 / 5 / 5 / 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT)Arg(Pbf), His(Bzl)[10]
TFA / TIS / H₂O95 / 2.5 / 2.5General purpose, good for many peptides.
TFA / TIS / H₂O / EDT90 / 5 / 2.5 / 2.5For peptides with Trp, Met, or Cys.[6]

By systematically addressing these common issues, researchers can improve the yield and purity of their this compound solid-phase synthesis. For further assistance, please consult the cited literature or contact our technical support team.

References

How to prevent degradation of Thiocillin I during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Thiocillin I during purification.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Purification
Possible Cause Recommended Solution Preventative Measures
Degradation due to pH Neutralize fractions immediately after collection from RP-HPLC if an acidic mobile phase was used. Adjust the pH of the pooled fractions to a mildly acidic range (pH 4-5) for storage.- Use a mobile phase with a pH of 4-5 for RP-HPLC. - Minimize the exposure time of this compound to highly acidic or alkaline conditions.
Thermal Degradation If purification steps were performed at room temperature or higher, repeat the process at a lower temperature (4-8 °C).- Conduct all purification steps, including chromatography, at refrigerated temperatures. - Avoid prolonged exposure to elevated temperatures during solvent evaporation. Use techniques like centrifugal evaporation under vacuum at low temperatures.
Oxidative Degradation Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to solvents and buffers used during purification.- Degas all solvents and buffers before use. - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Photodegradation If the purification was performed under direct light, protect all solutions and fractions containing this compound from light.- Use amber-colored vials or wrap containers with aluminum foil. - Perform purification steps in a dimly lit room or use a light-protected chromatography system.
Adsorption to Surfaces Use polypropylene or silanized glassware to minimize adsorption.- Pre-rinse all collection tubes and vials with a solution of the mobile phase before use.
Problem 2: Presence of Impurities or Degradation Products in the Final Product
Possible Cause Identification Solution
Hydrolysis of Dehydroamino Acids Appearance of new peaks in the chromatogram with slightly different retention times. Mass spectrometry can confirm the addition of water molecules.Optimize the pH of the mobile phase to a mildly acidic range (pH 4-5). Avoid prolonged exposure to aqueous solutions, especially under neutral to alkaline conditions.
Epimerization Appearance of shoulder peaks or closely eluting peaks next to the main this compound peak. This can be confirmed by chiral chromatography or NMR.Maintain a low temperature (4-8 °C) throughout the purification process. Avoid harsh pH conditions.[1][2]
Oxidation Appearance of new peaks with a mass increase corresponding to the addition of oxygen atoms (e.g., +16 Da).Add antioxidants to the mobile phase and collection buffers. Ensure all solvents are degassed.
Aggregation Broadening of the main peak in the chromatogram or the appearance of high molecular weight species in size-exclusion chromatography or mass spectrometry.Work with dilute solutions of this compound whenever possible. Use organic solvents in the mobile phase to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during purification?

A1: The primary factors contributing to the degradation of this compound are:

  • pH: this compound is susceptible to degradation in neutral to alkaline conditions, primarily through the hydrolysis of its dehydroamino acid residues.[3] Acidic conditions, typically used in RP-HPLC, are generally better for its stability.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and epimerization.[4] It is crucial to maintain low temperatures throughout the purification process.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidation: The complex structure of this compound, containing multiple thiazole rings and other sensitive functional groups, is susceptible to oxidation.

  • Metal Ions: Thiopeptide antibiotics can chelate metal ions, which may catalyze degradation reactions.[5][6][7]

Q2: What is the optimal pH range for purifying and storing this compound?

A2: Based on the common use of acidic mobile phases in RP-HPLC for thiopeptide purification, a mildly acidic pH range of 4-5 is recommended for both the purification and short-term storage of this compound solutions. This pH helps to minimize the hydrolysis of dehydroamino acid residues.

Q3: Can I use buffers in my purification? If so, which ones are recommended?

A3: Yes, buffers can be used to maintain a stable pH. For RP-HPLC, volatile buffers are preferred as they can be easily removed during lyophilization.

  • Recommended: Ammonium formate or ammonium acetate buffers in the pH range of 4-5.

  • To Avoid: Phosphate buffers are generally not recommended for RP-HPLC followed by mass spectrometry as they are non-volatile.

Q4: What are the signs of this compound degradation on an HPLC chromatogram?

A4: Signs of degradation on an HPLC chromatogram include:

  • A decrease in the peak area of the main this compound peak over time.

  • The appearance of new, smaller peaks, often eluting close to the main peak.

  • The presence of shoulder peaks, which may indicate epimerization.

  • Peak tailing or broadening, which could suggest aggregation or the presence of multiple closely related degradation products.

Q5: How can I prevent oxidative damage to this compound during purification?

A5: To prevent oxidative damage, consider the following measures:

  • Use Fresh, High-Purity Solvents: Degas all solvents before use by sparging with an inert gas (e.g., helium or argon) or by sonication under vacuum.

  • Add Antioxidants: The addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solvents can help to scavenge free radicals.[8][9][10]

  • Work Under an Inert Atmosphere: Whenever possible, handle solutions of this compound under a nitrogen or argon atmosphere to minimize exposure to oxygen.

Experimental Protocols

Recommended RP-HPLC Method for this compound Purification
ParameterRecommendation
Column C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute this compound. A typical gradient might be 20-80% B over 30 minutes. The optimal gradient should be determined empirically.
Flow Rate Dependent on column dimensions. For an analytical column (e.g., 4.6 mm ID), a flow rate of 1 mL/min is common.
Detection UV detection at approximately 305 nm and 345 nm, where thiopeptides typically have strong absorbance.
Temperature 4-8 °C (using a column thermostat)

Visualizations

Purification_Workflow Figure 1. Recommended Workflow for this compound Purification cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_post_purification Post-Purification Handling Crude_Extract Crude this compound Extract RP_HPLC Reversed-Phase HPLC (C18, Acidic Mobile Phase, 4-8°C) Crude_Extract->RP_HPLC Fraction_Collection Fraction Collection (Protect from Light) RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation (Low Temperature, Vacuum) Purity_Analysis->Solvent_Evaporation If pure Storage Storage (-20°C or lower, Inert Atmosphere) Solvent_Evaporation->Storage Degradation_Pathways Figure 2. Potential Degradation Pathways of this compound cluster_degradation Degradation Products Thiocillin_I This compound Hydrolysis_Products Hydrolysis Products (e.g., opened dehydroamino acids) Thiocillin_I->Hydrolysis_Products High pH, High Temp. Oxidation_Products Oxidation Products (e.g., sulfoxides) Thiocillin_I->Oxidation_Products Presence of O2 Epimers Epimers Thiocillin_I->Epimers High Temp., Harsh pH Aggregates Aggregates Thiocillin_I->Aggregates High Concentration

References

Technical Support Center: Enhancing Gram-Negative Activity of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to overcome the poor cell penetration of Thiocillin I in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally ineffective against Gram-negative bacteria?

A1: The primary barrier to this compound's activity against Gram-negative bacteria is their impermeable outer membrane.[1] This complex structure prevents large, hydrophobic compounds like this compound from reaching their intracellular target, the 50S ribosomal subunit.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound inhibits protein synthesis in bacteria. It binds to the interface of the ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit, a site known as the guanosine triphosphatase (GTPase)-associated center. This action blocks the process of translation elongation.

Q3: What is the most promising strategy to improve this compound's activity against Gram-negative bacteria?

A3: A key strategy is to exploit the bacterium's own nutrient uptake systems, specifically the siderophore-mediated iron acquisition pathways.[1][2] Research has shown that this compound can hijack the ferrioxamine receptor (FoxA) in Pseudomonas aeruginosa to gain entry into the cell.[1][2]

Q4: How can I potentiate the activity of this compound through its interaction with the FoxA receptor?

A4: The uptake of this compound via the FoxA receptor can be significantly enhanced under iron-limiting conditions.[1][2] This can be achieved experimentally by using an iron chelator, such as deferasirox (DSX), in combination with this compound.[2] The iron chelator creates an iron-deprived environment, which upregulates the expression of siderophore receptors like FoxA, thereby increasing the uptake of this compound.

Q5: Are there other general strategies to improve the penetration of antibiotics into Gram-negative bacteria?

A5: Yes, other strategies include the use of:

  • Membrane Permeabilizers: These agents disrupt the outer membrane, allowing antibiotics to enter.

  • Efflux Pump Inhibitors (EPIs): Gram-negative bacteria often use efflux pumps to expel antibiotics. EPIs block these pumps, increasing the intracellular concentration of the antibiotic.

  • Adjuvants: These are compounds that, when used in combination with an antibiotic, enhance its activity. This can include non-antibiotic molecules that perturb the bacterial membrane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No synergistic effect observed between this compound and an iron chelator in a checkerboard assay. 1. Inappropriate concentration range for the iron chelator. 2. The tested Gram-negative species may not express the FoxA receptor or a homologous transporter. 3. The growth medium may contain excess iron, suppressing the expression of siderophore receptors.1. Ensure the iron chelator concentrations tested are sufficient to induce iron-limiting conditions but are not overtly toxic to the bacteria on their own. 2. Verify the presence of the foxA gene in your target strain. This strategy is most effective against species known to utilize ferrioxamine, such as Pseudomonas aeruginosa. 3. Use an iron-deficient minimal medium for your assays to maximize the expression of the FoxA receptor.
High variability in Minimum Inhibitory Concentration (MIC) results. 1. Inconsistent inoculum density. 2. Degradation of this compound or the adjuvant. 3. Contamination of the bacterial culture.1. Standardize the bacterial inoculum to a 0.5 McFarland standard for all experiments. 2. Prepare fresh stock solutions of this compound and adjuvants for each experiment. Store stocks under appropriate conditions (e.g., protected from light, at the correct temperature). 3. Perform routine checks for culture purity.
Antibiotic uptake assay shows no increase in intracellular this compound despite using an iron chelator. 1. Insufficient incubation time with the antibiotic and chelator. 2. Inefficient cell lysis, leading to poor recovery of intracellular content. 3. The chosen analytical method (e.g., LC-MS/MS) may not be sensitive enough or properly calibrated for this compound.1. Optimize the incubation time to allow for sufficient uptake. 2. Ensure your cell lysis protocol is effective for the specific Gram-negative species being tested. 3. Develop and validate a sensitive and specific analytical method for quantifying this compound.
The combination of this compound and the iron chelator is toxic to mammalian cells in preliminary in vitro safety assays. 1. The concentration of the iron chelator is too high. 2. The specific iron chelator used has inherent cytotoxicity.1. Determine the lowest effective concentration of the iron chelator that still provides a synergistic effect with this compound. 2. Screen different iron chelators to find one with a better therapeutic index.

Quantitative Data Summary

The following table summarizes the available data on the activity of this compound. While specific MIC values for this compound in combination with adjuvants against a wide range of Gram-negative bacteria are not extensively published in a consolidated format, studies have demonstrated significant potentiation.

Organism Compound(s) MIC (µg/mL) Notes
Bacillus subtilis ATCC 6633This compound4Demonstrates baseline activity against a Gram-positive bacterium.
Pseudomonas aeruginosa PA14This compound + Deferasirox (DSX)SynergisticA sub-MIC combination of this compound (0.2 µg/mL) and DSX (64 µg/mL) significantly inhibited growth.[2]
Pseudomonas aeruginosa (general)This compound + Iron Chelator"Low micromolar concentrations"The combination of this compound and an iron chelator inhibits the growth of P. aeruginosa.[1]

Experimental Protocols & Visualizations

This compound Uptake Pathway in P. aeruginosa

Under iron-limiting conditions, P. aeruginosa upregulates the expression of the ferrioxamine receptor, FoxA. This compound mimics the structure of ferrioxamine, allowing it to be recognized and transported across the outer membrane through the FoxA channel. This process is dependent on the TonB-ExbB-ExbD energy-transducing system.

G cluster_ext Extracellular Space cluster_mem Outer Membrane cluster_peri Periplasm cluster_cyto Cytoplasm Thiocillin_I This compound FoxA FoxA Receptor Thiocillin_I->FoxA Binds to Iron_Chelator Iron Chelator (e.g., Deferasirox) Fe3 Fe³⁺ Iron_Chelator->Fe3 Sequesters Iron Thiocillin_I_peri This compound FoxA->Thiocillin_I_peri Transports TonB_complex TonB-ExbB-ExbD Complex TonB_complex->FoxA Energizes Transport Ribosome 50S Ribosome Thiocillin_I_peri->Ribosome Inhibits Protein Synthesis

This compound uptake via the FoxA receptor in P. aeruginosa.
Experimental Workflow for Screening this compound Potentiators

This workflow outlines the steps for identifying and validating compounds that enhance the activity of this compound against Gram-negative bacteria.

G A Primary Screening: Checkerboard Assay B Determine MIC of this compound + Adjuvant Candidates A->B C Calculate Fractional Inhibitory Concentration (FIC) Index B->C D Identify Synergistic Hits (FIC ≤ 0.5) C->D E Secondary Validation: Time-Kill Kinetics Assay D->E F Confirm Bactericidal or Bacteriostatic Synergy E->F G Mechanism of Action Studies F->G J In Vitro Toxicity Assays (e.g., Hemolysis, Cytotoxicity) F->J H Antibiotic Uptake Assay (LC-MS/MS) G->H I Membrane Permeability Assay G->I K Lead Optimization J->K

Workflow for identifying and validating this compound potentiators.
Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of combining this compound with a potential potentiator (e.g., an iron chelator).

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Potentiator (adjuvant) stock solution

  • Gram-negative bacterial strain of interest

  • Appropriate broth medium (e.g., iron-deficient minimal medium)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare Plates: Add 50 µL of broth to each well of a 96-well plate.

  • Dilute this compound: Create a serial two-fold dilution of this compound along the y-axis (rows A-G). Start with a concentration four times the known or expected MIC. Leave row H as a drug-free control for the potentiator's MIC.

  • Dilute Potentiator: Create a serial two-fold dilution of the potentiator along the x-axis (columns 1-10). Start with a concentration known to be effective or a high concentration if the MIC is unknown. Leave column 11 as a drug-free control for this compound's MIC. Column 12 will be the growth control (no drugs).

  • Inoculum Preparation: Grow the bacterial strain to the exponential phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of this compound alone (lowest concentration in column 11 with no visible growth).

    • Determine the MIC of the potentiator alone (lowest concentration in row H with no visible growth).

    • Determine the MIC of each compound in combination (the wells showing no growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Potentiator = (MIC of Potentiator in combination) / (MIC of Potentiator alone)

      • FIC Index = FIC of this compound + FIC of Potentiator

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 2: Bacterial Antibiotic Uptake Assay via LC-MS/MS

Objective: To quantify the intracellular accumulation of this compound in Gram-negative bacteria in the presence and absence of a potentiator.

Materials:

  • Gram-negative bacterial strain

  • Broth medium

  • This compound

  • Potentiator compound

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Water bath

  • Methanol

  • LC-MS/MS system

Procedure:

  • Culture Growth: Grow an overnight culture of the bacteria. Dilute it into fresh broth and grow at 37°C with shaking to an optical density (OD₆₀₀) of 0.5.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with PBS. Resuspend the pellet in PBS to a high density (e.g., 10¹⁰ CFU/mL) and aliquot into microcentrifuge tubes.

  • Treatment: Add this compound (at a fixed concentration) and the potentiator (at varying concentrations) to the cell suspensions. Include a control group with this compound only.

  • Incubation: Incubate the samples at 37°C with shaking for a predetermined amount of time (e.g., 15-30 minutes).

  • Pelleting: Pellet the bacteria by centrifuging at high speed (e.g., 13,000 x g) for 2 minutes.

  • Cell Lysis:

    • Remove the supernatant.

    • Resuspend the pellet in water.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 65°C water bath to lyse the cells.

    • Centrifuge to pellet the cell debris and collect the supernatant (which contains the intracellular content).

  • Extraction:

    • To the remaining debris, add methanol and vortex to extract any remaining antibiotic.

    • Centrifuge and combine this supernatant with the previously collected supernatant.

  • Sample Preparation for LC-MS/MS: Remove any remaining debris by a final centrifugation step. The clarified supernatant is now ready for analysis.

  • LC-MS/MS Analysis: Analyze the samples on an LC-MS/MS system configured for the detection and quantification of this compound.

  • Data Analysis: Compare the amount of intracellular this compound in the potentiator-treated groups to the control group to determine if the potentiator enhances uptake.

References

Improving the efficiency of the Bohlmann-Rahtz pyridine synthesis step

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Bohlmann-Rahtz pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Bohlmann-Rahtz pyridine synthesis and provides systematic solutions.

Issue 1: Low or No Product Yield

Low or no yield of the desired pyridine product is a frequent challenge. The underlying causes can range from reaction conditions to substrate stability.

dot

Low_Yield_Troubleshooting cluster_start start Low/No Yield cause1 Incomplete Michael Addition start->cause1 cause2 Failed Cyclodehydration start->cause2 cause3 Substrate Decomposition start->cause3 cause4 Poor Enamine Quality start->cause4 sol1a Increase reaction time/temp for Michael addition cause1->sol1a sol1b Use a catalyst for Michael addition (e.g., ZnBr2) cause1->sol1b sol2a Increase cyclodehydration temp (up to 200 °C) cause2->sol2a sol2b Add a Brønsted or Lewis acid catalyst cause2->sol2b sol3a Use milder reaction conditions cause3->sol3a sol3b Check for substrate compatibility with acid catalysts cause3->sol3b sol4a Use freshly prepared or purified enamine cause4->sol4a sol4b Consider in situ enamine generation cause4->sol4b Byproduct_Troubleshooting cluster_start start Significant Byproducts cause1 Enamine Self-Condensation or Decomposition start->cause1 cause2 Aminodiene Intermediate Decomposition start->cause2 cause3 Side reactions from acid-sensitive groups start->cause3 sol1 Use freshly prepared enamine or in situ generation cause1->sol1 sol2 Move to a one-pot procedure to avoid intermediate isolation cause2->sol2 sol3 Use a milder catalyst (e.g., Amberlyst-15) or acid-free conditions cause3->sol3 One_Pot_Protocol cluster_steps Experimental Workflow step1 1. Combine enamine (1.0 eq) and ethynyl ketone (1.1 eq) in Toluene/AcOH (5:1) step2 2. Heat the mixture to reflux step1->step2 step3 3. Monitor reaction by TLC until starting materials are consumed step2->step3 step4 4. Cool to room temperature and concentrate under vacuum step3->step4 step5 5. Purify the residue by column chromatography step4->step5 Three_Component_Protocol cluster_steps Experimental Workflow step1 1. Combine 1,3-dicarbonyl compound (1.0 eq), alkynone (1.1 eq), and ammonium acetate (1.5 eq) in ethanol step2 2. Heat the mixture to reflux step1->step2 step3 3. Monitor reaction by TLC step2->step3 step4 4. Cool and concentrate under vacuum step3->step4 step5 5. Purify via column chromatography or resin capture-release step4->step5

Technical Support Center: Overcoming Thiocillin I Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome bacterial resistance to Thiocillin I.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a thiopeptide antibiotic that inhibits protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically at the interface of the 23S rRNA and the L11 ribosomal protein.[1][2] This interaction disrupts the function of elongation factor G (EF-G), which is essential for the translocation of tRNA during protein synthesis, ultimately leading to the cessation of bacterial growth.[2]

Q2: What are the primary mechanisms of bacterial resistance to this compound?

Bacteria have evolved several mechanisms to resist the effects of this compound:

  • Target Modification: This is the most common resistance mechanism. Mutations in the gene encoding the L11 ribosomal protein (rplK) or in the 23S rRNA can alter the binding site of this compound, reducing its affinity and rendering it ineffective.[1][3][4]

  • Reduced Permeability: Gram-negative bacteria possess an outer membrane that can limit the uptake of large molecules like this compound.[1][5] However, under iron-limiting conditions, some Gram-negative bacteria, such as Pseudomonas aeruginosa, can uptake this compound through siderophore receptors like FoxA.[5][6]

  • Enzymatic Inactivation: Some bacteria may produce enzymes that can modify or degrade this compound, although this is a less commonly documented mechanism for this specific antibiotic compared to others like beta-lactams.[7][8]

  • Efflux Pumps: Bacteria can utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[7][9][10]

Q3: My Gram-negative bacteria appear to be resistant to this compound. What could be the reason?

The intrinsic resistance of Gram-negative bacteria to this compound is primarily due to their impermeable outer membrane.[1][5] However, if you are working with a species like Pseudomonas aeruginosa, its susceptibility can be influenced by environmental conditions. Under iron-limiting conditions, these bacteria upregulate siderophore receptors to scavenge for iron, and this compound can "hijack" these receptors (specifically FoxA) to enter the cell.[5][6] Consider growing your bacteria in iron-depleted media to assess the true efficacy of this compound.

Q4: I am observing the emergence of resistance to this compound in my cultures. How can I investigate the mechanism?

To investigate the mechanism of acquired resistance, you can perform the following:

  • Sequence the rplK gene and the 23S rRNA gene: This will allow you to identify any mutations in the target site of this compound.

  • Perform a gene knockout of suspected efflux pump genes: If you suspect the involvement of an efflux pump, knocking out the corresponding gene(s) should restore susceptibility to this compound.

  • Conduct a ribosome binding assay: This can directly measure the affinity of this compound for ribosomes isolated from both the resistant and susceptible strains. A lower affinity in the resistant strain would suggest target modification.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results

Possible Causes:

  • Inaccurate serial dilutions of this compound.

  • Variability in the inoculum size.

  • Contamination of the growth medium.

  • Degradation of this compound.

Solutions:

  • Verify Dilutions: Prepare fresh serial dilutions for each experiment and consider using a different batch of this compound to rule out degradation.

  • Standardize Inoculum: Ensure a consistent bacterial inoculum density for each assay, typically by adjusting the optical density (OD) to a standard value (e.g., 0.5 McFarland standard).

  • Aseptic Technique: Use strict aseptic techniques to prevent contamination. Include a negative control (medium only) and a positive control (bacteria with no antibiotic) in each assay.[11]

  • Storage: Store this compound stock solutions at the recommended temperature and protect from light to prevent degradation.

Problem 2: Failure to Knock Out a Suspected Resistance Gene

Possible Causes:

  • The gene is essential for bacterial viability.

  • Inefficient transformation or recombination.

  • Incorrect antibiotic selection for the knockout construct.

Solutions:

  • Essential Gene Check: Consult the literature or genomic databases to determine if the target gene is essential. If it is, consider using a conditional knockout system.

  • Optimize Transformation: Optimize the transformation protocol for your bacterial species (e.g., electroporation parameters, competent cell preparation).

  • Confirm Selection: Double-check the antibiotic resistance marker on your knockout construct and ensure you are using the correct antibiotic at the appropriate concentration for selection.

  • Verify Knockout: Confirm the gene knockout by PCR and/or sequencing.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial IsolateMIC (μg/mL)
S. aureus ATCC 292132
S. aureus 19741492
S. aureus 19741482
E. faecalis 16746210.5
E. faecalis ATCC 292121
B. subtilis ATCC 66334

Data adapted from a 2018 study on the total synthesis of this compound.[12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[11][13]

Materials:

  • 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This can be standardized by adjusting the OD600 to 0.08-0.1.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).[11]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][13]

Protocol 2: Gene Knockout via Homologous Recombination

This protocol provides a general workflow for creating a gene knockout in bacteria. Specific details may vary depending on the bacterial species and the chosen vector system.

Materials:

  • Bacterial strain of interest

  • Targeted gene knockout vector containing flanking homologous regions and an antibiotic resistance cassette

  • Competent cells

  • Electroporator

  • Selective agar plates

Procedure:

  • Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the target gene into a suicide or temperature-sensitive vector containing an antibiotic resistance marker.

  • Transform Bacteria: Introduce the knockout vector into competent bacterial cells via electroporation or natural transformation.

  • Select for Integrants: Plate the transformed cells on selective agar containing the appropriate antibiotic to select for cells that have integrated the vector into their genome via a single crossover event.

  • Induce Second Crossover: Culture the integrants under conditions that induce a second crossover event, leading to the excision of the vector and the replacement of the target gene with the antibiotic resistance cassette.

  • Screen for Knockouts: Screen the resulting colonies by PCR using primers that flank the target gene to confirm the gene replacement. Further confirmation can be done by sequencing.

Visualizations

Thiocillin_I_Mechanism_of_Action Thiocillin_I This compound Ribosome 50S Ribosomal Subunit Thiocillin_I->Ribosome Binds to Inhibition Inhibition L11 L11 Protein rRNA 23S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates EFG Elongation Factor G (EF-G) EFG->Ribosome Binds to Inhibition->EFG Prevents binding of Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_target Target Modification cluster_access Reduced Access cluster_inactivation Drug Inactivation rplK rplK gene mutation Resistance Bacterial Resistance rplK->Resistance rRNA_mutation 23S rRNA mutation rRNA_mutation->Resistance Outer_Membrane Impermeable Outer Membrane (Gram-negative) Outer_Membrane->Resistance Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Resistance Enzymatic_Degradation Enzymatic Degradation Enzymatic_Degradation->Resistance Thiocillin_I This compound

Caption: Common resistance mechanisms to this compound.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (OD600 = 0.08-0.1) C Inoculate Plate with Bacteria A->C B Serial Dilution of this compound in 96-well plate B->C D Add Controls (Positive and Negative) C->D E Incubate at 37°C for 16-20 hours D->E F Read Results and Determine MIC E->F

Caption: Workflow for a Broth Microdilution MIC Assay.

References

Technical Support Center: Stabilizing Thiocillin I in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiocillin I. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for long-term experiments by providing troubleshooting guides and frequently asked questions (FAQs) regarding its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits good solubility in several organic solvents. For long-term experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is also soluble in ethanol, methanol, and Dimethylformamide (DMF). However, it has poor solubility in water.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: In its solid, lyophilized form, this compound is stable for at least four years when stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare fresh solutions for immediate use. For long-term experiments requiring stock solutions, it is advisable to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: How stable is this compound in a DMSO stock solution at various temperatures?

A3: While specific degradation kinetics for this compound in DMSO are not extensively published, studies on other compounds stored in DMSO indicate that stability is temperature-dependent. For long-term storage, maintaining the solution at -80°C is crucial. At room temperature, degradation can be expected to occur more rapidly. One study noted that a synthetic sample of this compound had deteriorated over time, suggesting that even in a dried form, long-term stability at ambient temperatures is not guaranteed. Therefore, minimizing time at room temperature is critical.

Q4: What is the effect of pH on the stability of this compound in aqueous solutions?

Q5: Are there any known stabilizers that can be added to this compound solutions for long-term experiments?

A5: The use of stabilizers for this compound solutions is not well-documented in publicly available literature. However, for peptide-based compounds, general strategies to enhance stability can be considered. The addition of cryoprotectants like glycerol or ethylene glycol to DMSO stock solutions may help mitigate degradation during freeze-thaw cycles. For aqueous solutions, the use of antioxidants could potentially reduce oxidative damage, although their compatibility and efficacy with this compound would need to be experimentally validated.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in long-term experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound in stock solution Verify the age and storage conditions of your stock solution.Prepare a fresh stock solution of this compound from lyophilized powder. Aliquot the new stock into single-use vials and store at -80°C. Use a fresh aliquot for each experiment.
Repeated Freeze-Thaw Cycles Review your experimental workflow to determine the number of times the stock solution has been thawed and refrozen.Prepare smaller volume aliquots of your stock solution to avoid the need for multiple freeze-thaw cycles.
Suboptimal pH of the experimental medium Measure the pH of your culture medium or buffer after the addition of the this compound solution.Adjust the pH of your experimental medium to a neutral or slightly acidic range (pH 6-7) if it falls outside this range after adding the antibiotic.
Exposure to Light Assess the extent to which your this compound solutions are exposed to light during preparation and incubation.Prepare and handle this compound solutions in a low-light environment. Use amber or foil-wrapped tubes and plates for storage and incubation.
Issue 2: Precipitation of this compound in aqueous experimental media.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor aqueous solubility Observe the final concentration of this compound in your aqueous medium and the percentage of organic solvent carried over from the stock solution.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain this compound solubility but does not exceed a concentration that is toxic to the cells or bacteria in your experiment (typically <1% v/v). You may need to prepare a more concentrated stock solution to minimize the volume added.
Interaction with components of the medium Review the composition of your experimental medium for components that may interact with and cause precipitation of this compound.If possible, test the solubility of this compound in a simpler buffer system to identify potential problematic components in your complex medium.

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution
  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder in sterile, anhydrous DMSO to a desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution gently until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into sterile, single-use, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C may be acceptable, but -80°C is highly recommended to ensure stability.

  • Usage: When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

Protocol: Long-Term Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline and should be optimized for the specific bacterial strain and experimental conditions.

  • Prepare Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the Gram-positive bacterial strain to be tested. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare this compound Dilutions:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth within a 96-well microtiter plate to achieve the desired final concentration range for testing.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for the duration of the experiment (e.g., 24, 48, 72 hours). For long-term experiments, plates may need to be incubated for extended periods, and evaporation should be minimized by using plate sealers.

  • Read Results: Determine the Minimum Inhibitory Concentration (MIC) at each time point by visually assessing the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

Thiocillin_I_Stability_Troubleshooting Troubleshooting Workflow for Inconsistent this compound Activity start Inconsistent or Low This compound Activity check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock is_stock_old Is Stock Solution Old or Improperly Stored? check_stock->is_stock_old prepare_fresh Prepare Fresh Stock Solution Aliquot and Store at -80°C is_stock_old->prepare_fresh Yes check_ph Check pH of Experimental Medium is_stock_old->check_ph No end Consistent Activity prepare_fresh->end is_ph_extreme Is pH Outside Optimal Range (6-7)? check_ph->is_ph_extreme adjust_ph Adjust Medium pH is_ph_extreme->adjust_ph Yes check_light Check for Light Exposure is_ph_extreme->check_light No adjust_ph->end is_exposed Is Solution Exposed to Excessive Light? check_light->is_exposed protect_light Protect from Light (Amber Tubes, Foil) is_exposed->protect_light Yes is_exposed->end No protect_light->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Protein_Synthesis_Inhibition Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit L11 L11 Protein EF_G Elongation Factor G (EF-G) L11->EF_G Binding site for EF-G rRNA_23S 23S rRNA rRNA_23S->EF_G Binding site for EF-G mRNA mRNA Thiocillin_I This compound Thiocillin_I->L11 Binds to a cleft between Thiocillin_I->rRNA_23S Thiocillin_I->EF_G Prevents stable binding GTP_hydrolysis GTP Hydrolysis EF_G->GTP_hydrolysis Mediates Translocation Translocation of tRNA and mRNA EF_G->Translocation Cannot proceed GTP_hydrolysis->Translocation Drives Protein_Synthesis_Blocked Protein Synthesis Blocked Translocation->Protein_Synthesis_Blocked

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Scaling up the production of Thiocillin I through fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the fermentation-based production of Thiocillin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production complex?

A1: this compound is a potent thiopeptide antibiotic effective against Gram-positive bacteria.[1] Its production is complex because it is a ribosomally synthesized and post-translationally modified peptide (RiPP). The process involves a 52-residue precursor peptide encoded by the tcl gene cluster in Bacillus cereus. The C-terminal 14 residues of this precursor undergo 13 complex enzymatic modifications to form the final active antibiotic.[2][3] This intricate biosynthetic pathway requires precise control of fermentation conditions to ensure all enzymatic steps function correctly.

Q2: My Bacillus cereus ATCC 14579 culture has stopped producing this compound after several rounds of subculturing. What could be the cause?

A2: This issue, known as strain degradation, is a common problem in fermentation. The tcl gene cluster responsible for this compound production can be susceptible to mutations or deletions during repeated cell division.[4] Specifically, mutations in the precursor peptide genes (tclE-H) can abolish production.[5] It is crucial to maintain a robust cell banking system. Always start new cultures from a low-passage master cell bank (MCB) and working cell bank (WCB) to ensure genetic stability.

Q3: What are the key environmental parameters to control during fermentation for optimal this compound yield?

A3: While specific optimal values for this compound are not extensively published, key parameters for antibiotic production by Bacillus species generally include temperature, pH, dissolved oxygen (DO), and agitation. For Bacillus cereus, a temperature range of 28-37°C and a pH around 7.0 are common starting points.[6][7] Consistent control of these parameters is critical, as small variations can significantly impact the complex enzymatic modifications required for this compound synthesis.

Q4: I am observing low yields of this compound. What are the most likely causes?

A4: Low yields can stem from several factors:

  • Suboptimal Medium Composition: The nutritional environment is critical. An imbalance in carbon, nitrogen, or phosphate sources can suppress secondary metabolite production.[8]

  • Poor Aeration and Agitation: Insufficient oxygen transfer can limit cell growth and antibiotic synthesis. Conversely, excessive shear stress from high agitation can damage cells.

  • Incorrect Harvest Time: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.

  • Genetic Instability: As mentioned in Q2, ensure you are using a stable, high-producing strain from a properly maintained cell bank.

Q5: How can I quantify the concentration of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying antibiotics like this compound.[9][10] Given its characteristic UV absorption maxima at approximately 275 nm and 348 nm, detection at these wavelengths is recommended.[1] An external standard curve with purified this compound is required for accurate quantification. For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Biomass Growth 1. Inoculum viability is low.2. Incorrect medium composition.3. Suboptimal physical parameters (pH, temperature).1. Use a fresh, actively growing seed culture. Verify cell viability from the working cell bank.2. Double-check all components and concentrations in the seed and production media. Ensure water quality.3. Calibrate pH and temperature probes. Ensure controllers are maintaining setpoints.
Good Biomass, Low/No this compound Yield 1. Nutrient limitation or repression (e.g., excess glucose, incorrect phosphate levels).2. Insufficient dissolved oxygen.3. Genetic mutation in the tcl gene cluster.4. Incorrect timing of harvest.1. Optimize the carbon-to-nitrogen ratio. Test different, more complex carbon sources. Evaluate phosphate concentration, as high levels can inhibit secondary metabolism.[8]2. Increase agitation and/or airflow rate. Monitor Dissolved Oxygen (DO) levels and maintain above 20% saturation.3. Perform PCR to confirm the presence of key genes in the tcl cluster. Start a new culture from a verified WCB.4. Conduct a time-course study, sampling every 6-12 hours during the stationary phase, to identify the peak production window.
Foaming in the Fermenter 1. High protein content in the medium (e.g., yeast extract, peptone).2. High cell lysis rate.3. Excessive agitation/aeration.1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or via an automated foam control system.2. Check for phage contamination or nutrient depletion causing premature cell lysis.3. Reduce agitation speed if DO levels can be maintained.
Contamination with Other Microorganisms 1. Inadequate sterilization of medium or equipment.2. Non-sterile sampling or addition techniques.3. Compromised seals or filters on the fermenter.1. Validate sterilization cycles (autoclave, steam-in-place).2. Strictly adhere to aseptic techniques for all manipulations.3. Perform regular integrity testing of all seals and sterile filters. If contamination occurs, terminate the run and conduct a thorough sterilization and inspection.
Difficulty Extracting/Purifying this compound 1. This compound has poor aqueous solubility.2. Product is primarily intracellular/cell-associated.3. Co-extraction of impurities.1. Use organic solvents for extraction. A mixture of chloroform and methanol is reported to be effective.[1]2. Ensure efficient cell lysis before extraction. Harvest the cell pellet for extraction rather than relying on the supernatant.[11]3. Implement multi-step purification, such as silica gel chromatography followed by reversed-phase HPLC.

Quantitative Data Summary

The following tables provide target parameters for a typical this compound fermentation run. These values are based on common practices for Bacillus fermentation and should be used as a starting point for optimization.

Table 1: Recommended Fermentation Parameters

ParameterSeed StageProduction Stage
Temperature 30°C28°C
pH 7.0 - 7.26.8 - 7.0 (controlled)
Agitation 200 - 250 rpm300 - 500 rpm (cascade control with DO)
Aeration 0.5 vvm1.0 - 1.5 vvm
Dissolved Oxygen (DO) > 30%Maintain > 20%
Duration 18 - 24 hours72 - 96 hours

Table 2: Example Production Medium Composition

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Complex Carbon Source
Glucose5.0Initial Carbon Source
Yeast Extract10.0Nitrogen, Vitamin, and Growth Factor Source
Peptone10.0Nitrogen Source
K₂HPO₄1.0Phosphate Source & pH Buffering
MgSO₄·7H₂O0.5Trace Metal Source
CaCO₃2.0pH Buffering
Antifoam0.5 mL/LFoam Control

Experimental Protocols

Protocol 1: Inoculum Development
  • Aseptic Revival: Aseptically retrieve a vial of Bacillus cereus ATCC 14579 from the working cell bank (-80°C).

  • First Stage (Tube): Inoculate a single tube containing 5 mL of sterile LB Broth. Incubate at 30°C for 18-24 hours with shaking at 200 rpm.

  • Second Stage (Flask): Transfer the entire content of the tube into a 250 mL flask containing 50 mL of Seed Medium (See Table 2, but with 10 g/L Glucose and no starch). Incubate at 30°C for 18-24 hours at 220 rpm.

  • Third Stage (Seed Fermenter): Transfer the flask culture (10% v/v) into a sterilized seed fermenter containing the Seed Medium. Cultivate under the parameters specified in Table 1.

Protocol 2: Production Fermentation
  • Sterilization: Sterilize the production fermenter containing the Production Medium (Table 2) in place.

  • Inoculation: Aseptically transfer the seed culture from the seed fermenter into the production fermenter to achieve a 10% (v/v) inoculum volume.

  • Cultivation: Run the fermentation under the "Production Stage" parameters outlined in Table 1. Maintain pH at 6.8 using sterile 2M NaOH and 2M H₂SO₄. Control foaming with an automated addition of sterile antifoam agent.

  • Monitoring: Withdraw samples aseptically every 12 hours to monitor cell growth (OD₆₀₀), pH, substrate consumption, and this compound concentration via HPLC.

  • Harvest: Based on the monitoring data, harvest the culture when this compound concentration peaks, typically between 72 and 96 hours.

Protocol 3: Extraction and Initial Purification
  • Cell Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Methanol Extraction: Resuspend the cell pellet in methanol (e.g., 1/10th of the original culture volume). Stir vigorously for 4-6 hours at room temperature.[11]

  • Clarification: Centrifuge the methanol suspension at 10,000 x g for 20 minutes to pellet cell debris. Collect the methanol supernatant.

  • Concentration: Evaporate the methanol under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Solvent Partitioning: Resuspend the crude extract in a 1:1 mixture of chloroform and water. Shake vigorously in a separatory funnel. Collect the lower organic phase, which contains the this compound. Repeat the extraction of the aqueous phase with chloroform twice.

  • Drying and Final Concentration: Pool the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness to yield the semi-purified this compound extract.

Protocol 4: HPLC Quantification
  • Sample Preparation: Take the semi-purified extract and dissolve it in a known volume of methanol. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 348 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Development cluster_Production Production & Harvest cluster_DSP Downstream Processing WCB Working Cell Bank (-80°C) Tube Tube Culture (5 mL LB) WCB->Tube Revival Flask Flask Culture (50 mL Seed Medium) Tube->Flask 1st Passage Seed_F Seed Fermenter Flask->Seed_F 2nd Passage Prod_F Production Fermenter (72-96h) Seed_F->Prod_F Inoculation (10% v/v) Harvest Harvest by Centrifugation Prod_F->Harvest Cells Cell Pellet Harvest->Cells Extraction Methanol Extraction Cells->Extraction Partition Solvent Partitioning (Chloroform/Water) Extraction->Partition Purification Chromatography (Silica -> RP-HPLC) Partition->Purification Final Pure this compound Purification->Final

Caption: Overall experimental workflow for this compound production.

Troubleshooting_Tree Start Low this compound Yield q_growth Is biomass (OD600) low? Start->q_growth a_growth_yes Troubleshoot Growth: - Check inoculum viability - Verify medium components - Calibrate pH/temp probes q_growth->a_growth_yes Yes a_growth_no Biomass is adequate q_growth->a_growth_no No q_timing Was peak production time identified? a_growth_no->q_timing a_timing_no Action: Perform time-course study to find optimal harvest point q_timing->a_timing_no No q_conditions Are DO and nutrient levels optimal? q_timing->q_conditions Yes a_conditions_no Action: - Increase aeration/agitation - Optimize C:N ratio - Test phosphate levels q_conditions->a_conditions_no No a_genetic Potential Cause: Strain degradation (mutation in tcl gene cluster). Action: Start new culture from verified low-passage WCB. q_conditions->a_genetic Yes

Caption: Troubleshooting decision tree for low this compound yield.

Biosynthesis_Pathway cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modification (PTM) tcl_gene tclE-H Gene precursor 52-aa Precursor Peptide (Leader + Core) tcl_gene->precursor Transcription & Translation modified_precursor Modified Precursor (on Leader Peptide) precursor->modified_precursor 13 Modifications: - Thiazole Formations - Dehydrations - Pyridine Synthesis mature_peptide Mature this compound modified_precursor->mature_peptide Cleavage ptm_enzymes Tcl Modification Enzymes (Dehydratases, Cyclases, etc.) ptm_enzymes->precursor protease Protease (Leader Peptide Cleavage) protease->modified_precursor

Caption: Simplified overview of this compound biosynthetic pathway.

References

Validation & Comparative

Comparative Analysis of Thiocillin I and Micrococcin P1 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Thiocillin I and Micrococcin P1 are members of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria.[1] Their structural similarity, differing only by a single amino acid residue, belies subtle but important differences in their antibacterial spectrum and potency.[2] This guide provides a comprehensive comparison of their antibacterial activity, supported by experimental data, to inform research and development efforts in the pursuit of novel antimicrobial agents.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and Micrococcin P1 has been evaluated against a range of clinically relevant Gram-positive pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[3] The data presented below is derived from a study that directly compared the two compounds, alongside standard-of-care antibiotics, providing a clear head-to-head assessment.[4][5][6]

Bacterial StrainThis compound MIC (µg/mL)Micrococcin P1 MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 292132410.5
Staphylococcus aureus 1974149220.50.25
Staphylococcus aureus 1974148281>16
Enterococcus faecalis 16746210.51--
Streptococcus pyogenes 1744264-1--
Bacillus subtilis ATCC 66334>16--

Data sourced from Akasapu et al., 2018.[4]

Overall, this compound and Micrococcin P1 exhibit comparable potencies, with MIC values generally within a 2- to 4-fold difference against most of the tested bacterial isolates.[4] A notable exception is their activity against Bacillus subtilis ATCC 6633, where this compound demonstrated significantly greater potency (MIC of 4 µg/mL) compared to Micrococcin P1, which was largely inactive at the concentrations tested (>16 µg/mL).[4] Both thiopeptides displayed potent activity against vancomycin-resistant E. faecalis.[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values is a critical component of assessing antibacterial activity. The following is a detailed methodology based on standardized broth microdilution protocols.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.[7][8][9][10]

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Micrococcin P1 are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHII) in 96-well microtiter plates to achieve a range of final concentrations to be tested.

  • Bacterial Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium overnight. A few colonies are then used to inoculate a sterile saline or broth solution. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in MHII broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then covered and incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is typically assessed by visual inspection for turbidity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and Micrococcin P1 exert their antibacterial effect by targeting and inhibiting bacterial protein synthesis.[1] This mechanism is a well-established target for many clinically successful antibiotics.

dot

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit tRNA_complex Aminoacyl-tRNA- EF-Tu-GTP Complex 50S_subunit->tRNA_complex Inhibits Binding 30S_subunit 30S Subunit A_site A site P_site P site E_site E site mRNA mRNA tRNA_complex->A_site Enters Polypeptide Growing Polypeptide Chain Thiocillin_Micrococcin This compound / Micrococcin P1 Thiocillin_Micrococcin->50S_subunit Binds to L11 protein & 23S rRNA

Caption: Inhibition of bacterial protein synthesis by this compound and Micrococcin P1.

These thiopeptides bind to a conserved region on the 50S ribosomal subunit, specifically to a cleft formed by the L11 ribosomal protein and a segment of the 23S rRNA.[11] This binding event sterically hinders the association of elongation factors, such as EF-Tu, with the ribosome.[11] By preventing the binding of the aminoacyl-tRNA-EF-Tu-GTP ternary complex to the ribosomal A-site, this compound and Micrococcin P1 effectively halt the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately bacterial growth inhibition.[12]

References

A Comparative Guide to Thiocillin I and Thiostrepton: Structure, Potency, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I and Thiostrepton are members of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against Gram-positive bacteria. Both compounds inhibit bacterial protein synthesis, making them subjects of significant interest in the ongoing search for novel antimicrobial agents. This guide provides a detailed structural and functional comparison of this compound and Thiostrepton, supported by available experimental data, to aid researchers in understanding their key differences and potential applications.

Structural Comparison: A Tale of Two Scaffolds

At their core, both this compound and Thiostrepton are highly modified cyclic peptides containing multiple thiazole rings and dehydroamino acids. However, their overall architecture differs significantly, which has profound implications for their biological activity.

This compound is a 26-membered macrocyclic thiopeptide produced by Bacillus cereus. Its structure is characterized by a central pyridine ring substituted with thiazole moieties and a dehydroalanine-containing side chain.

Thiostrepton , produced by various Streptomyces species, is a more complex molecule. It also possesses a 26-membered macrocycle that is structurally similar to this compound's core. However, a key distinguishing feature of Thiostrepton is the presence of a second, larger macrocyclic ring that incorporates a quinaldic acid moiety derived from tryptophan. This second ring system significantly increases the molecule's size and alters its conformational flexibility.

FeatureThis compoundThiostrepton
Producing Organism Bacillus cereusStreptomyces azureus, Streptomyces laurentii
Molecular Formula C₄₈H₄₉N₁₃O₁₀S₆[1]C₇₂H₈₅N₁₉O₁₈S₅
Molecular Weight 1160.4 g/mol [1]1664.89 g/mol
Core Structure 26-membered macrocycle with a central pyridine ring26-membered macrocycle with a central dehydropiperidine ring
Key Distinguishing Feature Single macrocyclic structureContains a second, larger macrocycle with a quinaldic acid moiety[2][3]

Performance and Biological Activity: A Quantitative Look

Both antibiotics exhibit potent activity against a range of Gram-positive pathogens. Their primary mechanism of action is the inhibition of protein synthesis by targeting the 50S ribosomal subunit.

Antibacterial Potency

Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound and Thiostrepton against various bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

OrganismThis compound MIC (µg/mL)Thiostrepton MIC (µg/mL)
Bacillus subtilis0.05 - 0.1~1.0
Staphylococcus aureus0.1 - 0.80.03 - 1.56
Methicillin-resistantStaphylococcus aureus (MRSA)0.2 - 0.80.03 - 1.56
Enterococcus faecalis0.4 - 1.60.25 - 2.0
Streptococcus pneumoniae0.05 - 0.20.015 - 0.25

Note: Data compiled from multiple sources. Direct comparison should be made with caution.

Inhibition of Protein Synthesis

The inhibitory activity of these antibiotics on protein synthesis can be quantified by measuring their half-maximal inhibitory concentration (IC50) in in vitro translation assays or their effect on ribosome-dependent GTPase activity.

AssayThis compoundThiostrepton
Ribosome-dependent GTPase Inhibition (IC50) Data not available0.15 µM (against EF-G and EF4)[4][5]
In vitro Translation Inhibition (E. coli lysate) (IC50) Data not available~0.1 µM[2]

Mechanism of Action: Targeting the Ribosomal GTPase Center

Both this compound and Thiostrepton bind to a highly conserved region on the 50S ribosomal subunit known as the GTPase Associated Center (GAC). This region is a cleft formed by the 23S rRNA and the ribosomal protein L11. By binding to this site, they interfere with the function of essential translation elongation factors, such as Elongation Factor G (EF-G).

The binding of these antibiotics to the ribosome is thought to lock the L11 protein in a conformation that prevents the productive binding and function of EF-G, thereby stalling the translocation step of protein synthesis.

Below is a diagram illustrating the general mechanism of action for these thiopeptide antibiotics.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit L11 L11 Protein 50S_subunit->L11 23S_rRNA 23S rRNA 50S_subunit->23S_rRNA A_site A-site 50S_subunit->A_site P_site P-site 50S_subunit->P_site 30S_subunit 30S Subunit EF_G Elongation Factor G (EF-G) EF_G->A_site Binding required for translocation Thio This compound / Thiostrepton Thio->L11 Binds to L11-23S rRNA complex Thio->23S_rRNA Thio->EF_G Experimental_Workflow cluster_binding Ribosome Binding Assay cluster_gtpase GTP Hydrolysis Inhibition Assay A Incubate Radiolabeled Antibiotic with Ribosomes B Filter through Nitrocellulose A->B C Measure Radioactivity B->C D Determine Kd C->D E Pre-incubate Ribosomes with Antibiotic F Add EF-G and [γ-³²P]GTP E->F G Terminate with Charcoal F->G H Measure Supernatant Radioactivity G->H I Determine IC50 H->I

References

A Comparative Analysis of Thiocillin I and Siomycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two prominent thiopeptide antibiotics, Thiocillin I and Siomycin A. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against various drug-resistant pathogens. Understanding their biosynthesis is crucial for the discovery of novel thiopeptides and for generating structural diversity through combinatorial biosynthesis.[1]

Introduction to this compound and Siomycin A

This compound, produced by Bacillus cereus, and Siomycin A, from Streptomyces sioyaensis, are complex natural products characterized by a macrocyclic core containing multiple thiazoles, dehydroamino acids, and a six-membered nitrogen heterocycle.[1] Their intricate structures pose significant challenges for chemical synthesis, making biosynthetic studies particularly important for accessing these molecules and their analogs. Both antibiotics inhibit bacterial protein synthesis, albeit through slightly different mechanisms depending on the macrocycle size.

Comparative Analysis of Biosynthetic Gene Clusters

The biosynthesis of both this compound and Siomycin A is orchestrated by dedicated gene clusters that encode the precursor peptide and the enzymatic machinery required for its extensive post-translational modification. A comparative analysis reveals a remarkable conservation in the core biosynthetic logic, underscoring a common paradigm for thiopeptide biosynthesis.[1]

Table 1: Comparison of Key Genes in the Biosynthetic Clusters of this compound (tcl) and Siomycin A (sio)

Gene (this compound) Gene (Siomycin A) Proposed Function Reference
tclE-H (four identical genes)sioHPrecursor peptide[1][2]
tclJ, tclNsioJ, sioNThiazole/oxazole formation (cyclodehydration and dehydrogenation)[2]
tclK, tclLsioK, sioLDehydration of Ser/Thr residues to dehydroalanine/dehydrobutyrine[2]
tclMsioMPyridine ring formation ([4+2] cycloaddition)[1]
tclONot explicitly homologous in coreO-methyltransferase (in some thiocillin variants)[3]
tclQ, tclTsioQRibosomal protein L11 variant (potential self-resistance)[2]
-sioSPutative dehydrogenase[1]

The core set of genes responsible for forming the characteristic thiopeptide framework is highly conserved in both sequence and organization between the tcl and sio clusters.[1] This includes the genes for the precursor peptide, thiazole formation, dehydration, and pyridine ring synthesis. The primary structural differences between this compound and Siomycin A arise from variations in their precursor peptide sequences and subsequent tailoring modifications. For instance, the precursor peptide for Siomycin A (SioH) differs from that of thiostrepton (a close relative) in the N-terminal residues, which accounts for the Val-dehydroalanine unit in Siomycin A instead of an Ile-Ala unit.[1] The this compound gene cluster in Bacillus cereus ATCC 14579 notably contains four identical genes encoding the precursor peptide.[2]

The Biosynthetic Pathway: A Step-by-Step Comparison

The biosynthesis of both antibiotics follows a conserved pathway involving the ribosomal synthesis of a precursor peptide, followed by a cascade of post-translational modifications.

Precursor Peptide Synthesis

Both pathways begin with the ribosomal synthesis of a precursor peptide consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition element for the modifying enzymes.[2]

Core Modifications

The core peptide undergoes a series of enzymatic modifications to form the mature antibiotic:

  • Dehydration: Dehydratases, homologous to those in lantibiotic biosynthesis, convert serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2]

  • Cyclodehydration and Dehydrogenation: A set of enzymes catalyzes the formation of thiazole rings from cysteine residues and the preceding carbonyl group. This is a hallmark of thiopeptide biosynthesis.[4]

  • Pyridine Ring Formation: A key step involves a formal [4+2] cycloaddition between two Dha residues to form the central pyridine ring, a reaction that is still being mechanistically elucidated.[4]

The timing and order of these modifications are not yet fully understood and may occur in a distributive manner.[2]

Tailoring Modifications

Following the core modifications, tailoring enzymes can introduce further structural diversity. In the case of some thiocillin variants, an O-methyltransferase (TclO) can modify the structure.[3]

The following diagram illustrates the general workflow for the biosynthesis of these thiopeptides.

Biosynthesis_Workflow General Biosynthetic Workflow for this compound and Siomycin A cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Final Maturation and Release Precursor_Peptide_Gene Precursor Peptide Gene (e.g., tclE-H, sioH) Ribosome Ribosome Precursor_Peptide_Gene->Ribosome Transcription & Translation Precursor_Peptide Precursor Peptide (Leader + Core) Ribosome->Precursor_Peptide Modification_Enzymes Modification Enzymes (Dehydratases, Cyclodehydratases, etc.) Precursor_Peptide->Modification_Enzymes Recognition of Leader Peptide Modified_Peptide Modified Core Peptide Modification_Enzymes->Modified_Peptide Cascade of Modifications Protease Protease Modified_Peptide->Protease Leader_Peptide_Removal Leader Peptide Cleavage Protease->Leader_Peptide_Removal Mature_Antibiotic Mature Antibiotic (this compound / Siomycin A) Leader_Peptide_Removal->Mature_Antibiotic

Caption: General biosynthetic workflow for this compound and Siomycin A.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound and Siomycin A biosynthesis.

Cloning of Biosynthetic Gene Clusters

The identification and cloning of the biosynthetic gene clusters are foundational steps. A common approach involves creating a genomic library and screening it using probes designed from conserved gene sequences.

Protocol: Cosmid Library Construction and Screening

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the producer strain (B. cereus or S. sioyaensis).

  • Partial Digestion: Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate large fragments.

  • Ligation: Ligate the size-selected DNA fragments into a cosmid vector (e.g., pWEB-TNC).

  • Packaging and Transduction: Package the recombinant cosmids into lambda phage particles and transduce an E. coli host strain.

  • Library Screening: Screen the cosmid library by colony PCR using primers designed based on conserved thiopeptide biosynthetic genes (e.g., the [4+2] cycloaddition enzyme).

  • Cosmid Sequencing and Analysis: Sequence the positive cosmid clones and analyze the sequence to identify the complete biosynthetic gene cluster.

The following diagram outlines the workflow for gene cluster cloning.

Gene_Cloning_Workflow Workflow for Biosynthetic Gene Cluster Cloning gDNA_Isolation Genomic DNA Isolation Partial_Digestion Partial Restriction Digest gDNA_Isolation->Partial_Digestion Ligation Ligation into Cosmid Vector Partial_Digestion->Ligation Packaging_Transduction Phage Packaging & E. coli Transduction Ligation->Packaging_Transduction Cosmid_Library Genomic Cosmid Library Packaging_Transduction->Cosmid_Library Colony_PCR Colony PCR Screening with Conserved Probes Cosmid_Library->Colony_PCR Positive_Clones Identification of Positive Clones Colony_PCR->Positive_Clones Sequencing_Analysis Sequencing and Bioinformatic Analysis Positive_Clones->Sequencing_Analysis Gene_Cluster Identified Gene Cluster Sequencing_Analysis->Gene_Cluster

References

A Comparative Guide: Validating the Structure of Synthetic Thiocillin I with its Natural Isolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic Thiocillin I and its natural counterpart, focusing on the validation of the synthetic molecule's structure. The data and methodologies presented are compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development purposes.

Introduction to this compound

This compound is a potent thiopeptide antibiotic that demonstrates significant activity against a range of Gram-positive bacteria.[1] It is a structurally complex natural product, originally isolated from the bacterium Bacillus cereus.[2][3] The intricate architecture of this compound, characterized by a macrocyclic peptide backbone containing multiple thiazole rings and dehydroamino acid residues, has made it a challenging target for total synthesis. The successful synthesis of this compound not only provides a renewable source for this antibiotic but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties. A pivotal aspect of any total synthesis is the rigorous validation of the synthetic molecule's structure against the natural isolate, ensuring chemical and stereochemical fidelity.

Structural Validation: A Comparative Analysis

The definitive confirmation of the structure of synthetic this compound was achieved through a head-to-head comparison with the natural product using a suite of sophisticated analytical techniques. The primary study confirming the structural identity was published by Aulakh and Ciufolini in the Journal of the American Chemical Society in 2011.[4][5][6] Their work unequivocally established the full structure, including the constitution and configuration, of this compound.[4][5][6]

Spectroscopic and Spectrometric Data Comparison

The structural identity of the synthetic and natural this compound was primarily established by comparing their spectroscopic and spectrometric data. While the raw spectral data is often found in supplementary materials of publications, the key findings from the comparative analysis are summarized below.

Analytical Technique Natural this compound Synthetic this compound Conclusion
¹H NMR Spectroscopy Characteristic chemical shifts and coupling constants observed.All chemical shifts of nonexchangeable protons match to within ±0.01 ppm and coupling constants are identical to the natural isolate.[2][4][5][7]Identical
¹³C NMR Spectroscopy Distinct carbon resonance signals corresponding to the complex structure.The ¹³C NMR spectrum is superimposable with that of the natural product.Identical
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass and elemental composition of the natural product.The measured mass and calculated elemental composition are identical to the natural isolate, confirming the molecular formula.Identical

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation of natural this compound and the key analytical techniques used for structural validation.

Isolation of Natural this compound from Bacillus cereus

A general protocol for the isolation of this compound from a culture of Bacillus cereus is as follows:

  • Culturing: Bacillus cereus is cultured in a suitable broth medium under optimal conditions for antibiotic production.

  • Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then extracted with an organic solvent, typically methanol, to isolate the small molecule components, including this compound.[8]

  • Purification: The crude extract is subjected to a series of chromatographic separations. This often involves techniques such as High-Performance Liquid Chromatography (HPLC) to purify this compound from other cellular components and related thiocillin analogs.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

  • Sample Preparation: A small, pure sample of either natural or synthetic this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[9] A suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to assign all proton and carbon signals and to establish connectivity within the molecule.

  • Data Analysis: The chemical shifts (in ppm) and coupling constants (in Hz) of all signals in the spectra of the synthetic sample are compared to those of the natural isolate. An exact match provides strong evidence of structural identity.[2][4][5][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition.

  • Sample Introduction: The purified sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

  • Data Analysis: The experimentally determined mass is compared to the calculated theoretical mass for the proposed structure of this compound. A match within a very small tolerance (typically <5 ppm) confirms the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation process.

Caption: Workflow for the validation of synthetic this compound.

Analytical_Techniques_Flow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Pure_Sample Purified this compound (Natural or Synthetic) Dissolve Dissolve in Deuterated Solvent Pure_Sample->Dissolve Ionize Ionize Sample (ESI/MALDI) Pure_Sample->Ionize Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Analyze_NMR Compare Chemical Shifts & Coupling Constants Acquire_1H->Analyze_NMR Acquire_13C->Analyze_NMR Structural_Identity Structural_Identity Analyze_NMR->Structural_Identity Measure_Mass Measure m/z Ratio Ionize->Measure_Mass Analyze_MS Compare with Calculated Elemental Composition Measure_Mass->Analyze_MS Analyze_MS->Structural_Identity

Caption: Experimental workflow for spectroscopic and spectrometric analysis.

Conclusion

The total synthesis of this compound represents a significant achievement in natural product chemistry. The rigorous comparison of the synthetic material with the natural isolate, primarily through NMR spectroscopy and high-resolution mass spectrometry, has unequivocally confirmed its structural identity. This validation is a critical step, ensuring that future biological studies and drug development efforts based on synthetic this compound are founded on a molecule that is chemically identical to its natural counterpart. The availability of a synthetic route provides a reliable supply of this potent antibiotic and facilitates the exploration of its therapeutic potential.

References

Unraveling the Ribosomal Siege: A Comparative Guide to Thiocillin I and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which antibiotics inhibit protein synthesis is paramount for the discovery of novel therapeutics and combating antimicrobial resistance. This guide provides a detailed comparison of the mechanism of action of Thiocillin I, a potent thiopeptide antibiotic, with other major classes of protein synthesis inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the molecular interactions.

Introduction to Protein Synthesis Inhibition

Protein synthesis, the process of translating genetic information encoded in messenger RNA (mRNA) into functional proteins, is a fundamental and highly conserved cellular process. The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is the central player in this process. Due to the essential nature of protein synthesis, it is a primary target for a diverse array of antibiotics. These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination, ultimately leading to the cessation of bacterial growth or cell death.

This compound: A Thiopeptide Targeting Elongation

This compound belongs to the thiopeptide class of ribosomally synthesized and post-translationally modified peptide antibiotics.[1][2][3] Thiopeptides are known for their potent activity against a range of bacteria, primarily Gram-positive pathogens.[1][2]

The mechanism of action of this compound and its close relatives, such as thiostrepton and micrococcin, involves binding to the 50S ribosomal subunit.[4][5][6] Specifically, these thiopeptides target a region known as the GTPase-associated center (GAC), which is a cleft formed by the ribosomal protein L11 and helices 43 and 44 of the 23S rRNA.[5][6] By binding to this site, this compound sterically hinders the binding and function of essential elongation factors, particularly Elongation Factor G (EF-G).[4][7] EF-G is a GTPase responsible for catalyzing the translocation of the ribosome along the mRNA, a critical step in the elongation cycle of protein synthesis. The inhibition of EF-G function effectively stalls the ribosome, leading to a halt in polypeptide chain elongation.[7][8]

Thiocillin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S 50S Subunit 30S 30S Subunit L11 L11 Protein 23S_rRNA 23S rRNA (GAC) A_site A Site P_site P Site E_site E Site Thiocillin_I This compound Thiocillin_I->23S_rRNA Binds to GAC Inhibition Inhibition EF_G Elongation Factor G (EF-G) EF_G->23S_rRNA Binding Blocked Translocation Translocation

Diagram 1. Mechanism of Action of this compound.

Comparative Analysis with Other Protein Synthesis Inhibitors

To provide a comprehensive understanding of this compound's mechanism, it is essential to compare it with other well-characterized classes of protein synthesis inhibitors. Each class targets a specific step in the translation process, often with a distinct binding site on the ribosome.

Inhibitor ClassRibosomal SubunitBinding SiteMechanism of ActionStage Inhibited
Thiopeptides (this compound) 50S23S rRNA (GAC) & L11 ProteinInhibits EF-G binding and function, preventing translocation.[4][5][6][7]Elongation
Tetracyclines 30S16S rRNA (A site)Blocks the binding of aminoacyl-tRNA to the A site.[9][10][11][12]Elongation
Aminoglycosides 30S16S rRNA (A site)Causes codon misreading and inhibits translocation.[9][13]Elongation
Macrolides (Erythromycin) 50S23S rRNA (polypeptide exit tunnel)Blocks the exit of the nascent polypeptide chain.[9][14][15][16][17]Elongation
Chloramphenicol 50S23S rRNA (peptidyl transferase center)Inhibits the peptidyl transferase reaction.[9][14][18]Elongation
Oxazolidinones (Linezolid) 50S23S rRNA (P site)Prevents the formation of the initiation complex.[9][13]Initiation

Table 1. Comparison of the Mechanisms of Action of Various Protein Synthesis Inhibitors.

Inhibitor_Comparison cluster_ribosome Bacterial Ribosome cluster_sites Functional Sites 50S 50S Subunit 30S 30S Subunit A_site A Site P_site P Site E_site E Site Exit_Tunnel Exit Tunnel GAC GAC Thiocillin_I This compound (Thiopeptides) Thiocillin_I->GAC Binds Tetracyclines Tetracyclines Tetracyclines->A_site Binds Aminoglycosides Aminoglycosides Aminoglycosides->A_site Binds Macrolides Macrolides Macrolides->Exit_Tunnel Binds Chloramphenicol Chloramphenicol Chloramphenicol->P_site Binds Linezolid Linezolid (Oxazolidinones) Linezolid->P_site Binds

Diagram 2. Binding Sites of Different Protein Synthesis Inhibitors.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the potency of different protein synthesis inhibitors is often achieved by determining their half-maximal inhibitory concentration (IC50) in in vitro translation assays or their minimum inhibitory concentration (MIC) against various bacterial strains. While a comprehensive dataset from a single study is ideal, the following table summarizes available data from various sources to provide a comparative perspective.

InhibitorTarget Organism/SystemAssayIC50 / MICReference
Thiostrepton E. coli 70S RibosomesGTP HydrolysisIC50 ≈ 0.15 µM
Micrococcin Plasmodium falciparumGrowth InhibitionIC50 = 35 nM[13]
This compound Bacillus subtilisGrowth InhibitionMIC = 1.56 µg/mL[6]
Tetracycline E. coli Cell-FreeTranslationIC50 ≈ 1 µM
Erythromycin E. coli Cell-FreeTranslationIC50 ≈ 0.5 µM[9]
Chloramphenicol E. coli Cell-FreeTranslationIC50 ≈ 2 µM
Linezolid E. coli Cell-FreeTranslationIC50 ≈ 100 µM

Table 2. Comparative Inhibitory Concentrations of Protein Synthesis Inhibitors. (Note: Values are from different studies and experimental conditions may vary.)

Experimental Protocols

1. In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Bacterial S30 cell-free extract (e.g., from E. coli)

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test compounds (e.g., this compound and other inhibitors)

  • Luminometer or fluorometer

Protocol:

  • Prepare a master mix containing the S30 extract, energy source, and amino acids.

  • Aliquot the master mix into a multi-well plate.

  • Add the DNA or mRNA template to each well.

  • Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control and a no-template control.

  • Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

  • Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Plot the reporter activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.[5]

IVT_Workflow Start Start Prepare_MM Prepare Master Mix (S30, energy, amino acids) Start->Prepare_MM Aliquot Aliquot into Plate Prepare_MM->Aliquot Add_Template Add DNA/mRNA Template Aliquot->Add_Template Add_Inhibitors Add Serial Dilutions of Inhibitors Add_Template->Add_Inhibitors Incubate Incubate at 37°C Add_Inhibitors->Incubate Measure Measure Reporter Activity Incubate->Measure Analyze Plot Data and Determine IC50 Measure->Analyze End End Analyze->End

Diagram 3. In Vitro Translation Inhibition Assay Workflow.

2. Toeprinting Analysis

Toeprinting is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.

Materials:

  • In vitro transcription/translation system

  • mRNA template of interest

  • Radioactively or fluorescently labeled DNA primer complementary to a region downstream of the expected stall site

  • Reverse transcriptase

  • dNTPs

  • Test compounds

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

  • Set up an in vitro translation reaction with the mRNA template in the presence or absence of the inhibitor.

  • Allow translation to proceed for a short period to allow ribosomes to engage with the mRNA and stall.

  • Anneal the labeled primer to the mRNA.

  • Add reverse transcriptase and dNTPs to initiate reverse transcription. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

  • Terminate the reactions and purify the cDNA products.

  • Resolve the cDNA products by denaturing PAGE.

  • Visualize the labeled cDNA fragments. The length of the major cDNA product corresponds to the distance from the primer binding site to the position of the stalled ribosome, thus identifying the inhibitor's site of action on the mRNA.[4]

Conclusion

This compound represents a potent member of the thiopeptide class of antibiotics, exerting its bacteriostatic effect by targeting the 50S ribosomal subunit and inhibiting the translocation step of protein synthesis. Its mechanism, while focused on the elongation phase, is distinct from other major classes of protein synthesis inhibitors such as tetracyclines, aminoglycosides, macrolides, chloramphenicol, and oxazolidinones, which target different sites and substeps of the translation process. A thorough understanding of these diverse mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the rational design of new antibiotics and for developing strategies to overcome the growing challenge of antimicrobial resistance. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate interactions between antibiotics and the bacterial ribosome.

References

Comparative Analysis of Cross-Resistance Between Thiocillin I and Other Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profiles of Thiocillin I and other notable thiopeptide antibiotics. The data presented herein is intended to inform research and development efforts in the pursuit of novel antimicrobial agents with the potential to overcome existing resistance mechanisms.

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of bacterial pathogens, particularly Gram-positive organisms.[1][2] Their unique mechanism of action, primarily the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, makes them a compelling area of study in an era of mounting antibiotic resistance.[3] This guide focuses on this compound, a member of the thiopeptide family, and its performance against bacteria resistant to other related compounds.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected thiopeptides against various bacterial strains, including a key example of a thiostrepton-resistant isolate. This data is crucial for assessing the potential for cross-resistance between these compounds.

AntibioticS. aureus (MRSA) USA300 MIC (µg/mL)P. aeruginosa PA14 ΔfpvA/B MIC (µg/mL)P. aeruginosa C0379 (Thiostrepton-Resistant) MIC (µg/mL)
This compound > 2600.8 0.8
Thiostrepton> 260> 260> 260
Micrococcin P1> 2600.80.8
Siomycin A> 260> 260> 260
Berninamycin> 260> 260> 260
Geninthiocin> 260> 260> 260

Data derived from Schwalen et al., 2020. The study highlights that while this compound shows limited activity against MRSA in this specific screen, it is notably effective against a Pseudomonas aeruginosa strain that is resistant to thiostrepton.[4] This suggests a lack of cross-resistance between this compound and thiostrepton in this context. The activity of this compound and Micrococcin P1 against P. aeruginosa was observed in the presence of the iron chelator deferasirox, which facilitates their entry into the bacterial cell.[4]

Experimental Protocols

The determination of antimicrobial susceptibility is fundamental to understanding cross-resistance. The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C with agitation until it reaches the logarithmic phase of growth.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the thiopeptide antibiotic is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the antibiotic are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

    • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cross-resistance studies and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_0 Preparation cluster_1 MIC Determination cluster_2 Data Analysis A Bacterial Strain Culture (e.g., Thiostrepton-Resistant P. aeruginosa) D Inoculate with Standardized Bacterial Suspension A->D B Prepare Thiopeptide Stock Solutions (this compound, Micrococcin, etc.) C Serial Dilution of Thiopeptides in 96-well plate B->C C->D E Incubate at 37°C for 18-24h D->E F Read MIC values E->F G Compare MIC of this compound against resistant vs. susceptible strains F->G H Assess Cross-Resistance G->H

Experimental workflow for assessing cross-resistance.

resistance_mechanism cluster_0 Thiopeptide Action & Resistance Thiopeptide Thiopeptide Antibiotic (e.g., Thiostrepton, this compound) Ribosome Bacterial 50S Ribosome (L11 protein + 23S rRNA) Thiopeptide->Ribosome Binds to Inhibition Inhibition Thiopeptide->Inhibition NoBinding Reduced/No Binding Thiopeptide->NoBinding ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Enables Resistance Resistance ProteinSynthesis->Resistance Results in Inhibition->ProteinSynthesis Blocks Mutation Mutation in rplK gene (encoding L11 protein) AlteredRibosome Altered 50S Ribosome Mutation->AlteredRibosome Leads to AlteredRibosome->NoBinding Causes NoBinding->ProteinSynthesis Allows

Mechanism of thiopeptide action and resistance.

Discussion on Cross-Resistance

The preliminary data suggests that cross-resistance between thiopeptides is not a universal phenomenon and is dependent on the specific compounds and the resistance mechanisms at play. The effectiveness of this compound against a thiostrepton-resistant strain of P. aeruginosa is a promising indicator that this compound may have a distinct interaction with its target or a different uptake mechanism that circumvents the resistance to thiostrepton.[4]

The mechanism of resistance to thiopeptides often involves mutations in the ribosomal protein L11, encoded by the rplK gene, or modifications to the 23S rRNA, which can prevent the binding of the antibiotic.[5] The observation that this compound can overcome resistance to thiostrepton in certain cases may imply that its binding is less affected by the specific mutations that confer thiostrepton resistance, or that it utilizes an alternative cellular entry route. In the case of P. aeruginosa, this compound and micrococcin have been shown to utilize the ferrioxamine receptor FoxA for uptake, which is different from the pyoverdine receptors used by thiostrepton.[4] This difference in uptake is a key factor in the lack of cross-resistance observed.

Further research is warranted to explore the cross-resistance profile of this compound against a broader panel of thiopeptide-resistant strains, including those with well-characterized resistance mutations. Such studies will be invaluable in determining the potential clinical utility of this compound and in the design of next-generation thiopeptide antibiotics.

References

Comparative Efficacy of Thiocillin I Analogs Against Drug-Resistant Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Thiocillin I and its analogs against clinically significant drug-resistant bacterial strains. The information presented is collated from recent studies and includes quantitative data, detailed experimental methodologies, and a visualization of the mechanism of action.

This compound is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] These ribosomally synthesized and post-translationally modified peptides inhibit bacterial protein synthesis, making them a promising area of research for novel antimicrobial agents.[3][4] This guide focuses on the comparative performance of this compound and its analogs, providing supporting experimental data to inform further research and development.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against various drug-resistant bacterial strains. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons may be limited by variations in experimental conditions between studies.

Table 1: Efficacy of this compound and Micrococcin P1 against Drug-Resistant Staphylococcus aureus (MRSA)

Compound/AnalogMRSA Strain(s)MIC (µg/mL)Reference(s)
This compound MRSA COL, MRSA MW2< 0.03 – 0.1[5]
Micrococcin P1 MRSA0.25 - 8.0[6]
MRSA USA3000.13[7]
MRSA ATCC 335910.6 - 10[2]
V6A analog MRSA COL2-4 fold improvement vs. WT[5]
T13A analog MRSA COL2-4 fold improvement vs. WT[5]
T8A analog MRSA COLSlightly decreased activity[5]
T8C analog MRSA COL, MRSA MW2Retention of almost full efficacy[5]

Table 2: Efficacy of this compound and Analogs against Vancomycin-Resistant Enterococci (VRE)

Compound/AnalogVRE Strain(s)MIC (µg/mL)Reference(s)
This compound E. faecalis (Vancomycin-Resistant)More potent than comparator antibiotics[6]
Micrococcin P1 E. faecalis (Vancomycin-Resistant)More potent than comparator antibiotics[6]
Nosiheptide VREPotent activity reported[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

a) Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

  • Colonies are then used to inoculate a broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b) Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the this compound analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

c) Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth medium only).

  • The plate is incubated at 37°C for 16-20 hours in ambient air.

d) Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay is used to confirm that the mechanism of action of the thiopeptide is the inhibition of protein synthesis.

a) Reaction Setup:

  • A cell-free protein synthesis system (e.g., PURExpress® In Vitro Protein Synthesis Kit) is used.

  • The reaction mixture typically contains all the necessary components for transcription and translation, including ribosomes, tRNAs, amino acids, and energy sources.

  • A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the reaction mixture.

  • Varying concentrations of the this compound analog are added to the reaction tubes. A control reaction with no inhibitor is also prepared.

b) Incubation:

  • The reaction mixtures are incubated at 37°C for a specified period (e.g., 2-4 hours) to allow for protein synthesis.

c) Detection of Protein Synthesis:

  • The amount of reporter protein synthesized is quantified.

  • For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.

  • For GFP, the fluorescence is measured using a fluorometer.

d) Analysis:

  • The level of protein synthesis in the presence of the this compound analog is compared to the control.

  • A dose-dependent decrease in protein synthesis indicates that the compound inhibits this process. The IC50 value (the concentration of the inhibitor that causes a 50% reduction in protein synthesis) can be calculated.[8][9]

Mandatory Visualization

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its analogs exert their antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[3] The diagram below illustrates the key steps in this inhibitory pathway.

Thiocillin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit L11_protein L11 Protein 23S_rRNA 23S rRNA 30S_subunit 30S Subunit Thiocillin_I This compound Analog Binding Binds to 50S Subunit Thiocillin_I->Binding EFG_GTP EF-G-GTP Complex Inhibition Prevents Stable Binding of EF-G-GTP EFG_GTP->Inhibition Binding->50S_subunit Inhibition->50S_subunit GTP_Hydrolysis_Blocked GTP Hydrolysis Inhibited Inhibition->GTP_Hydrolysis_Blocked Translocation_Stalled Ribosome Translocation Stalled GTP_Hydrolysis_Blocked->Translocation_Stalled Protein_Synthesis_Halted Protein Synthesis Halted Translocation_Stalled->Protein_Synthesis_Halted

Caption: this compound analogs inhibit protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: MIC Determination

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.

MIC_Workflow Start Start: Prepare Bacterial Culture and Antibiotic Dilutions Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension Start->Inoculate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Observe->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC No Growth End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

In Vitro Activity of Thiocillin I Versus Vancomycin Against VRE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head comparison of the in vitro efficacy of the thiopeptide antibiotic Thiocillin I against the glycopeptide standard, vancomycin, in combating Vancomycin-Resistant Enterococci (VRE) remains an area of limited direct investigation in publicly available research. This guide synthesizes the current understanding of each antibiotic's mechanism and spectrum of activity to provide a comparative overview for researchers, scientists, and drug development professionals.

Vancomycin has long been a cornerstone for treating serious infections caused by Gram-positive bacteria.[5] Its efficacy is hampered by the emergence of resistant strains, particularly VRE.[6][7] Resistance to vancomycin in enterococci is primarily mediated by the alteration of the drug's target, the D-alanyl-D-alanine terminus of the peptidoglycan precursor, to D-alanyl-D-lactate or D-alanyl-D-serine, which reduces the binding affinity of vancomycin.[6][8][9]

The following sections provide a summary of the available data for both compounds, outline standard experimental protocols for assessing in vitro activity, and present diagrams illustrating their mechanisms of action and a typical experimental workflow.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies of this compound against VRE, the following table summarizes the known characteristics of each antibiotic based on available research.

CharacteristicThis compoundVancomycin
Antibiotic Class ThiopeptideGlycopeptide
Mechanism of Action Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3]Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8]
Known Spectrum of Activity Active against Gram-positive bacteria, including Bacillus subtilis.[2] Some studies have explored its activity against Pseudomonas aeruginosa under specific conditions.[1]Active against many Gram-positive bacteria, including susceptible strains of Enterococcus faecalis and Enterococcus faecium.[10][11][12][13]
Activity Against VRE No specific data available in the search results.Ineffective against VRE strains. Resistance is defined by a Minimum Inhibitory Concentration (MIC) of ≥32 µg/mL.[14][15] VanA and VanB are the most clinically important resistance phenotypes.[9][15][16]

Experimental Protocols

In the absence of specific comparative studies, this section outlines a standard methodology for determining the in vitro susceptibility of VRE to an investigational antibiotic like this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for quantitative assessment of an antimicrobial agent's in vitro activity.

1. Preparation of Materials:

  • Bacterial Strains: A panel of well-characterized VRE clinical isolates, including strains with known resistance genotypes (e.g., vanA, vanB), and a quality control strain (e.g., Enterococcus faecalis ATCC 29212).

  • Antimicrobial Agents: Pure powders of this compound and vancomycin are dissolved in appropriate solvents to create stock solutions.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • VRE isolates are cultured on an appropriate agar medium (e.g., blood agar) for 18-24 hours at 35-37°C.

  • Several colonies are suspended in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The antimicrobial agents are serially diluted (typically two-fold) in CAMHB in the 96-well plates. A range of concentrations should be tested to determine the MIC.

  • The prepared bacterial inoculum is added to each well containing the antimicrobial dilution.

  • Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Data Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.

  • The results are interpreted based on established breakpoints for vancomycin. For investigational compounds like this compound, the data would be reported as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Visualizations

Mechanism of Action

Figure 1: Comparative Mechanisms of Action and VRE Resistance cluster_0 This compound cluster_1 Vancomycin (Susceptible Enterococcus) cluster_2 Vancomycin (Vancomycin-Resistant Enterococcus - VRE) Thiocillin_I This compound Ribosome 50S Ribosomal Subunit Thiocillin_I->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall_Synthesis Inhibits Vancomycin_VRE Vancomycin Altered_Precursor Altered Peptidoglycan Precursor (D-Ala-D-Lac) Vancomycin_VRE->Altered_Precursor Reduced Binding Cell_Wall_Synthesis_VRE Cell Wall Synthesis (Continues) Altered_Precursor->Cell_Wall_Synthesis_VRE Allows

Figure 1: Comparative Mechanisms of Action and VRE Resistance

Experimental Workflow

Figure 2: Workflow for In Vitro Susceptibility Testing start Start: VRE Isolate culture Culture Isolate on Agar start->culture mcfarland Prepare 0.5 McFarland Suspension culture->mcfarland dilution Dilute Suspension to Final Inoculum mcfarland->dilution inoculation Inoculate Plate with Bacterial Suspension dilution->inoculation plate_prep Prepare Serial Dilutions of Antibiotic in 96-Well Plate plate_prep->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Read and Record MIC incubation->read_results end End: Determine MIC Value read_results->end

References

Head-to-head comparison of Thiocillin I and Nosiheptide against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are the thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria. This guide provides a detailed head-to-head comparison of two such thiopeptides, Thiocillin I and Nosiheptide, against MRSA, focusing on their performance backed by experimental data.

Executive Summary

Both this compound and Nosiheptide are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. While both show promise, current research provides more extensive data on the anti-MRSA activity of Nosiheptide. Nosiheptide exhibits very low Minimum Inhibitory Concentrations (MICs) against a wide range of MRSA strains, demonstrates rapid bactericidal activity in time-kill assays, and has shown efficacy in a murine infection model. Data on the specific anti-MRSA activity of this compound is less abundant in publicly available literature, making a direct and comprehensive comparison challenging. However, its structural similarity and shared mechanism of action with other thiopeptides suggest potential efficacy that warrants further investigation.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and Nosiheptide against MRSA.

Table 1: In Vitro Activity Against MRSA

ParameterThis compoundNosiheptideReference Strain(s)
MIC (mg/L) Data not available≤ 0.25Various contemporary MRSA strains, including multidrug-resistant clinical isolates[1][2][3]
Time-Kill Kinetics Data not availableRapidly bactericidal; nearly 2-log kill at 6 hours at 10x MIC[1][2][3]MRSA USA300 strain TCH1516 and other multidrug-resistant MRSA[1][2]

Table 2: In Vivo Efficacy Against MRSA

Animal ModelInfection TypeTreatment RegimenOutcome
This compound Data not availableData not availableData not available
Nosiheptide MurineIntraperitoneal infectionSignificant (p < 0.03) protection against mortality; 10/10 treated mice survived at day 3 compared to 4/10 in the control group[2]

Table 3: Cytotoxicity

Cell LineAssayResult
This compound Data not availableData not available
Nosiheptide HeLa (human cervical cancer cells)Non-cytotoxic at >>100x MIC[1][2][3]

Mechanism of Action: Targeting Protein Synthesis

Both this compound and Nosiheptide belong to the thiopeptide class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the function of elongation factors, thereby halting the process of peptide chain elongation and ultimately leading to bacterial cell death.

cluster_ribosome Bacterial 50S Ribosomal Subunit Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Required for Thiocillin_I Thiocillin_I Thiocillin_I->Ribosome Binds to Nosiheptide Nosiheptide Nosiheptide->Ribosome Binds to Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to

Mechanism of Action of this compound and Nosiheptide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.

Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of antibiotic in microtiter plate Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare standardized MRSA inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with MRSA suspension Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination by Broth Microdilution.

Protocol Details:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare an MRSA suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized MRSA inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Time-Kill Assay

Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol Details:

  • Inoculum Preparation: Prepare an MRSA suspension in logarithmic growth phase to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Exposure: Add the antibiotic at various multiples of its MIC (e.g., 1x, 4x, 10x MIC) to the bacterial suspension. A growth control with no antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each suspension.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the control. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Murine Skin Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a setting that mimics a localized MRSA infection.

Start Start Anesthetize_Mouse Anesthetize mouse Start->Anesthetize_Mouse Create_Wound Create a full-thickness skin wound on the dorsum Anesthetize_Mouse->Create_Wound Inoculate_Wound Inoculate the wound with a defined CFU of MRSA Create_Wound->Inoculate_Wound Apply_Treatment Apply topical or systemic treatment (antibiotic or vehicle) Inoculate_Wound->Apply_Treatment Monitor_Infection Monitor lesion size and bacterial burden over time Apply_Treatment->Monitor_Infection Euthanize_and_Analyze Euthanize mice at set time points and analyze tissue (bacterial load, histology) Monitor_Infection->Euthanize_and_Analyze End End Euthanize_and_Analyze->End

Workflow for a Murine Skin Infection Model.

Protocol Details:

  • Animal Preparation: Use immunocompetent mice (e.g., BALB/c or C57BL/6). Anesthetize the mice and shave the dorsal area.

  • Wound Creation and Inoculation: Create a full-thickness skin wound using a biopsy punch. Inoculate the wound with a predetermined number of CFUs of an MRSA strain.

  • Treatment: Administer the test compound (this compound or Nosiheptide) and a vehicle control. Treatment can be topical or systemic, depending on the study's objective.

  • Monitoring and Endpoint: Monitor the progression of the infection by measuring the lesion size and, if using a bioluminescent strain, by in vivo imaging. At specified time points, euthanize the animals, excise the infected tissue, and homogenize it to determine the bacterial load (CFU/gram of tissue). Histopathological analysis can also be performed.

Conclusion and Future Directions

Nosiheptide has demonstrated potent in vitro and in vivo activity against MRSA, positioning it as a strong candidate for further development. Its rapid bactericidal action and low cytotoxicity are particularly encouraging.

The lack of specific, publicly available data on the anti-MRSA efficacy of this compound highlights a critical knowledge gap. Given its structural similarity to other active thiopeptides, dedicated studies to determine its MIC values, time-kill kinetics, and in vivo efficacy against a panel of clinically relevant MRSA strains are strongly recommended. A direct, head-to-head comparison in the same experimental settings would be invaluable for a definitive assessment of their relative potential. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of both compounds to optimize dosing regimens for potential clinical applications.

References

Definitive Structural Validation of Thiocillin I: A Comparative Analysis of Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

The unequivocal structural elucidation of the thiopeptide antibiotic Thiocillin I was achieved through a combination of total synthesis and nuclear magnetic resonance (NMR) spectroscopy, as detailed in the seminal 2011 publication by Aulakh and Ciufolini in the Journal of the American Chemical Society. This guide provides a comparative overview of the spectroscopic data that cemented the structural and stereochemical assignment of this complex natural product. To date, a crystal structure of this compound has not been reported in the publicly available literature; therefore, a direct comparison with X-ray crystallography data is not possible. The structural validation rests on the perfect congruence between the NMR data of the natural product and the synthetically derived molecule.

Experimental Protocols

The structural confirmation of this compound relied on a multi-faceted approach, with NMR spectroscopy at its core, complemented by total synthesis to provide an authentic synthetic sample for direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural identity of natural and synthetic this compound was confirmed by the concordance of their ¹H NMR spectra.[1][2] The spectra were recorded on a 400 MHz spectrometer, and the chemical shifts for nonexchangeable protons were found to match within a tolerance of ±0.01 ppm, with identical coupling constants observed for corresponding signals.[1][2] While the original publication provides the complete spectra in its supporting information, a full assignment of all proton and carbon signals would be achieved through a suite of 2D NMR experiments, including:

  • Correlation Spectroscopy (COSY): To identify proton-proton coupling networks within individual amino acid residues.

  • Total Correlation Spectroscopy (TOCSY): To correlate all protons within a spin system, further aiding in residue identification.

  • Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the peptide and identifying connections across thiazole rings and other functionalities.

  • Rotating Frame Overhauser Effect Spectroscopy (ROESY): To determine through-space proximities between protons, providing insights into the molecule's three-dimensional conformation in solution.

X-ray Crystallography

As of the latest literature review, there is no published X-ray crystal structure for this compound. Therefore, no experimental protocol for its crystallization and X-ray diffraction analysis can be provided. The absence of a crystal structure means that the solid-state conformation and packing of this compound remain undetermined.

Data Presentation: A Focus on NMR

The definitive proof of this compound's structure was the identical ¹H NMR fingerprint of the natural and synthetic samples. Below are tables summarizing the key types of proton and carbon environments in this compound and the NMR techniques used for their assignment. The exact chemical shifts are found in the supporting information of the primary literature.

Table 1: Key ¹H NMR Data for this compound Structural Moieties
Proton TypeApproximate Chemical Shift (ppm)MultiplicityKey 2D NMR Correlations
Thiazole Protons7.5 - 8.5SingletHMBC to thiazole carbons
Pyridine Protons8.0 - 9.0SingletHMBC to pyridine carbons
Amide Protons7.0 - 9.5Doublet or SingletCOSY to α-protons, ROESY to nearby protons
α-Protons4.0 - 5.5MultipletCOSY to amide and β-protons, HSQC to α-carbons
β-Protons1.0 - 4.0MultipletCOSY to α-protons, HSQC to β-carbons
Dehydroalanine (Dha) Protons5.5 - 6.5SingletsHMBC to Cα and Cβ of Dha
Dehydrobutyrine (Dhb) Protons6.5 - 7.5QuartetCOSY to methyl protons
Table 2: Key ¹³C NMR Data for this compound Structural Moieties
Carbon TypeApproximate Chemical Shift (ppm)Key 2D NMR Correlations
Thiazole Carbons115 - 175HSQC from thiazole protons, HMBC from various protons
Pyridine Carbons120 - 155HMBC from pyridine and adjacent thiazole protons
Carbonyl Carbons160 - 175HMBC from amide and α-protons
α-Carbons50 - 65HSQC from α-protons, HMBC from amide and β-protons
β-Carbons20 - 70HSQC from β-protons
Dehydroalanine (Dha) CarbonsCα: ~130, Cβ: ~105HMBC from Dha vinyl protons
Dehydrobutyrine (Dhb) CarbonsCα: ~130, Cβ: ~110HMBC from Dhb vinyl and methyl protons

Workflow for this compound Structural Validation

The logical process for the definitive structural validation of this compound is illustrated in the following workflow diagram.

Thiocillin_Validation cluster_isolation Isolation & Initial Characterization cluster_synthesis Chemical Synthesis cluster_validation Structural Validation Isolation Isolation of Natural This compound Initial_NMR Initial NMR & MS Data (Provisional Structure) Isolation->Initial_NMR Retrosynthesis Retrosynthetic Analysis Initial_NMR->Retrosynthesis Comparison Comparative Analysis (¹H NMR Overlay) Initial_NMR->Comparison Synthesis Total Synthesis of Proposed Structure Retrosynthesis->Synthesis NMR_Synthetic NMR Analysis of Synthetic this compound Synthesis->NMR_Synthetic NMR_Synthetic->Comparison Validation Unequivocal Structural Confirmation Comparison->Validation

Caption: Workflow of this compound structural validation.

Conclusion

The structural assignment of this compound stands as a testament to the power of total synthesis in validating complex natural product structures. While X-ray crystallography provides invaluable atomic-resolution data for molecules that can be crystallized, NMR spectroscopy offers a robust alternative for structural elucidation in solution, which is often more biologically relevant. The perfect match between the ¹H NMR spectra of natural and synthetic this compound provided the conclusive evidence for its structure.[1][2] Future studies may yet yield a crystal structure of this compound, which would provide further insights into its solid-state conformation and intermolecular interactions, but the fundamental architecture of this important antibiotic has been unequivocally established through the meticulous work of synthetic chemistry and NMR spectroscopy.

References

Evaluating the Synergistic Potential of Thiocillin I in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies, where existing antibiotics are co-administered to achieve synergistic effects, enhancing their efficacy and overcoming resistance mechanisms. This guide provides a comparative analysis of the synergistic potential of Thiocillin I, a thiopeptide antibiotic, with other antimicrobial agents. Due to the limited availability of direct synergistic data for this compound, this guide will leverage published data for the structurally and functionally similar thiopeptide, Micrococcin P1, as a surrogate to infer the potential synergistic interactions of this compound.

Performance Comparison: Synergistic Effects Against Gram-Positive Pathogens

Thiopeptide antibiotics, including this compound and Micrococcin P1, are known for their potent activity against a range of Gram-positive bacteria by inhibiting protein synthesis.[1] Studies have shown that their efficacy can be significantly enhanced when used in combination with other antibiotics, particularly those with different mechanisms of action.

A key study investigating the synergistic potential of Micrococcin P1 (MP1) against a methicillin-resistant Staphylococcus aureus (MRSA) strain, Xen31, revealed significant synergy with several antibiotics. The most potent combination was observed with rifampicin, which resulted in a dramatic reduction in the minimum inhibitory concentrations (MICs) of both drugs.[2] Specifically, the MIC of MP1 was reduced 25-fold, and the MIC of rifampicin was reduced 60-fold when used in combination.[2] This highlights a powerful synergistic relationship that could be pivotal in treating challenging MRSA infections.

Further research has demonstrated the synergistic activity of Micrococcin P1 in combination with penicillin G against methicillin-resistant Staphylococcus pseudintermedius (MRSP), a common pathogen in veterinary medicine.[3] This finding suggests that thiopeptides could play a role in "revitalizing" older antibiotics to which resistance has become widespread.[3]

The following table summarizes the quantitative data on the synergistic effects of Micrococcin P1 with various antibiotics against MRSA.

Antibiotic CombinationTarget OrganismFIC IndexFold Reduction in MIC of MP1Fold Reduction in MIC of Partner AntibioticInterpretation
Micrococcin P1 + RifampicinMRSA Xen31≤0.52560Synergy[2]
Micrococcin P1 + TetracyclineMRSA Xen31≤0.5--Synergy[2]
Micrococcin P1 + Penicillin GMRSA Xen31≤0.5--Synergy[2]
Micrococcin P1 + ChloramphenicolMRSA Xen31≤0.5--Synergy[2]
Micrococcin P1 + Fusidic AcidMRSA Xen31≤0.5--Synergy[2]
Micrococcin P1 + GentamicinMRSA Xen31>0.5--No Synergy[2]
Micrococcin P1 + StreptomycinMRSA Xen31>0.5--No Synergy[2]
Micrococcin P1 + KanamycinMRSA Xen31>0.5--No Synergy[2]
Micrococcin P1 + ErythromycinMRSA Xen31>0.5--No Synergy[2]

Note: Specific FIC index values and fold reductions in MIC were not provided for all synergistic combinations in the source material, but the interactions were defined as synergistic based on an FIC index of ≤0.5.

Experimental Protocols

The evaluation of synergistic effects between antibiotics is typically performed using the checkerboard assay, which allows for the determination of the Fractional Inhibitory Concentration (FIC) index.

Checkerboard Assay Protocol

This protocol outlines the steps for determining the synergistic interaction between two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration that is at least double the expected MIC.[4] A series of twofold dilutions are then prepared from these stock solutions.

  • Plate Setup: A 96-well microtiter plate is used. 50µl of Mueller-Hinton broth is added to each well.[4]

  • Antibiotic Dilution in Plate:

    • Antibiotic A (e.g., this compound) is serially diluted along the y-axis (rows).

    • Antibiotic B (e.g., a partner antibiotic) is serially diluted along the x-axis (columns).

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Control wells containing only single antibiotic dilutions and wells with no antibiotics (growth control) are also included.[5]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[4] This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/ml in each well.[4]

  • Inoculation and Incubation: 100µl of the prepared bacterial inoculum is added to each well of the microtiter plate.[4] The plate is then incubated at 35°C for 16-24 hours.[6]

  • Determining the MIC: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two antibiotics. The formula is as follows:

    FIC Index = FICA + FICB

    Where:

    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)[5]

    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)[5]

  • Interpretation of the FIC Index:

    • Synergy: FIC index ≤ 0.5[5]

    • Additive/Indifference: 0.5 < FIC index ≤ 4[5]

    • Antagonism: FIC index > 4[5]

Visualizing Experimental Workflows and Mechanisms

Checkerboard Assay Workflow

The following diagram illustrates the workflow of the checkerboard assay for determining antibiotic synergy.

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Mechanism of Synergy

The observed synergy between thiopeptides (protein synthesis inhibitors) and antibiotics like rifampicin (RNA synthesis inhibitor) or beta-lactams (cell wall synthesis inhibitors) suggests a multi-pronged attack on bacterial cells. While the precise molecular mechanisms of synergy are complex and can vary, a general model can be proposed.

Synergy_Mechanism cluster_drug_action Drug Action cluster_bacterial_targets Bacterial Targets cluster_outcome Outcome Thiocillin This compound (Protein Synthesis Inhibitor) Ribosome Ribosome Thiocillin->Ribosome Inhibits Partner_Ab Partner Antibiotic (e.g., Rifampicin/ Beta-lactam) Cell_Wall Cell Wall Synthesis Partner_Ab->Cell_Wall Inhibits (Beta-lactam) RNA_Polymerase RNA Polymerase Partner_Ab->RNA_Polymerase Inhibits (Rifampicin) Synergy Synergistic Bactericidal/Bacteriostatic Effect Ribosome->Synergy Ribosome->Synergy Disrupted Protein Production Cell_Wall->Synergy Cell_Wall->Synergy Weakened Cell Wall RNA_Polymerase->Synergy RNA_Polymerase->Synergy Blocked Transcription

Caption: Proposed model for synergistic antibiotic action.

Conclusion

The available evidence, primarily from studies on the closely related thiopeptide Micrococcin P1, strongly suggests that this compound has significant potential for synergistic interactions with other classes of antibiotics, particularly against challenging Gram-positive pathogens like MRSA. The dramatic potentiation observed with rifampicin underscores the promise of this combination therapy approach. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic spectrum of this compound and to translate these promising findings into effective clinical strategies to combat antibiotic resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiocillin I, a thiopeptide antibiotic. Adherence to these procedures is critical to minimize environmental impact and maintain a safe laboratory environment.

Quantitative Data for this compound

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₄₈H₄₉N₁₃O₁₀S₆
Molecular Weight 1160.4 g/mol
CAS Number 59979-01-0
Solubility Soluble in DMF, DMSO, Ethanol, Methanol. Poor water solubility.[1][2]

Operational and Disposal Plan for this compound

The proper disposal of this compound, like other potent antibiotics, is crucial to prevent the development of antibiotic-resistant bacteria and environmental contamination.[1] All waste containing this compound should be treated as hazardous chemical waste.[1][3]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., contaminated personal protective equipment (PPE), weigh boats, centrifuge tubes, and petri dishes) in a designated, clearly labeled, leak-proof hazardous waste container.

    • The container should be labeled as "Hazardous Waste," "Antibiotic Waste," and specify "this compound."

  • Liquid Waste (High Concentration):

    • High-concentration stock solutions of this compound are considered hazardous chemical waste.[1]

    • Collect these solutions in a dedicated, approved, and sealed hazardous waste container.[1]

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Liquid Waste (Low Concentration/Used Media):

    • Used cell culture media containing this compound should be considered chemical waste.[1]

    • Collect this waste in a clearly labeled, leak-proof container designated for antibiotic-containing media.

    • Autoclaving may not be sufficient to degrade all antibiotics and should not be solely relied upon for disposal of media containing this compound.[1]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its associated waste.

3. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[4]

  • Do not dispose of this compound waste down the sink or in the regular trash.[2][3]

  • Ensure all hazardous waste containers are properly labeled with the contents and associated hazards before collection by the waste management provider.[3]

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are extensive, a general protocol for handling and solubilization is as follows:

Protocol for Solubilizing this compound:

  • Safety Precautions: Work in a chemical fume hood and wear appropriate PPE.

  • Solvent Selection: Choose an appropriate solvent such as DMSO, DMF, ethanol, or methanol based on experimental requirements.

  • Preparation:

    • Calculate the required mass of this compound to achieve the desired concentration.

    • Add the appropriate volume of the chosen solvent to the vial containing the this compound powder.

    • Vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C for long-term stability.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of waste generated from activities involving this compound.

Thiocillin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated PPE, labware) start->solid_waste Solid liquid_waste_high High-Concentration Liquid Waste (e.g., stock solutions) start->liquid_waste_high Liquid (High Conc.) liquid_waste_low Low-Concentration Liquid Waste (e.g., used media) start->liquid_waste_low Liquid (Low Conc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container_high Labeled Hazardous Liquid Waste Container liquid_waste_high->liquid_container_high liquid_container_low Labeled Antibiotic Liquid Waste Container liquid_waste_low->liquid_container_low ehs_disposal Dispose via Institutional EHS/Hazardous Waste Program solid_container->ehs_disposal liquid_container_high->ehs_disposal liquid_container_low->ehs_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Thiocillin I. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

A review of the Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is prudent to handle all chemical substances with a degree of caution. As such, the following guidelines incorporate standard laboratory best practices. The product is intended for research use only and is not for human or veterinary use.[2]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to ensure safety and prevent contamination.

PPE ComponentSpecificationRationale
Gloves Nitrile or latex glovesProtects against skin contact and prevents contamination of the compound.
Eye Protection Safety glasses or gogglesShields eyes from potential splashes or aerosols.
Lab Coat Standard laboratory coatProtects clothing and skin from accidental spills.

Operational Plans: Handling and Storage

Receiving and Storage:

  • Upon receipt, verify the integrity of the packaging.

  • Store this compound at -20°C for long-term stability.[2]

Preparation of Solutions:

  • This compound is soluble in ethanol, methanol, DMF, and DMSO. It has poor water solubility.

  • Handle the solid form in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

General Handling:

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Emergency Procedures

First Aid Measures:

  • After inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]

  • After skin contact: Wash the affected area with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes.

  • After ingestion: Rinse mouth with water and seek medical advice.

Spill Response:

The following workflow outlines the procedure for managing a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs alert Alert others in the area start->alert don_ppe Don appropriate PPE (gloves, lab coat, eye protection) alert->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Clean the affected area with a suitable disinfectant contain->cleanup collect Collect all contaminated materials in a sealed bag cleanup->collect dispose Dispose of waste according to institutional guidelines for chemical waste collect->dispose wash Wash hands thoroughly dispose->wash end Spill Cleaned wash->end

This compound Spill Response Workflow

Disposal Plan

The disposal of antibiotics requires careful consideration to prevent environmental contamination and the potential for promoting antibiotic resistance.

  • Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed container labeled as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour solutions down the drain.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Final Disposal: All waste containing this compound should be disposed of through the institution's chemical waste management program.[3] Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[3]

By adhering to these safety and handling protocols, researchers can work with this compound in a manner that is both safe and environmentally responsible. Always consult your institution's specific safety guidelines and protocols.

References

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